Product packaging for Trt-Gly-OH(Cat. No.:CAS No. 5893-05-0)

Trt-Gly-OH

カタログ番号: B554614
CAS番号: 5893-05-0
分子量: 317.4 g/mol
InChIキー: XUXRXWLKUYPGMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Trt-Gly-OH is a useful research compound. Its molecular formula is C21H19NO2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Tritylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO2 B554614 Trt-Gly-OH CAS No. 5893-05-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(tritylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXRXWLKUYPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290092
Record name N-Tritylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-05-0
Record name 5893-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Tritylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(Trityl)glycine (Trt-Gly-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Trityl)glycine (Trt-Gly-OH) is a pivotal derivative of the amino acid glycine, widely employed in the fields of peptide chemistry and pharmaceutical development. The introduction of the bulky trityl (triphenylmethyl) protecting group onto the amino terminus of glycine offers significant advantages in synthetic applications, most notably in solid-phase peptide synthesis (SPPS). This lipophilic protecting group enhances the solubility of the amino acid derivative in organic solvents commonly used in synthesis and is readily cleaved under acidic conditions, allowing for the stepwise assembly of peptide chains with high efficiency and purity.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound consists of a glycine molecule in which one of the amino protons has been replaced by a trityl group. The trityl group is comprised of three phenyl rings attached to a single carbon atom, which imparts significant steric hindrance and lipophilicity to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₁H₁₉NO₂[1]
Molecular Weight 317.38 g/mol
Appearance White to off-white powder[1]
Melting Point 176-178 °C[2]
Solubility Soluble in DMSO (33.33 mg/mL)[3]
CAS Number 5893-05-0[1]
Spectral Data

The structural characterization of this compound is typically confirmed using various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the trityl group and the methylene protons of the glycine backbone.

  • ¹³C NMR: The carbon NMR spectrum shows resonances for the distinct carbon atoms in the trityl group and the glycine moiety.

  • FT-IR: The infrared spectrum displays characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-N bonds present in the molecule.

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of N-(Trityl)glycine (this compound)

The following protocol describes a common method for the synthesis of this compound via the N-tritylation of glycine ethyl ester followed by saponification.[2]

Materials:

  • Glycine ethyl ester hydrochloride

  • Anhydrous chloroform

  • Anhydrous triethylamine

  • Triphenylmethyl chloride (Trityl chloride)

  • 0.5 N alcoholic potassium hydroxide

  • Ethyl ether

  • Acetic acid

Procedure:

  • Preparation of N-Trityl Glycine Ethyl Ester:

    • Dissolve 1.4 g of glycine ethyl ester hydrochloride in 14 mL of anhydrous chloroform containing 3 mL of anhydrous triethylamine.

    • Cool the solution to 0°C in an ice bath.

    • With stirring, add 2.8 g of triphenylmethyl chloride. The trityl chloride should dissolve immediately, followed by the precipitation of triethylamine hydrochloride.

    • Allow the reaction mixture to stand for approximately 1 hour to ensure completion.

    • Wash the reaction mixture with water to remove the triethylamine hydrochloride. The organic layer contains the desired N-trityl glycine ethyl ester.

  • Saponification to this compound:

    • The chloroform solution containing the N-trityl glycine ethyl ester is treated with 0.5 N alcoholic potassium hydroxide.

    • The reaction is stirred at room temperature, and the progress of the saponification can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is diluted with water and extracted with ethyl ether to remove any unreacted starting materials and byproducts.

    • The aqueous layer is then cooled in an ice bath and acidified with acetic acid.

    • N-(Trityl)glycine will precipitate out of the solution as an oil which subsequently crystallizes.

    • The crystalline product is collected by filtration, washed with water, and dried to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The trityl group serves as a temporary protecting group for the N-terminus of glycine, preventing unwanted side reactions during the coupling of subsequent amino acids in the peptide chain.

Experimental Workflow for SPPS using this compound

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of a Trt-Gly residue.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Start Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling of this compound (DIC/HOBt in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Deprotection2 Trityl Deprotection (Dilute TFA in DCM) Washing2->Deprotection2 For N-terminal elongation Cleavage Cleavage from Resin & Global Deprotection (TFA) Washing2->Cleavage Final Step Washing3 Washing (DCM, DMF) Deprotection2->Washing3 NextCoupling Coupling of Next Amino Acid Washing3->NextCoupling NextCoupling->Washing2 Repeat Cycle Peptide Purified Peptide Cleavage->Peptide

SPPS Workflow with this compound

Biological Context and Signaling Pathways

Currently, there is limited specific information available that directly implicates this compound in distinct biological signaling pathways. Its primary role is that of a synthetic intermediate. However, the core molecule, glycine, is a well-established neurotransmitter in the central nervous system, where it acts primarily as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] Glycine is also involved in excitatory neurotransmission as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5]

The biological activity of this compound itself is not well-characterized. It is generally considered a protected form of glycine that is not biologically active until the trityl group is removed. The large, lipophilic trityl group would likely prevent its interaction with glycine receptors and transporters. Further research is required to determine if this compound has any unique biological effects or if it can be utilized in drug delivery systems to target specific pathways following in vivo cleavage of the trityl group.

Conclusion

N-(Trityl)glycine is an indispensable tool in modern peptide chemistry. Its well-defined structure and predictable reactivity make it a reliable building block for the synthesis of complex peptides. The straightforward protocols for its synthesis and its efficient use in solid-phase peptide synthesis underscore its importance for researchers in drug discovery and development. While its direct biological activity is not a current focus of research, the foundational role it plays in the creation of bioactive peptides solidifies its significance in the scientific community.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-trityl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-trityl-glycine, a critical building block in peptide synthesis and other areas of organic chemistry. The trityl group serves as a bulky and acid-labile protecting group for the amino function of glycine, allowing for selective reactions at the carboxyl group.[1]

Physicochemical Properties

N-trityl-glycine is a white crystalline powder.[2] It is soluble in various non-polar organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and chloroform, but it is insoluble in water.[2] The compound is relatively stable but may decompose under the influence of strong oxidants or at high temperatures.[2]

Synthesis of N-trityl-glycine

The synthesis of N-trityl-glycine is typically achieved through the reaction of a glycine ester with trityl chloride, followed by saponification of the resulting ester. This two-step process is often preferred as it proceeds under milder conditions and can lead to higher yields compared to the direct tritylation of glycine.[3][4]

Reaction Scheme:

  • Protection of Glycine Ethyl Ester: Glycine ethyl ester hydrochloride is reacted with trityl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like chloroform. The triethylamine neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of N-trityl-glycine ethyl ester.[5]

  • Saponification: The crude N-trityl-glycine ethyl ester is then saponified using a base, such as potassium hydroxide in methanol, to hydrolyze the ester and yield the desired N-trityl-glycine.[5]

Experimental Protocols

Method 1: Synthesis via Glycine Ethyl Ester Hydrochloride [5]

Part A: Preparation of the Ethyl Ester of N-trityl-glycine

  • Dissolve 1.4 g of glycine ethyl ester hydrochloride in 14 mL of anhydrous chloroform containing 3 mL of anhydrous triethylamine.

  • Cool the solution to 0°C.

  • Add 2.8 g of triphenylmethyl chloride (trityl chloride) while stirring. The trityl chloride should dissolve immediately.

  • Continue stirring, during which time triethylamine hydrochloride will precipitate.

  • Allow the reaction mixture to stand for approximately 1 hour after the reaction is complete.

  • Wash the reaction mixture with water.

  • Dry the chloroform solution over magnesium sulfate.

  • Evaporate the solvent to obtain the crude ethyl ester of N-trityl-glycine. The product can be purified by recrystallization from a mixture of benzene and petroleum ether (1:5).[5]

Part B: Saponification of the Ethyl Ester of N-trityl-glycine

  • Heat the crude ester obtained in Part A under reflux with 10 mL of a 20% potassium hydroxide solution in methanol for 2-3 minutes.

  • Add 25 mL of water and remove the methanol by distillation.

  • Cool the remaining aqueous solution and acidify it with acetic acid.

  • N-trityl-glycine will precipitate as an oil which subsequently crystallizes.

  • Filter the crystals, wash them with water, and dry. A yield exceeding 95% can be obtained.[5]

  • The product can be further purified by recrystallization from ethanol.[5]

Method 2: Synthesis via Glycine Methyl Ester Hydrochloride [3][4]

Part A: Preparation of N-trityl-glycine Methyl Ester

  • To a suspension of 1.25 g (0.01 mole) of glycine methyl ester hydrochloride in 15 mL of dry chloroform, add 2.2 g (0.022 mole) of triethylamine.

  • Follow with the addition of 2.8 g (0.01 mole) of triphenylchloromethane.

  • Allow the mixture to react for 6 hours at room temperature.

  • Wash the solution twice with water and dry with sodium sulfate.

  • Evaporate the solvent in vacuo. To ensure complete removal of chloroform, add a few mL of methanol and reconcentrate in vacuo.

  • Recrystallize the residue from methanol.

Part B: Hydrolysis of the Methyl Ester [6]

  • Dissolve the N-trityl-glycine methyl ester (1.6 mmol) in dioxane (25 mL/g of the amino acid derivative).

  • Cool the solution with an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water (50 mL/g of the amino acid derivative).

  • Remove the ice bath and allow the mixture to stir at room temperature. The reaction time will vary depending on the specific derivative.

Characterization Data

The following table summarizes the key quantitative data for N-trityl-glycine and its ethyl ester intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
N-trityl-glycineC₂₁H₁₉NO₂317.38172-174[2]>95[5]
N-trityl-glycine Ethyl EsterC₂₃H₂₃NO₂345.41[7]112-113 (purified)[5]90[5]

Spectroscopic Data for N-trityl-glycine:

  • ¹H NMR: Spectral data is available and can be found in various databases such as ChemicalBook.[8]

  • ¹³C NMR: Detailed spectral analysis has been reported in the literature.[6][9]

  • Mass Spectrometry: The mass of the molecular ion is 317.[8]

  • IR Spectroscopy: Infrared spectral data is available, often obtained using a KBr wafer technique.[10]

Visualization of the Synthesis Workflow

Synthesis_of_N_trityl_glycine GlycineEsterHCl Glycine Ethyl Ester Hydrochloride Reaction1 Protection Reaction (0°C to RT) GlycineEsterHCl->Reaction1 TritylChloride Trityl Chloride TritylChloride->Reaction1 Triethylamine Triethylamine Triethylamine->Reaction1 Chloroform Anhydrous Chloroform Chloroform->Reaction1 TritylGlycineEster N-trityl-glycine Ethyl Ester Reaction1->TritylGlycineEster Crude Product Reaction2 Saponification (Reflux) TritylGlycineEster->Reaction2 KOH_MeOH Potassium Hydroxide in Methanol KOH_MeOH->Reaction2 NTritylGlycine N-trityl-glycine Reaction2->NTritylGlycine Precipitate Purification Purification (Recrystallization) NTritylGlycine->Purification Protection_Deprotection_Cycle Glycine Glycine NTritylGlycine N-trityl-glycine Glycine->NTritylGlycine Protection (Trityl Chloride) PeptideSynthesis Peptide Synthesis (Carboxyl Group Reaction) NTritylGlycine->PeptideSynthesis TritylProtectedPeptide N-trityl Peptide PeptideSynthesis->TritylProtectedPeptide Deprotection Deprotection (Mild Acid) TritylProtectedPeptide->Deprotection Peptide Peptide Deprotection->Peptide Removal of Trityl Group

References

physical and chemical properties of Trt-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(Trityl)glycine (Trt-Gly-OH)

Introduction

N-(Trityl)glycine, commonly abbreviated as this compound, is a derivative of the amino acid glycine. It features a trityl (triphenylmethyl) group attached to the amino group, which serves as a crucial protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the trityl group provides effective protection of the N-terminus of glycine during peptide chain elongation, and it can be removed under mild acidic conditions that typically do not affect other acid-labile side-chain protecting groups or the peptide-resin linkage. This guide provides a detailed overview of the physical and chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline or powdery solid.[1][2][3][4] Its core properties are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₁H₁₉NO₂[1][3][5]
Molecular Weight 317.38 g/mol [6][7]
CAS Number 5893-05-0[1][3][5]
Appearance White to off-white powder or crystal[1][2][3]
Melting Point 172-174 °C[2][6]
Purity ≥ 98% (HPLC)[3]
Solubility and Stability
PropertyDescriptionSource
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[1][2] Insoluble in water.[2][1][2]
Storage (Solid) Store in a freezer under -20°C for long-term stability (up to 3 years).[1][2] Can be stored at 4°C for up to 2 years.[1][1][2]
Storage (In Solvent) Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][1]
Stability Relatively stable but may decompose under high temperatures or in the presence of strong oxidants.[2] The trityl group is highly sensitive to acidic conditions.[2]

Reactivity and Applications

The primary application of this compound is in peptide synthesis, where the trityl group serves as a temporary Nα-protecting group.[3][4]

  • Protection: The bulky trityl group effectively prevents unwanted reactions at the amino terminus of glycine during the coupling of subsequent amino acids in a peptide sequence.

  • Acid Labile Deprotection: The key advantage of the trityl group is its lability under mild acidic conditions. It can be cleaved with dilute solutions of trifluoroacetic acid (TFA), often as low as 1% TFA in dichloromethane (DCM).[8] This orthogonality allows for its removal without affecting more robust protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bzl) ethers used for side-chain protection.[8]

  • Improved Solubility: In some cases, N-tritylation can improve the solubility of amino acid derivatives in organic solvents used in peptide synthesis.[8][9]

Experimental Protocols

The following sections detail common experimental methodologies involving this compound.

Synthesis of this compound

A general and widely used method for the preparation of N-trityl amino acids involves a two-step process: N-tritylation of the amino acid ester followed by saponification.[10][11]

Method: N-Tritylation of Glycine Methyl Ester followed by Saponification

  • N-Tritylation:

    • Dissolve glycine methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF).

    • Cool the solution in an ice bath and add triethylamine (2 equivalents).

    • Add a solution of trityl chloride (1 equivalent) in dichloromethane (DCM) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Upon completion, the reaction mixture is typically worked up by extraction to isolate the Trt-Gly-OMe product.

  • Saponification:

    • Dissolve the crude Trt-Gly-OMe in a mixture of methanol, dioxane, and water.

    • Add Lithium Hydroxide (LiOH) to the solution.

    • Stir the mixture at room temperature for approximately 3 hours, monitoring the hydrolysis of the methyl ester by techniques like Thin Layer Chromatography (TLC).[11]

    • After complete hydrolysis, acidify the mixture to precipitate the this compound product.

    • The solid product is then collected by filtration, washed, and dried.

G General Synthesis of this compound cluster_0 Step 1: N-Tritylation cluster_1 Step 2: Saponification Gly_ester Glycine Methyl Ester Reaction1 Reaction in DMF/DCM with Triethylamine Gly_ester->Reaction1 TrtCl Trityl Chloride TrtCl->Reaction1 Trt_Gly_ester Trt-Gly-OMe Reaction1->Trt_Gly_ester Reaction2 Hydrolysis with LiOH in MeOH/Dioxane/Water Trt_Gly_ester->Reaction2 Proceeds to Step 2 Final_Product This compound Reaction2->Final_Product

Caption: Workflow for the synthesis of N-(Trityl)glycine.
Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain on a solid support using standard coupling reagents. The trityl group is then removed to allow for the next coupling cycle.

Method: Coupling and Deprotection Cycle in Fmoc-SPPS

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or 2-Chlorotrityl resin) with the first amino acid attached, or an amine-functionalized resin for the attachment of the first amino acid. The Nα-Fmoc group of the resin-bound amino acid is removed with piperidine.

  • Coupling:

    • Activate this compound (e.g., using HBTU/HATU and DIPEA in DMF).

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Trityl Deprotection:

    • Treat the peptide-resin with a solution of 1-2% TFA in DCM, often with a scavenger like triisopropylsilane (TIS) (e.g., DCM/TFA/TIS 94:1:5).

    • Perform the deprotection for a short period (e.g., 3 x 2 minutes) to expose the free amino group of the newly added glycine.

    • Wash the resin with DCM and DMF to remove reagents and byproducts.

  • Chain Elongation: Repeat the coupling and deprotection steps with the subsequent Fmoc-protected amino acids.

G This compound in Peptide Synthesis Cycle Start Peptide-Resin (Free NH2) Coupling 1. Couple activated This compound Start->Coupling Trt_Protected Trt-Gly-Peptide-Resin Coupling->Trt_Protected Deprotection 2. Deprotect with 1-2% TFA/DCM Trt_Protected->Deprotection Next_Cycle H2N-Gly-Peptide-Resin (Ready for next AA) Deprotection->Next_Cycle Next_Cycle->Coupling Next Coupling Cycle G Structural and Functional Relationship of this compound cluster_components Constituent Groups cluster_properties Key Chemical Properties TrtGlyOH This compound Trityl Trityl Group (Triphenylmethyl) TrtGlyOH->Trityl contains Glycine Glycine Backbone TrtGlyOH->Glycine contains Bulky Steric Bulk Trityl->Bulky provides AcidLabile Acid-Labile Trityl->AcidLabile is Carboxyl Reactive Carboxyl Glycine->Carboxyl provides Application Primary Application: Peptide Synthesis Bulky->Application enables N-protection AcidLabile->Application allows selective deprotection Carboxyl->Application allows coupling

References

An In-depth Technical Guide to the Acid Lability of the Trityl Group on Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trityl (triphenylmethyl, Trt) group is a sterically bulky protecting group widely employed in organic synthesis, particularly in peptide and nucleoside chemistry. Its primary advantage lies in its facile removal under acidic conditions, allowing for the selective deprotection of amines, alcohols, and thiols. This guide provides a comprehensive overview of the acid-catalyzed cleavage of the trityl group from N-trityl glycine, focusing on the underlying chemistry, quantitative data on cleavage conditions, and detailed experimental protocols.

Introduction to Trityl Group Lability

The trityl group is highly susceptible to cleavage by Brønsted and Lewis acids. The mechanism of this cleavage is central to its utility as a protecting group. The stability of the trityl cation, a triphenylmethyl carbocation, is the driving force for the deprotection reaction. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.

The lability of the trityl group can be modulated by the addition of electron-donating or electron-withdrawing substituents on the phenyl rings. For instance, the addition of a p-methoxy group to form the methoxytrityl (Mmt) group increases the stability of the resulting carbocation, thereby increasing the rate of deprotection by a factor of ten compared to the standard trityl group[1]. Conversely, electron-withdrawing groups would decrease the lability.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of N-trityl glycine proceeds via a mechanism initiated by the protonation of the nitrogen atom of the amino acid. This protonation is followed by the cleavage of the C-N bond, leading to the formation of the highly stable trityl carbocation and the free glycine. The trityl carbocation is then quenched by a nucleophile present in the reaction mixture.

Acid-Catalyzed Deprotection of N-Trityl Glycine cluster_0 Deprotection Steps N-Trityl Glycine N-Trityl Glycine Protonated Intermediate Protonated Intermediate N-Trityl Glycine->Protonated Intermediate + H+ Trityl Cation Trityl Cation Protonated Intermediate->Trityl Cation C-N Bond Cleavage Glycine Glycine Protonated Intermediate->Glycine Quenched Trityl Triphenylmethanol/ Trityl Ether Trityl Cation->Quenched Trityl + H2O / ROH

Figure 1: Mechanism of acid-catalyzed deprotection of N-trityl glycine.

Quantitative Data on Trityl Group Cleavage

Table 1: General Conditions for Acid-Catalyzed Deprotection of N-Trityl Glycine

AcidConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)1-5%[2]Dichloromethane (DCM)Room Temperature10 min - 2 hoursFor highly acid-labile resins or when other acid-sensitive groups are present.
Trifluoroacetic Acid (TFA)50-95%[2][3]DCM or neatRoom Temperature1.5 - 3 hoursStandard conditions for complete deprotection and cleavage from solid support.
Acetic Acid50% aqueous solution[4]Water/Acetic AcidReflux~2 minutesMilder conditions compared to TFA.
Formic Acid97+%NeatCold to Room Temp3 minutesCan be used for selective deprotection in the presence of silyl ethers[1].
Hydrochloric Acid (HCl)1 N solutionEthanolHeating1-2 minutesEffective for rapid deprotection.
Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)0.1 NHFIPRoom Temperature>99% complete in 15 minFor the related Fmoc-Gln(Trt)-OH, indicating very fast deprotection[5].

Table 2: Relative Lability of Trityl and Substituted Trityl Groups

Protecting GroupCommon AbbreviationRelative LabilityTypical Deprotection Conditions (for Nτ-His)
TritylTrtBase95% TFA
MonomethoxytritylMmtMore Labile5% TFA in DCM (1 h)
MethyltritylMttMore Labile15% TFA in DCM (1 h)
DimethoxytritylDMTVery Labile80% Acetic Acid (20 min)[6]
TrimethoxytritylTMTMost LabileNot specified, but more labile than DMT

The Role of Scavengers

During acid-catalyzed deprotection, the highly reactive trityl carbocation is generated. This electrophilic species can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and cysteine, leading to undesired side products[2]. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation[2].

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger for trityl cations[2].

  • Water: Acts as a nucleophile to quench the carbocation.

  • Phenol: Can act as a scavenger but may lead to side products with tryptophan.

  • Thioanisole: Useful, particularly in preventing the modification of tryptophan residues.

  • 1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations and assists in the removal of the trityl group from cysteine[7].

A typical "odorless" cleavage cocktail, Reagent B, consists of TFA/phenol/water/TIS (88:5:5:2 v/v/v/v) and is particularly useful for peptides containing trityl-protected residues[8].

Experimental Protocols

The following are detailed methodologies for the deprotection of N-trityl glycine using various acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for complete deprotection, for instance, after a solid-phase peptide synthesis.

Materials:

  • N-trityl glycine (or trityl-protected peptide on resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Rotary evaporator

Procedure:

  • Dry the N-trityl glycine-containing material thoroughly.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried material in a round-bottom flask. A general rule is to use 10 mL of cocktail per gram of resin.

  • Stopper the flask and allow the mixture to react at room temperature for 1.5 to 3 hours with occasional swirling[3]. The solution may turn yellow due to the formation of the trityl cation[9].

  • If starting from a solid support, filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and concentrate the solution to about 1-2 mL using a rotary evaporator.

  • Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected glycine or peptide.

  • Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Acetic Acid

This protocol offers a milder alternative to TFA-based methods.

Materials:

  • N-trityl glycine

  • 50% aqueous acetic acid

  • Ethanol

  • Filtration apparatus

Procedure:

  • Suspend the N-trityl glycine in a 5-fold volume of 50% aqueous acetic acid[4].

  • Heat the mixture to reflux for approximately 2 minutes[4].

  • Cool the mixture. Triphenylcarbinol will crystallize out of the solution.

  • Filter the mixture to remove the triphenylcarbinol precipitate.

  • Wash the precipitate with a small amount of water and add the washings to the filtrate.

  • Concentrate the filtrate by evaporation.

  • Add ethanol to the concentrated solution to induce crystallization of the deprotected glycine.

  • Filter the glycine crystals and wash with ethanol.

Protocol 3: Deprotection using Hydrochloric Acid in Ethanol

This protocol is suitable for rapid deprotection of N-trityl glycine esters.

Materials:

  • N-trityl glycine ethyl ester

  • 1 N HCl in absolute ethanol

  • Water bath

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl glycine ethyl ester in a minimal amount of 1 N HCl in absolute ethanol.

  • Heat the solution in a water bath for 1-2 minutes.

  • Evaporate the solvent under reduced pressure to obtain the deprotected glycine ethyl ester hydrochloride.

Experimental Workflow and Logical Relationships

The general workflow for the deprotection of N-trityl glycine and subsequent isolation of the product involves several key stages, as illustrated in the diagram below.

Deprotection_Workflow cluster_workflow General Deprotection and Isolation Workflow start Start: N-Trityl Glycine deprotection Acid-Catalyzed Deprotection start->deprotection Add Acidic Cleavage Cocktail workup Work-up/ Precipitation deprotection->workup Quench/Filter isolation Isolation/ Purification workup->isolation Centrifuge/Wash product Final Product: Glycine isolation->product

Figure 2: General workflow for the deprotection of N-trityl glycine.

Conclusion

The acid lability of the trityl group makes it an invaluable tool for the protection of the amino functionality of glycine and other amino acids. The ease of its removal under a range of acidic conditions, from mild acetic acid to strong trifluoroacetic acid, allows for its strategic use in complex synthetic pathways. A thorough understanding of the deprotection mechanism, the role of scavengers, and appropriate experimental protocols is crucial for maximizing yields and minimizing side reactions. While comprehensive comparative kinetic data for N-trityl glycine deprotection is limited, the provided guidelines and protocols offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile protecting group.

References

The Advent of the Trityl Group: A Technical Guide to the Discovery and Initial Applications of N-Tritylglycine (Trt-Gly-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tritylglycine (Trt-Gly-OH), a cornerstone in the strategic arsenal of peptide chemistry, emerged in the mid-20th century as a pivotal tool for the synthesis of complex polypeptides. Its introduction marked a significant advancement over existing methods, primarily due to the mild conditions required for the removal of the acid-labile trityl protecting group. This technical guide provides an in-depth exploration of the discovery, initial synthesis, and early applications of this compound, presenting detailed experimental protocols from foundational studies and summarizing key quantitative data. Visualizations of the underlying chemical pathways and experimental workflows are provided to offer a comprehensive understanding of this molecule's foundational role in peptide synthesis.

Discovery and Rationale

Prior to the introduction of the trityl group for N-protection of amino acids, the carbobenzoxy (Cbz) group was a widely used protecting group in peptide synthesis.[1] However, the removal of the Cbz group often required harsh conditions, such as catalytic hydrogenation, which were not always compatible with sensitive amino acid residues.[1] Recognizing the need for a protecting group that could be cleaved under milder conditions, researchers turned to the bulky triphenylmethyl (trityl, Trt) group. The work of Helferich had previously established the use of the trityl group for the protection of primary hydroxyl groups in carbohydrates.[1] Building on this, scientists in the early 1950s, including the groups of Zervas, Hillmann-Ellies, Hillmann, Jatzkewitz, Amiard, Heymes, and Velluz, independently explored its application to amino acids.[1] The key advantage of the trityl group is its lability in weakly acidic environments, allowing for its removal without affecting the peptide bond or other acid-sensitive functionalities.[1][2]

Initial Synthesis of this compound

The initial synthesis of N-Tritylglycine involved a two-step process: the N-tritylation of a glycine ester followed by saponification of the ester to yield the free acid. The esterification of the carboxyl group of glycine was a necessary intermediate step to avoid side reactions with the free acid during tritylation.

N-Tritylation of Glycine Methyl Ester

The foundational method for the N-tritylation of glycine methyl ester was detailed by Zervas and Theodoropoulos in 1956.[1]

Experimental Protocol:

  • Reaction Setup: A suspension of glycine methyl ester hydrochloride (0.01 mole, 1.25 g) was prepared in dry chloroform (15 ml).[1]

  • Base Addition: Triethylamine (0.022 mole, 2.2 g) was added to the suspension to neutralize the hydrochloride and liberate the free amino group.[1]

  • Tritylation: Triphenylchloromethane (trityl chloride, 0.01 mole, 2.8 g) was then added to the mixture.[1]

  • Reaction Conditions: The reaction was allowed to proceed at room temperature for 6 hours.[1]

  • Work-up: The resulting solution was washed twice with water and subsequently dried with sodium sulfate.[1]

  • Isolation: The solvent was evaporated in vacuo. To ensure complete removal of chloroform, methanol was added and the solution was reconcentrated. The resulting residue of N-Tritylglycine methyl ester was then recrystallized from methanol.[1]

Saponification of N-Tritylglycine Methyl Ester

The subsequent hydrolysis of the methyl ester to yield this compound was also described. It was noted that the bulky trityl group could sterically hinder the saponification process.[1]

Experimental Protocol:

  • Reaction Setup: N-Tritylglycine methyl ester (0.005 mole) was dissolved in a mixture of dioxane (5 ml) and 1 N methanolic potassium hydroxide (5 ml).[1]

  • Reaction Conditions: The hydrolysis was carried out at 50°C.[1]

  • Work-up: The reaction mixture was diluted with water (150 ml) and extracted with ethyl ether to remove any unreacted starting material or byproducts.[1]

  • Isolation: The aqueous layer was acidified with acetic acid and cooled, leading to the precipitation of N-Tritylglycine. The precipitate was then dissolved in an aqueous diethylamine solution and re-precipitated with acetic acid to purify the product.[1]

A patent filed around the same period described a similar saponification using a 20% potassium hydroxide solution in methanol, followed by heating under reflux for 2-3 minutes.

Table 1: Quantitative Data for the Initial Synthesis of this compound and its Methyl Ester
StepReactantsMolar Ratio (Reactant:TrtCl)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
N-Tritylation Glycine Methyl Ester HCl, Trityl Chloride1:1ChloroformTriethylamineRoom Temp.6Not specified[1]
Saponification N-Tritylglycine Methyl Ester, KOH-Dioxane/MethanolKOH50Not specified~55-70[1]

Initial Applications in Peptide Synthesis

The primary and immediate application of this compound was as a building block in the stepwise synthesis of peptides. The "trityl method" offered a valuable alternative to the existing carbobenzoxy method, particularly for extending peptide chains, due to the mild deprotection conditions.[1]

Peptide Coupling

Once this compound was synthesized, it could be coupled with the ester of another amino acid to form a dipeptide. The mixed anhydride method was one of the early techniques used for this coupling.

Deprotection (Detritylation)

A key advantage of the trityl group was its facile removal under mild acidic conditions, which left the peptide bond intact.[1][2]

Experimental Protocol for Detritylation:

  • Acetic Acid: Treatment of the N-trityl peptide with dilute acetic acid effectively removed the trityl group.[1][2]

  • Hydrogen Chloride: Alternatively, one equivalent of hydrochloric acid could be used for deprotection.[1][2] Heating the trityl-protected peptide ester briefly with alcohol containing one equivalent of hydrogen chloride also resulted in detritylation.[2]

  • Catalytic Hydrogenation: Similar to the Cbz group, the trityl group could also be removed by catalytic hydrogenation.[1][2]

Table 2: Conditions for the Deprotection of N-Trityl Peptides
ReagentSolventTemperature (°C)TimeReference
Dilute Acetic AcidAqueousNot specifiedBrief[1][2]
1 eq. Hydrochloric AcidAlcoholHeatedBrief[2]
Catalytic HydrogenationMethanolNot specified4 hours[2]

Visualizing the Core Processes

Synthesis and Application of this compound in Dipeptide Formation

The following diagram illustrates the overall workflow from the synthesis of this compound to its use in the formation of a simple dipeptide, glycyl-alanine.

Trt_Gly_OH_Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_application Application in Dipeptide Synthesis Gly_Me_HCl Glycine Methyl Ester HCl Trt_Gly_OMe Trt-Gly-OMe Gly_Me_HCl->Trt_Gly_OMe 1. Tritylation TrtCl Trityl Chloride TrtCl->Trt_Gly_OMe TEA Triethylamine TEA->Trt_Gly_OMe Trt_Gly_OH This compound Trt_Gly_OMe->Trt_Gly_OH 2. Saponification KOH KOH / H₂O KOH->Trt_Gly_OH Coupling Coupling (e.g., Mixed Anhydride) Trt_Gly_OH->Coupling Ala_OEt Alanine Ethyl Ester Ala_OEt->Coupling Trt_Gly_Ala_OEt Trt-Gly-Ala-OEt Coupling->Trt_Gly_Ala_OEt Deprotection Deprotection Trt_Gly_Ala_OEt->Deprotection Gly_Ala Glycyl-Alanine Deprotection->Gly_Ala Acid Mild Acid (e.g., Acetic Acid) Acid->Deprotection

Caption: Synthesis of this compound and its use in dipeptide synthesis.

The "Trityl Method" Experimental Workflow

The following diagram outlines the logical steps of the "Trityl Method" for peptide synthesis as introduced in the 1950s.

Trityl_Method_Workflow Start Start: Amino Acid 1 (AA1) Esterification Esterify Carboxyl Group (e.g., Methyl Ester) Start->Esterification AA1_Ester AA1-OR Esterification->AA1_Ester Tritylation N-Protect with Trityl Chloride AA1_Ester->Tritylation Trt_AA1_Ester Trt-AA1-OR Tritylation->Trt_AA1_Ester Saponification Saponify Ester Trt_AA1_Ester->Saponification Trt_AA1_OH Trt-AA1-OH Saponification->Trt_AA1_OH Coupling Couple Trt-AA1-OH and AA2-OR' Trt_AA1_OH->Coupling AA2_Ester Amino Acid 2 Ester (AA2-OR') AA2_Ester->Coupling Trt_Dipeptide_Ester Trt-AA1-AA2-OR' Coupling->Trt_Dipeptide_Ester Deprotection Remove Trityl Group (Mild Acid) Trt_Dipeptide_Ester->Deprotection Dipeptide_Ester H₂N-AA1-AA2-OR' Deprotection->Dipeptide_Ester End Elongate further or Saponify to Free Peptide Dipeptide_Ester->End

Caption: Workflow of the early "Trityl Method" for peptide synthesis.

Conclusion

The discovery and development of N-Tritylglycine and the broader "trityl method" represented a significant leap forward in the field of peptide synthesis. By providing a robust N-terminal protecting group that could be removed under exceptionally mild conditions, it opened the door to the synthesis of more complex and sensitive peptides. The initial experimental protocols and applications laid the groundwork for the widespread adoption of the trityl group and its derivatives in both solution-phase and the subsequent development of solid-phase peptide synthesis, solidifying its place as an indispensable tool for chemists and drug development professionals.

References

A Technical Guide to Trt-Gly-OH: Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Trityl-glycine (Trt-Gly-OH), a key building block in modern peptide synthesis. This document details its chemical and physical properties, provides protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and outlines the deprotection of the trityl group.

Core Properties of this compound

This compound is a derivative of the amino acid glycine where the amino group is protected by a triphenylmethyl (trityl) group. This bulky, hydrophobic protecting group imparts several advantageous properties for peptide synthesis, including enhanced solubility in organic solvents and stability under certain reaction conditions.[1]

PropertyValueReference
CAS Number 5893-05-0[2][3][4]
Molecular Formula C₂₁H₁₉NO₂[2][3][4]
Molecular Weight 317.39 g/mol [5]
Appearance White to off-white solid/powder[1][4]
Purity ≥ 98% (by HPLC)[1][4]
Solubility in DMSO 33.33 mg/mL (105.01 mM)[3][6]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale procedure involves the reaction of glycine methyl ester hydrochloride with trityl chloride, followed by saponification of the resulting ester.

Experimental Protocol: Two-Step Synthesis from Glycine Methyl Ester

Step 1: Synthesis of N-Trityl-glycine methyl ester (Trt-Gly-OMe)

  • To a solution of glycine methyl ester hydrochloride (5 mmol) in dimethylformamide (DMF, 20 mL), add triethylamine (10 mmol, 1.4 mL) and cool the solution with an ice bath.

  • Add a solution of trityl chloride (5 mmol, 1.39 g) in dichloromethane (DCM, 7 mL).

  • Stir the reaction mixture vigorously for 2.5 hours at room temperature.

  • Upon completion, proceed to the saponification step. High yields (90-99%) of the methyl ester are typically achieved.[7]

Step 2: Saponification to this compound

  • Dissolve the N-Trityl-glycine methyl ester (1.6 mmol) in dioxane.

  • Cool the solution with an ice bath and add 1 N lithium hydroxide (LiOH) in a 1:1 methanol/water mixture.

  • Remove the ice bath and stir the mixture at room temperature for approximately 3 hours, monitoring for the complete removal of the methyl ester.[7]

  • After the reaction is complete, perform a standard aqueous work-up. Neutralize the aqueous layer with acetic acid and extract the product with diethyl ether.

  • Dry the organic phase and evaporate the solvent to yield this compound.

cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Saponification A Glycine Methyl Ester HCl C Triethylamine, DMF, DCM Room Temperature, 2.5h A->C B Trityl Chloride B->C D Trt-Gly-OMe C->D E 1. LiOH, Dioxane/MeOH/H₂O 2. Aqueous Work-up D->E Hydrolysis F This compound E->F cluster_activation Activation start Peptide-Resin (Nα-deprotected) activate Activate this compound (HATU/DIPEA in DMF) couple Coupling Reaction (1-2 hours) start->couple activate->couple wash1 Wash (DMF, DCM) couple->wash1 test Kaiser Test wash1->test test->couple Positive (Repeat) deprotect Trityl Deprotection (1-2% TFA in DCM) test->deprotect Negative wash2 Wash & Neutralize (DIPEA, DMF, DCM) deprotect->wash2 end Peptide-Resin (Glycine added, Nα-deprotected) wash2->end This compound This compound This compound->activate

References

An In-depth Technical Guide on the Core Principles of Using Trt-Gly-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield. This guide provides a comprehensive overview of the principles and applications of N-α-trityl-glycine (Trt-Gly-OH) in Solid-Phase Peptide Synthesis (SPPS). The bulky trityl protecting group offers unique advantages in specific synthetic contexts, particularly in the suppression of side reactions and the assembly of challenging peptide sequences.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The process relies on the orthogonal protection of the α-amino and side-chain functional groups of the amino acid monomers. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common N-α-protecting group in contemporary SPPS, the trityl (Trt) group presents a valuable alternative with distinct characteristics.

This compound is a glycine derivative where the α-amino group is protected by the bulky triphenylmethyl (trityl) group. This steric hindrance and the acid-labile nature of the Trt group dictate its specific applications and the methodologies required for its successful incorporation into peptide chains.

Core Principles of this compound Usage

The application of this compound in SPPS is governed by the chemical properties of the trityl protecting group. Understanding these principles is crucial for optimizing synthesis protocols.

The Trityl Protecting Group: Structure and Properties

The trityl group is a large, hydrophobic moiety that imparts significant steric bulk to the N-terminus of the glycine residue. This steric hindrance is a key feature that can be leveraged to prevent undesirable side reactions. The bond between the trityl group and the amino nitrogen is susceptible to cleavage under mild acidic conditions, which forms the basis of its removal during the SPPS cycle.

Advantages of Using this compound

The use of this compound in SPPS offers several advantages:

  • Prevention of Diketopiperazine Formation: The steric bulk of the trityl group can effectively suppress the intramolecular cyclization of a dipeptide-resin to form a diketopiperazine, a common side reaction, especially with sequences containing glycine or proline at the C-terminus.

  • Synthesis of Difficult Sequences: The trityl group can disrupt the formation of secondary structures and aggregation of the growing peptide chain on the resin, which is a common challenge in the synthesis of "difficult" or hydrophobic peptides.

  • Orthogonality with Other Protecting Groups: The acid lability of the N-α-Trt group allows for its selective removal in the presence of other protecting groups that are stable to mild acid but labile to other conditions (e.g., base-labile Fmoc or enzyme-labile groups), enabling the synthesis of complex, modified peptides.

Disadvantages and Considerations

Despite its advantages, the use of this compound also presents challenges:

  • Steric Hindrance in Coupling: The bulkiness of the trityl group can hinder the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to achieve high efficiency.

  • Acid Lability: While advantageous for deprotection, the high acid lability of the Trt group requires careful selection of the solid support and side-chain protecting groups to ensure their stability throughout the synthesis.

  • Cost: Trt-protected amino acids can be more expensive than their Fmoc-protected counterparts.

Data Presentation: A Comparative Overview

While specific quantitative data for this compound is not extensively documented in comparative studies, the following tables summarize typical performance characteristics based on data for other Trt-protected amino acids and general principles of SPPS. These values should be considered as illustrative rather than absolute, as actual results will depend on the specific sequence, resin, and coupling conditions.

Table 1: Comparison of N-α-Protecting Groups for Glycine in SPPS

FeatureThis compoundFmoc-Gly-OH
Protecting Group Trityl (Trt)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Mild acid (e.g., 1-10% TFA in DCM)Base (e.g., 20% piperidine in DMF)
Key Advantage Prevention of diketopiperazine, synthesis of difficult sequencesFast deprotection, widely used
Key Disadvantage Steric hindrance in couplingPotential for side reactions (e.g., aspartimide formation)
Typical Coupling Time LongerShorter

Table 2: Cleavage Efficiency of N-α-Trityl Group under Various TFA Concentrations

TFA Concentration in DCMTypical Reaction TimeEstimated Cleavage EfficiencyNotes
1%5-10 min>95%Highly selective for N-α-Trt over many side-chain protecting groups.
5%2-5 min>99%
10%< 2 min>99%Increased risk of cleaving other acid-labile groups.
95% (Standard Cleavage)ImmediateQuantitativeUsed for final cleavage from the resin and removal of most side-chain protecting groups.

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a manual SPPS workflow.

Protocol for Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound amino acid with a free amino group.

  • Resin Preparation: Swell the resin (e.g., Wang resin, 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Deprotection of the Resin-Bound Peptide: If the resin-bound peptide is N-terminally protected (e.g., with Fmoc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc removal) and wash the resin thoroughly with DMF and DCM.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g), and then dry under vacuum.

Protocol for Deprotection of the N-α-Trityl Group

This protocol outlines the selective removal of the N-α-Trt group to expose the amino group for the next coupling step.

  • Resin Preparation: Swell the Trt-protected peptide-resin in DCM (10 mL/g resin) for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 1-5% trifluoroacetic acid (TFA) in DCM. The concentration of TFA can be adjusted based on the desired selectivity and the acid lability of other protecting groups present in the peptide.

  • Deprotection Reaction: Add the deprotection solution to the resin and agitate for 5-15 minutes at room temperature. The reaction progress can be monitored by collecting the filtrate and measuring the UV absorbance of the released trityl cation.

  • Neutralization: After the deprotection is complete, wash the resin with DCM (3 x 10 mL/g) and then neutralize the resin-bound peptide trifluoroacetate salt with a solution of 10% DIEA in DCM (2 x 5 mL/g for 2 minutes each).

  • Washing: Wash the resin thoroughly with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g) to prepare for the next coupling step.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and chemical transformations in the use of this compound in SPPS.

SPPS_Workflow_with_Trt_Gly_OH start Start: Resin with free amine coupling Coupling: Add activated this compound start->coupling wash1 Wash coupling->wash1 deprotection Deprotection: 1-5% TFA in DCM wash1->deprotection neutralization Neutralization: 10% DIEA in DCM deprotection->neutralization wash2 Wash neutralization->wash2 next_coupling Couple next Fmoc-AA-OH wash2->next_coupling end Repeat cycle or Final Cleavage next_coupling->end Trt_Gly_OH_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling TrtGlyOH This compound ActivatedEster Activated Ester (Trt-Gly-OBt) TrtGlyOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HBTU/DIEA) ResinAmine Resin-NH2 PeptideBond Resin-NH-CO-CH2-NH-Trt ResinAmine->PeptideBond + Activated Ester Trt_Deprotection_Mechanism cluster_deprotection Deprotection TrtPeptide Resin-Peptide-NH-Trt ProtonatedPeptide Resin-Peptide-NH3+ TFA- TrtPeptide->ProtonatedPeptide + Acid TFA TritylCation Trt+ ProtonatedPeptide->TritylCation releases

introduction to trityl-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trityl-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trityl-protected amino acids, their synthesis, and their application in modern peptide chemistry. The trityl group offers significant advantages in the synthesis of complex peptides, particularly within the Fmoc solid-phase peptide synthesis (SPPS) framework.

Introduction

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group widely employed for the side chains of various amino acids. Its primary function is to prevent unwanted side reactions during peptide synthesis. The steric hindrance of the trityl group also provides selectivity, often favoring the protection of primary amines and hydroxyls.[1]

Several derivatives of the trityl group have been developed to fine-tune its acid lability. These include the 4-methoxytrityl (Mmt), 4,4'-dimethoxytrityl (DMT), and 4,4',4''-trimethoxytrityl (TMT) groups. The electron-donating methoxy substituents increase the stability of the trityl cation formed during cleavage, thus increasing the acid lability. The general order of lability is TMT > DMT > MMT > Trt.[1] This tunable lability allows for orthogonal protection strategies in complex syntheses.

In Fmoc-based solid-phase peptide synthesis, the trityl group is particularly valuable for protecting the side chains of asparagine (Asn), glutamine (Gln), histidine (His), and cysteine (Cys).[2] For Asn and Gln, the trityl group prevents the dehydration of the side-chain amide during activation. For His, it protects the imidazole ring, and for Cys, it shields the reactive thiol group.[3] A significant advantage of using trityl-protected asparagine and glutamine derivatives is the enhanced solubility in common SPPS solvents like DMF, as Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility.[2]

Data Presentation

Table 1: Synthesis Yields of Trityl-Protected Amino Acids
CompoundSynthesis MethodYield (%)Reference
N-Trt-Gly-OMeTritylation of Gly-OMe·HCl99[4]
N-Trt-Leu-OMeTritylation of Leu-OMe·HCl93[4]
N-Trt-Val-OMeTritylation of Val-OMe·HCl95[4]
N-Trt-Ile-OMeTritylation of Ile-OMe·HCl90[4]
N-Trt-Asp(OtBu)-OMeTritylation of Asp(OtBu)-OMe·HCl94[4]
N-Trt-Tyr(tBu)-OMeTritylation of Tyr(tBu)-OMe·HCl95[4]
Trt-Lys(Tfa)-OHFrom Lys(Tfa) using trimethylsilyl esters14[4]
Trt-Asn(Trt)-OHFrom Asn(Trt) using trimethylsilyl esters10-22[4]
Trt-Gln(Trt)-OHFrom Gln(Trt) using trimethylsilyl esters22[4]
Fmoc-His(Trt)-OHFrom H-His(Trt)-OH and Fmoc-Cl73Not specified in search results
Fmoc-Cys-OiPrFrom Fmoc-Cys-OH51[5]
Table 2: Acid Lability of Trityl-Based Protecting Groups
Protecting GroupRelative LabilityTypical Deprotection ConditionsReference
Trityl (Trt)Least Labile90-95% TFA[2]
4-Methyltrityl (Mtt)More Labile1% TFA in DCM[2]
4-Methoxytrityl (Mmt)Most Labile1% TFA in DCM, or mild acetic acid conditions[2]
Table 3: Deprotection Times for Trityl Groups with TFA
Amino Acid ResiduePosition in PeptideDeprotection ConditionsTimeNotesReference
Asn(Trt)N-terminal95% TFA> 4 hoursDeprotection is significantly slower at the N-terminus.[6]
Asn(Trt)Internal95% TFA~ 1 hourComplete deprotection is generally achieved.
Gln(Trt)Any95% TFA~ 1 hourGenerally, no issues with deprotection.[6]
Cys(Trt)Any95% TFA with scavengers~ 2 hoursScavengers like TIS are crucial to prevent reattachment.[7]
His(Trt)Any95% TFA~ 1 hourReadily removed.[6]
Ser(Trt)Any1% TFA in DCMNot specifiedCan be selectively deprotected in the presence of tBu groups.[8]

Experimental Protocols

Protocol 1: Synthesis of N-Trityl-Amino Acid Methyl Esters

This protocol is a general method for the tritylation of amino acid methyl esters.[4]

  • Dissolution: Dissolve the amino acid methyl ester hydrochloride (5 mmol) in 20 ml of DMF.

  • Base Addition: Add triethylamine (10 mmol, 1.4 ml) to the solution and cool on an ice bath.

  • Tritylation: Add a solution of trityl chloride (5 mmol, 1.36 g) in 7 ml of DCM.

  • Reaction: Stir the mixture vigorously for 2.5 hours at room temperature.

  • Work-up:

    • Filter to remove precipitated salts.

    • Add ethanol (10 ml) to the filtrate and concentrate to dryness.

    • Treat the residue with water and ethyl acetate.

    • Wash the organic phase with water (2 x 30 ml).

    • Dry the organic phase and concentrate to dryness to yield the N-Trt-amino acid methyl ester.

Protocol 2: Synthesis of Fmoc-His(Trt)-OH

This protocol describes the synthesis of Fmoc-His(Trt)-OH from H-His(Trt)-OH.

  • Reaction Setup: In a suitable reaction vessel, combine H-His(Trt)-OH and sodium carbonate in 1,4-dioxane.

  • Fmoc Introduction: Cool the mixture to 0°C and add 9-Fluorenylmethyl chloroformate (Fmoc-Cl).

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Following the reaction, perform an appropriate aqueous work-up and purify the product, for example, by crystallization or chromatography, to obtain Fmoc-His(Trt)-OH.

Protocol 3: General Deprotection of Trityl Groups in SPPS

This protocol outlines the final cleavage and deprotection step in Fmoc-SPPS for a peptide containing trityl-protected residues.

  • Resin Preparation: Wash the peptide-resin with DMF and then with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing Cys(Trt), the inclusion of scavengers like triisopropylsilane (TIS) is critical to irreversibly quench the liberated trityl cation and prevent re-attachment to the thiol side chain.[7]

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-4 hours, depending on the specific amino acids (see Table 3). The solution will typically turn a deep yellow color due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then dry. The crude peptide is then purified by reverse-phase HPLC.

Mandatory Visualization

Automated Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in automated Fmoc-SPPS utilizing a trityl-protected amino acid.

SPPS_Workflow start Start Cycle: Peptide-Resin with N-terminal Fmoc deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA(Trt)-OH + Activator (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End Cycle: Elongated Peptide-Resin wash2->end_cycle end_cycle->start Repeat for next amino acid final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA/TIS/H2O) end_cycle->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification final_product Pure Peptide purification->final_product

Automated Fmoc-SPPS Cycle.
Logic for Protecting Group Selection in Peptide Synthesis

This diagram outlines the decision-making process for selecting a protecting group strategy, highlighting the role of trityl-based protection.

Decision logic for protecting group strategy.

References

Methodological & Application

Standard Protocol for Coupling Trt-Gly-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-SPPS-001

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support. The initial step, the coupling of the first amino acid to the resin, is critical for the success of the entire synthesis. This document provides a detailed protocol for the standard coupling of N-trityl-glycine (Trt-Gly-OH) to 2-chlorotrityl chloride (2-CTC) resin. The use of the bulky trityl (Trt) protecting group on the N-terminus of glycine, in conjunction with the acid-labile 2-CTC resin, is advantageous for minimizing side reactions such as diketopiperazine formation, particularly when the subsequent amino acid is proline or another sterically hindered residue.[1][2]

This protocol is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Overview of the Process

The coupling of this compound to 2-chlorotrityl chloride resin involves several key stages: resin preparation, the coupling reaction itself, and a capping step to block any unreacted functional sites on the resin. The process relies on the nucleophilic attack of the carboxylate of this compound on the reactive chlorotrityl groups of the resin, facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the coupling of this compound to 2-chlorotrityl chloride resin on a 0.5 mmol scale.

ParameterValueUnitNotes
Resin
Type2-Chlorotrityl Chloride-Highly sensitive to moisture.[4]
Substitution1.0 - 1.6mmol/gCheck the manufacturer's certificate of analysis.
Amount0.31 - 0.5gBased on a 0.5 mmol reaction scale.
Amino Acid
ReagentThis compound-Ensure the reagent is dry.
Equivalents1.0 - 2.0eqRelative to the resin's functional capacity.[3]
Amount0.5 - 1.0mmolFor a 0.5 mmol reaction scale.
Reagents
Swelling SolventDichloromethane (DCM)10mL/g resin
Coupling SolventDichloromethane (DCM)8-10mL/g resin
BaseN,N-Diisopropylethylamine (DIPEA)2.0 - 4.0eq
Capping SolutionDCM:Methanol:DIPEA (17:2:1 v/v/v)10mL/g resin
Reaction Conditions
Swelling Time30 - 60minutes
Coupling Time1 - 4hours
Capping Time30 - 60minutes[3][5]
TemperatureRoom Temperature°C

Experimental Protocol

This protocol details the manual coupling of this compound to 2-chlorotrityl chloride resin. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) where possible to minimize exposure to moisture.

4.1. Materials and Reagents

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (use sparingly if needed for dissolution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH), anhydrous

  • Fritted syringe reaction vessel

  • Shaker or rocker

4.2. Resin Preparation and Swelling

  • Weigh the desired amount of 2-chlorotrityl chloride resin into a fritted syringe reaction vessel.

  • Add anhydrous DCM (approximately 10 mL per gram of resin) to the vessel.

  • Swell the resin by agitating the mixture on a shaker or rocker for 30-60 minutes at room temperature.[3]

  • After swelling, drain the DCM from the reaction vessel.

4.3. Coupling of this compound

  • In a separate flask, dissolve this compound (1.0-2.0 equivalents relative to the resin loading) in anhydrous DCM (8-10 mL per gram of resin). If solubility is an issue, a minimal amount of DMF can be added.

  • Add DIPEA (2.0-4.0 equivalents relative to the amino acid) to the amino acid solution.

  • Add the this compound/DIPEA solution to the swelled and drained resin in the reaction vessel.

  • Agitate the reaction mixture on a shaker or rocker for 1-4 hours at room temperature.[3]

  • Drain the reaction solution from the vessel.

  • Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally DCM (3 times). Use approximately 10 mL of solvent per gram of resin for each wash.

4.4. Capping of Unreacted Sites

  • Prepare a fresh capping solution of DCM:MeOH:DIPEA in a 17:2:1 volume ratio.[3][5]

  • Add the capping solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 30-60 minutes at room temperature.[3][5] This step is crucial to block any remaining reactive chlorotrityl groups and prevent the formation of deletion sequences in the subsequent synthesis steps.[6]

  • Drain the capping solution.

  • Wash the resin thoroughly with DCM (3 times) and DMF (3 times). The resin is now loaded with this compound and ready for the next step in the SPPS cycle (typically Fmoc deprotection if the subsequent amino acid is Fmoc-protected).

4.5. Determination of Resin Loading (Optional but Recommended)

The loading efficiency can be determined spectrophotometrically by cleaving the Trt group and measuring its absorbance. A more common practice in Fmoc-SPPS is to proceed with the first Fmoc deprotection and quantify the released dibenzofulvene-piperidine adduct at 301 nm.

Workflow Diagram

The following diagram illustrates the key steps in the coupling of this compound to 2-chlorotrityl chloride resin.

SPPS_Coupling_Workflow Workflow for Coupling this compound to 2-CTC Resin start Start resin_prep Resin Preparation: Swell 2-CTC resin in DCM start->resin_prep coupling Coupling Reaction: Add this compound and DIPEA in DCM Agitate for 1-4 hours resin_prep->coupling wash1 Wash Resin: DCM, DMF, DCM coupling->wash1 capping Capping: Treat with DCM:MeOH:DIPEA (17:2:1) Agitate for 30-60 minutes wash1->capping wash2 Final Wash: DCM, DMF capping->wash2 end Loaded Resin Ready for SPPS wash2->end

Caption: Workflow for coupling this compound to 2-CTC resin.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency Incomplete swelling of the resin.Ensure adequate swelling time and solvent volume.
Moisture in reagents or solvents.Use anhydrous solvents and dry reagents. Perform reaction under an inert atmosphere.
Insufficient reaction time or agitation.Increase coupling time and ensure efficient mixing.
Formation of Deletion Sequences Incomplete capping of unreacted sites.Ensure the capping step is performed with a fresh capping solution and for the recommended duration.
Amino Acid Racemization Use of an inappropriate resin or coupling method.The use of 2-CTC resin with DIPEA minimizes racemization as it does not require pre-activation of the carboxylic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCM, DMF, and DIPEA are hazardous chemicals. Handle with care and consult the Safety Data Sheets (SDS) before use.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Acidic Deprotection of Trt-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for amines, alcohols, and thiols in organic synthesis, particularly in peptide and nucleotide chemistry. Its bulkiness provides steric hindrance, and its removal is typically achieved under acidic conditions. Trt-Gly-OH is a common building block in peptide synthesis, and its successful deprotection to yield glycine is a critical step. This document provides detailed protocols and a summary of conditions for the acidic deprotection of this compound.

The deprotection mechanism proceeds via an acid-catalyzed cleavage, generating a highly stable but reactive trityl cation (Trt⁺)[1]. The stability of this carbocation facilitates the reaction under relatively mild acidic conditions. However, the electrophilic nature of the trityl cation necessitates the use of scavengers to prevent unwanted side reactions, such as alkylation of nucleophilic residues (e.g., tryptophan or methionine) in a peptide chain or reaction with the solvent[1].

Deprotection Mechanism and the Role of Scavengers

The acidic deprotection of this compound is initiated by the protonation of the nitrogen atom, followed by the departure of the stable trityl carbocation. This carbocation is then trapped by a scavenger, preventing it from reacting with other nucleophiles present in the reaction mixture. Trialkylsilanes, such as triisopropylsilane (TIPS), are commonly used scavengers that act as hydride donors to reduce the trityl cation to triphenylmethane[2].

Deprotection_Mechanism This compound This compound Protonated_this compound [Trt-NH2+-Gly-OH] This compound->Protonated_this compound + H+ H+ H+ Glycine Glycine Protonated_this compound->Glycine Deprotection Trt_cation Trt+ Protonated_this compound->Trt_cation Cleavage Quenched_Trt Quenched Trityl (e.g., Triphenylmethane) Trt_cation->Quenched_Trt + Scavenger Scavenger Scavenger (e.g., TIPS) Scavenger->Quenched_Trt

Caption: Mechanism of acidic deprotection of this compound and scavenger action.

Comparison of Acidic Deprotection Conditions

The choice of acid and its concentration is critical for efficient and selective Trt deprotection. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder acids can be employed, particularly when other acid-labile protecting groups are present in the molecule. The following table summarizes various conditions reported for Trt group removal.

Acidic ReagentConcentrationSolventScavenger(s)Typical TimeTemperatureRemarks
Trifluoroacetic Acid (TFA)95%WaterWater, TIPS1-4 hoursRoom Temp.Standard for complete deprotection in peptide synthesis[3].
Trifluoroacetic Acid (TFA)1-5%Dichloromethane (DCM)TIPS30 min - 2 hoursRoom Temp.Used for selective deprotection or cleavage from very acid-sensitive resins[4].
Trifluoroacetic Acid (TFA)15%Not specifiedNot specifiedNot specifiedRoom Temp.Effective for complete removal of Mmt and Mtt groups, suggesting Trt would also be cleaved[5].
Acetic Acid/TFE/DCM1:1:8 (v/v/v)TFE/DCM-30 minutesRoom Temp.Very mild conditions, may result in incomplete deprotection of Trt[5].
Hydrochloric Acid (HCl)0.1 NHexafluoroisopropanol (HFIP)TIS< 15 minutesRoom Temp.Reported to be a very rapid and clean method for removing various protecting groups, including Trt[6].

Experimental Protocols

The following protocols are generalized for the solution-phase deprotection of this compound. Optimization may be required based on the specific substrate and desired purity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and robust method for complete Trt deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Rotary evaporator

Workflow Diagram:

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation Dissolve Dissolve this compound in DCM Add_Scavenger Add TIPS Dissolve->Add_Scavenger Add_Acid Add TFA solution (e.g., 5-50% in DCM) Add_Scavenger->Add_Acid Stir Stir at Room Temp (Monitor by TLC/LC-MS) Add_Acid->Stir Evaporate Evaporate solvent under reduced pressure Stir->Evaporate Precipitate Precipitate product with cold diethyl ether Evaporate->Precipitate Isolate Isolate solid by filtration or centrifugation Precipitate->Isolate Wash Wash with cold ether Isolate->Wash Dry Dry product under vacuum Wash->Dry

Caption: General workflow for the acidic deprotection of this compound.

Procedure:

  • Dissolve this compound in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

  • Add triisopropylsilane (TIPS) as a scavenger (typically 2-5 equivalents).

  • To the stirred solution, add a solution of trifluoroacetic acid (TFA) in DCM. The concentration of TFA can range from 5% to 50% (v/v) depending on the desired reaction rate. A common starting point is 25% TFA in DCM[7].

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a yellow-orange color indicates the formation of the trityl cation[8].

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Add cold diethyl ether to the residue to precipitate the glycine product.

  • Collect the solid product by filtration or centrifugation.

  • Wash the solid with additional cold diethyl ether to remove the triphenylmethane byproduct.

  • Dry the product under vacuum.

Protocol 2: Mild Deprotection using Dilute HCl in HFIP

This protocol offers a rapid deprotection under milder acidic conditions, which can be advantageous for sensitive substrates.

Materials:

  • This compound

  • Hexafluoroisopropanol (HFIP)

  • Concentrated Hydrochloric Acid (HCl)

  • Triisopropylsilane (TIPS) or Triethylsilane (TES)

  • Cold diethyl ether

Procedure:

  • Prepare a 0.1 N solution of HCl in HFIP.

  • Dissolve this compound in the 0.1 N HCl/HFIP solution.

  • Add a scavenger such as TIPS or TES (2-5 equivalents).

  • Stir the mixture at room temperature. The reaction is typically very fast and can be complete in under 30 minutes[6]. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate and wash the product as described in Protocol 1.

  • Dry the glycine product under vacuum.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the reaction is sluggish or incomplete, especially with milder acids, the reaction time can be extended, or the acid concentration can be increased. Note that N-terminal asparagine with a trityl group can be particularly slow to deprotect[9].

  • Side Reactions: The formation of byproducts is often due to the reaction of the trityl cation with nucleophiles. Ensure an adequate amount of scavenger is present. For peptides containing sensitive residues like tryptophan or cysteine, using a scavenger cocktail (e.g., TFA/TIPS/H₂O/EDT) may be necessary[4].

  • Product Isolation: Glycine has some solubility in various solvents. Ensure the precipitation with cold diethyl ether is efficient. If the product remains oily, trituration with ether may be required to induce solidification.

By selecting the appropriate acidic conditions and utilizing scavengers, the deprotection of this compound can be achieved with high efficiency, providing the desired glycine product for subsequent synthetic steps.

References

Application Notes and Protocols for Trt-Gly-OH in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of N-Trityl-Glycine (Trt-Gly-OH) in manual solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure high-quality peptide synthesis with a focus on loading the first amino acid onto the resin, subsequent peptide chain elongation, and final cleavage.

Introduction

N-Trityl-Glycine (this compound) is an amino acid derivative where the amino group of glycine is protected by a bulky trityl (Trt) group. The trityl group is highly acid-labile, allowing for its removal under mild acidic conditions, which preserves the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS. The use of this compound is particularly advantageous when synthesizing peptides with a C-terminal glycine, as the steric hindrance of the trityl group can help to minimize side reactions such as diketopiperazine formation. 2-Chlorotrityl chloride (2-CTC) resin is the recommended solid support for the initial loading of this compound due to its high acid sensitivity, which allows for the cleavage of the final peptide under very mild conditions, often preserving side-chain protecting groups if desired.

Data Presentation

The following tables summarize typical quantitative data associated with the use of this compound in manual SPPS. These values are illustrative and can vary based on the specific peptide sequence, scale, and laboratory conditions.

Table 1: Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin

ParameterValueUnitNotes
Resin Type2-Chlorotrityl Chloride-100-200 mesh, 1% DVB
Initial Resin Substitution1.0-1.6mmol/gVaries by manufacturer
This compound Equivalents1.5 - 2.0eq. (relative to resin capacity)Using fewer equivalents can result in lower loading
BaseN,N-Diisopropylethylamine (DIPEA)-3.0 - 4.0 equivalents
SolventDichloromethane (DCM)-Anhydrous DCM is crucial for high efficiency
Reaction Time1 - 2hoursLonger times may not significantly increase loading
Typical Final Loading 0.4 - 0.8 mmol/g Determined by Fmoc-release spectrophotometry

Table 2: Typical Coupling and Deprotection Parameters

StepReagent/ParameterTypical Value/ConditionNotes
Fmoc Deprotection Reagent20% Piperidine in DMFA solution of 20% piperidine in N,N-dimethylformamide is standard.
Time5 + 15 minutesTwo treatments are recommended for complete deprotection.
Amino Acid Coupling Fmoc-Amino Acid3.0 equivalentsExcess amino acid is used to drive the reaction to completion.
Coupling ReagentHBTU/HATU3.0 equivalents of the coupling reagent are typically used.
BaseDIPEA6.0 equivalents of DIPEA are commonly employed.
SolventDMFHigh-purity DMF is essential.
Time1 - 2 hoursReaction time can be extended for difficult couplings.
Monitoring Kaiser TestNegativeA negative Kaiser test (beads remain yellow) indicates complete coupling.

Table 3: Expected Yield and Purity

ParameterExpected OutcomeNotes
Crude Peptide Yield 70 - 90%Based on the initial loading of the resin.
Crude Peptide Purity >70%Sequence-dependent; can be assessed by RP-HPLC.
Final Yield (after purification) 30 - 60%Highly dependent on the peptide sequence and purification efficiency.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first amino acid, this compound, to the 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the 2-CTC resin in the synthesis vessel and add anhydrous DCM (10-15 mL per gram of resin). Swell the resin for 30 minutes with gentle agitation.

  • Resin Activation: Drain the DCM from the swollen resin.

  • Loading Solution Preparation: In a separate flask, dissolve this compound (1.5-2.0 eq. relative to the resin's theoretical capacity) in anhydrous DCM. Add DIPEA (3.0-4.0 eq.).

  • Loading Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional but Recommended): A small sample of the dried resin can be used to determine the loading capacity via the spectrophotometric analysis of the Fmoc group after deprotection (if the next step is Fmoc deprotection).

Protocol 2: Manual Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for one cycle of amino acid addition (Fmoc deprotection and coupling).

Materials:

  • This compound loaded resin

  • Fmoc-protected amino acids

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • DMF

  • DCM

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF for 30 minutes.

  • Trityl Group Deprotection (First Amino Acid): To remove the Trt group from the initial glycine residue, treat the resin with a solution of 1-5% Trifluoroacetic acid (TFA) in DCM for 2 minutes, and repeat this step multiple times until the deprotection is complete (monitored by TLC of the cleavage solution). Wash the resin thoroughly with DCM and DMF. Neutralize with a 10% DIPEA in DMF solution.

  • Fmoc Deprotection (for subsequent cycles):

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq.) with a coupling reagent like HBTU (3.0 eq.) and DIPEA (6.0 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Kaiser Test):

    • Take a small sample of resin beads and wash them thoroughly with ethanol.

    • Perform a Kaiser test. A negative result (yellow beads) confirms the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Repeat steps 3-6 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the 2-CTC resin.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

  • Cleavage:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) in a fume hood.

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

The following diagrams illustrate the key workflows in manual solid-phase peptide synthesis using this compound.

SPPS_Loading_Workflow start Start: 2-CTC Resin swell Resin Swelling (DCM) start->swell load Loading (this compound, DIPEA in DCM) swell->load cap Capping (DCM/MeOH/DIPEA) load->cap wash Washing (DCM, DMF) cap->wash end This compound Loaded Resin wash->end

Caption: Workflow for loading this compound onto 2-CTC resin.

SPPS_Cycle_Workflow cluster_deprotection Deprotection cluster_coupling Coupling deprotect_start Peptide-Resin (Fmoc-AA)n-Gly-Resin deprotect_reagent Add 20% Piperidine/DMF deprotect_start->deprotect_reagent deprotect_wash Wash (DMF) deprotect_reagent->deprotect_wash deprotect_end H2N-(AA)n-Gly-Resin deprotect_wash->deprotect_end couple Add to Resin deprotect_end->couple preactivate Pre-activate Fmoc-AA-OH + HBTU + DIPEA preactivate->couple coupling_wash Wash (DMF, DCM) couple->coupling_wash kaiser Kaiser Test coupling_wash->kaiser kaiser->deprotect_start Next Cycle kaiser->couple Repeat Coupling

Caption: A single cycle of Fmoc deprotection and amino acid coupling.

Cleavage_Workflow start Peptide-Resin wash_dry Wash (DCM) & Dry start->wash_dry cleavage Cleavage Cocktail (e.g., TFA/TIS/H2O) wash_dry->cleavage filter_precipitate Filter & Precipitate (Cold Diethyl Ether) cleavage->filter_precipitate centrifuge_wash Centrifuge & Wash filter_precipitate->centrifuge_wash dry_peptide Dry Crude Peptide centrifuge_wash->dry_peptide end Crude Peptide dry_peptide->end

Caption: Workflow for the cleavage and isolation of the crude peptide.

Application Notes and Protocols for Automated Peptide Synthesis using Trt-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In automated solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical to ensure high purity and yield of the final peptide product. The trityl (Trt) group is a bulky protecting group that offers several advantages when used with certain amino acids, including glycine (Gly). Trt-Gly-OH is often utilized in SPPS to improve solubility and prevent common side reactions.[1] This application note provides detailed protocols and expected outcomes for the use of this compound in automated peptide synthesizers.

The use of Nα-Trityl-amino acids in conjunction with base-labile side-chain protecting groups presents a method for peptide assembly under mild conditions.[2] However, it is also noted that the use of Trt-amino acids can sometimes be limited by lower yields in their preparation and coupling reactions.[3]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound in every possible automated synthesis condition is not extensively published in a comparative format, the following table summarizes the expected performance based on related studies and general principles of SPPS. The use of Trt protection on other amino acids, such as Gln and Asn, has been shown to result in significantly purer peptides.[4]

ParameterExpected OutcomeInfluencing FactorsReferences
Coupling Efficiency >98%Coupling reagent, reaction time, temperature, solvent.[5]
Crude Peptide Purity 50-70%Sequence difficulty, length of peptide, purity of reagents.[6][7]
Final Yield (after purification) 10-40%Purification method, peptide solubility, number of purification steps.[6]

Experimental Protocols

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Resin Swelling : Place the desired amount of resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes prior to the first coupling step.[4]

Automated Peptide Synthesis Cycle for this compound

This protocol is a general guideline for a standard automated peptide synthesizer using Fmoc/tBu chemistry.

  • Fmoc Deprotection :

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.[4]

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

  • Coupling of this compound :

    • Amino Acid Preparation : Prepare a solution of this compound (3-5 equivalents relative to the resin loading capacity) in DMF.

    • Coupling Reagent Preparation : Prepare a solution of a suitable coupling reagent and activator. Common choices include:

      • HBTU/HOBt/DIPEA (3-5 eq.)

      • HATU/HOAt/DIPEA (3-5 eq.)[8]

      • DIC/Oxyma (3-5 eq.)[9]

    • Activation : Pre-activate the this compound solution with the coupling reagent mixture for 2-5 minutes.

    • Coupling Reaction : Add the activated this compound solution to the reaction vessel containing the deprotected resin. Allow the reaction to proceed for 30-60 minutes. Elevated temperatures can be used to improve coupling for difficult sequences.[10]

    • Washing : Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended) :

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

    • Wash the resin with DMF (3-5 times).

Cleavage and Deprotection

The trityl group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails.[4]

  • Resin Washing and Drying :

    • After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation :

    • A common cleavage cocktail for peptides containing Trt-protected residues is Reagent B.[11]

    • Reagent B Composition :

      • Trifluoroacetic acid (TFA): 88% (v/v)

      • Phenol: 5% (v/v)

      • Water: 5% (v/v)

      • Triisopropylsilane (TIS): 2% (v/v)[11]

    • Note: TIS is used as a scavenger to trap the released trityl cations.

  • Cleavage Procedure :

    • Suspend the dry peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

Peptide Precipitation and Purification
  • Precipitation :

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation :

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification :

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualization

Automated_Peptide_Synthesis_Workflow Start Start: Swollen Resin in Reaction Vessel Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Activator Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Repeat for Next Amino Acid? Wash2->Check Check->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Check->Cleavage No Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Caption: Automated peptide synthesis cycle using this compound.

References

Application Notes and Protocols for Incorporating Trt-Gly-OH into Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Difficult Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of custom peptides with high precision. However, the synthesis of certain peptide sequences, termed "difficult sequences," presents significant challenges that can lead to low yields, poor purity, and even complete synthesis failure. These sequences are often characterized by a high content of hydrophobic amino acids, which have a propensity to aggregate on the solid support. This on-resin aggregation, driven by the formation of intermolecular hydrogen bonds leading to secondary structures like β-sheets, can physically block reactive sites, hindering both the deprotection of the N-terminal protecting group and the subsequent amino acid coupling steps.[1][2][3]

Overcoming Aggregation with Backbone Modification: The Role of N-Alkylated Amino Acids

A powerful strategy to mitigate on-resin aggregation is the introduction of backbone modifications that disrupt the hydrogen bonding network responsible for the formation of secondary structures.[4][5] N-alkylated amino acids, by introducing a substituent on the amide nitrogen, effectively break the regular hydrogen bonding pattern of the peptide backbone, thereby preventing the peptide chains from self-associating.[5] While proline, a naturally occurring N-alkylated amino acid, is known to disrupt secondary structures, its presence is dictated by the target peptide sequence. Therefore, the temporary and strategic incorporation of other N-alkylated amino acids can be an effective solution.

This document focuses on the use of Nα-trityl-glycine (Trt-Gly-OH) as a tool for disrupting aggregation in difficult peptide sequences. The bulky trityl group on the glycine nitrogen serves as a temporary backbone protecting group, which is readily cleaved under mild acidic conditions during the final cleavage from the resin.

Advantages of Incorporating this compound

  • Disruption of Secondary Structures: The sterically demanding trityl group on the glycine backbone nitrogen prevents the formation of intermolecular hydrogen bonds that lead to β-sheet formation and aggregation.

  • Improved Solvation: By disrupting aggregation, the peptide-resin matrix remains better solvated, allowing for more efficient diffusion of reagents and improved reaction kinetics.[6]

  • Increased Yield and Purity: The prevention of incomplete coupling and deprotection steps results in a higher yield of the target peptide and a cleaner crude product with fewer deletion sequences.

  • Compatibility with Fmoc Chemistry: this compound can be incorporated within a standard Fmoc/tBu SPPS strategy, with the trityl group being cleaved during the final TFA-mediated cleavage and deprotection.[7]

Data Presentation: Illustrative Comparison of a Difficult Sequence Synthesis

The following table provides an illustrative comparison of the synthesis of a model difficult hydrophobic peptide sequence with and without the incorporation of this compound. This data is representative of the expected improvements when using backbone modification strategies to overcome aggregation.

ParameterStandard Synthesis of Difficult SequenceSynthesis with this compound Incorporation
Crude Peptide Yield 15-25%50-70%
Crude Peptide Purity (by HPLC) <30%>60%
Key Impurities Deletion sequences, truncationsMinimized deletion sequences
Coupling Efficiency (at difficult region) Low, requires double/triple couplingHigh, single coupling sufficient
Fmoc Deprotection Time (at difficult region) Prolonged, often incompleteNormal (e.g., 2 x 10 min)

Experimental Protocols

Protocol 1: Manual Incorporation of this compound into a Peptide Sequence on a Solid Support

This protocol outlines the manual coupling of this compound during Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents: e.g., HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Following the successful Fmoc deprotection of the N-terminal amino acid of the growing peptide chain (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the peptide-resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the trityl group, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, extend the coupling time for another 1-2 hours or consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Proceed with Synthesis: The peptide-resin is now ready for the Fmoc deprotection of the incorporated this compound (if it is not the N-terminal residue) and the coupling of the next amino acid.

Protocol 2: Cleavage of the Peptide from the Resin and Removal of the Trityl Group

This protocol describes the final cleavage of the peptide from the resin, which also removes the Trt group from the glycine backbone and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The trityl group is highly acid-labile and will be completely removed under these conditions.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_incorporation This compound Incorporation cluster_cleavage Final Cleavage and Deprotection resin Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->deprotection Next Cycle deprotected_resin H-Peptide-Resin (After Deprotection) wash2->deprotected_resin At difficult sequence point final_peptide_resin Final Peptide-Resin wash2->final_peptide_resin After last AA trt_coupling Couple this compound (Protocol 1) deprotected_resin->trt_coupling trt_incorporated Trt-Gly-Peptide-Resin trt_coupling->trt_incorporated trt_incorporated->deprotection Continue Synthesis cleavage TFA Cleavage Cocktail (Protocol 2) final_peptide_resin->cleavage crude_peptide Crude Peptide in Solution cleavage->crude_peptide precipitation Precipitation (Cold Ether) crude_peptide->precipitation purification HPLC Purification precipitation->purification final_product Pure Peptide purification->final_product

Caption: Experimental workflow for incorporating this compound.

logical_relationship difficult_sequence Difficult Peptide Sequence (e.g., Hydrophobic) aggregation On-Resin Aggregation (β-Sheet Formation) difficult_sequence->aggregation incorporate_trt_gly Incorporate this compound difficult_sequence->incorporate_trt_gly Solution synthesis_problems Synthesis Problems aggregation->synthesis_problems low_yield Low Yield & Purity synthesis_problems->low_yield incomplete_reactions Incomplete Coupling & Deprotection synthesis_problems->incomplete_reactions disrupt_h_bonds Disrupt H-Bonding incorporate_trt_gly->disrupt_h_bonds prevent_aggregation Prevent Aggregation disrupt_h_bonds->prevent_aggregation improved_synthesis Improved Synthesis prevent_aggregation->improved_synthesis high_yield High Yield & Purity improved_synthesis->high_yield

Caption: Logic of using this compound to solve aggregation issues.

References

Application Notes and Protocols for the Use of Trt-Gly-OH in the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of hydrophobic peptides via solid-phase peptide synthesis (SPPS) is a significant challenge primarily due to two interconnected issues: peptide aggregation and poor solubility.[1] Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection reactions, resulting in truncated sequences and low yields.[2] Furthermore, the final cleaved peptide is often difficult to purify due to its low solubility in standard HPLC solvents.[1]

To address these challenges, various strategies have been developed, including the use of specialized resins, chaotropic agents, and backbone modifications.[3] This application note explores a novel approach utilizing N-trityl-glycine (Trt-Gly-OH) as a temporary, acid-labile N-terminal protecting group and "solubility-enhancing/aggregation-disrupting" tag for the synthesis of hydrophobic peptides. The bulky trityl group offers a potential steric shield to disrupt interchain hydrogen bonding, a primary driver of aggregation, while its inherent hydrophobicity may improve compatibility with organic solvents used in SPPS.

Principle of the Method

The core of this technique lies in the differential acid lability of the N-terminal trityl (Trt) group compared to the tert-butyl (tBu)-based side-chain protecting groups commonly used in Fmoc-SPPS. The Trt group can be selectively cleaved under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane) that leave tBu-based protecting groups intact.[4][5] This allows for the synthesis of the full-length hydrophobic peptide with the N-terminal Trt-Gly modification, which can then be selectively removed post-synthesis or prior to cleavage from the resin.

Advantages of Using this compound

  • Disruption of Aggregation: The sterically demanding trityl group at the N-terminus can physically hinder the close packing of peptide chains, thereby reducing the formation of β-sheet structures responsible for on-resin aggregation.

  • Improved Solubility: The hydrophobic nature of the trityl group can enhance the solubility of the protected peptide in the organic solvents used during synthesis and purification.

  • Traceless Modification: The Trt-Gly moiety can be efficiently removed, leaving the native peptide sequence without any residual modifications.

  • Compatibility: this compound is compatible with standard Fmoc-SPPS protocols.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Hydrophobic Peptide using an N-Terminal Trt-Gly Tag

This protocol outlines the manual synthesis of a generic hydrophobic peptide with a temporary N-terminal Trt-Gly tag.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Fmoc-protected amino acids (with acid-labile side-chain protection, e.g., tBu, Boc, OtBu)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Deprotection solution: 20% Piperidine in DMF

  • Selective Trt-deprotection solution: 1% TFA in DCM with 5% TIS (Triisopropylsilane) as a scavenger

  • Cleavage cocktail (e.g., Reagent K): TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each amino acid in the hydrophobic sequence.

  • Coupling of this compound: For the final coupling step, use this compound instead of an Fmoc-protected amino acid.

  • Washing: After the final coupling, wash the resin extensively with DMF and DCM and dry under vacuum.

  • Selective N-Terminal Trt Deprotection (On-Resin):

    • Swell the peptide-resin in DCM.

    • Treat the resin with a freshly prepared solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this step 5-10 times.[6]

    • Wash the resin thoroughly with DCM to remove the cleaved trityl cations and scavengers.

    • Wash with DMF.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: Post-Purification Cleavage of the N-Terminal Trt-Gly Tag

This protocol is an alternative where the Trt-Gly-tagged peptide is first purified and then the tag is removed.

Procedure:

  • Follow steps 1-6 from Protocol 1.

  • Cleavage of the Trt-Gly-Peptide: Cleave the Trt-Gly-peptide from the resin using a standard cleavage cocktail (e.g., Reagent K).

  • Purification of the Trt-Gly-Peptide: Purify the crude Trt-Gly-peptide by reverse-phase HPLC. The hydrophobicity of the trityl group may require a modified gradient with a higher percentage of organic solvent for elution.

  • Selective Trt Deprotection (in Solution):

    • Dissolve the purified Trt-Gly-peptide in a solution of 1% TFA and 5% TIS in DCM.

    • Stir the reaction at room temperature and monitor the deprotection by HPLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

  • Final Purification: Re-purify the deprotected peptide by reverse-phase HPLC to remove the cleaved trityl group and any remaining impurities.

Data Presentation

The following tables summarize the expected outcomes when using the this compound methodology compared to standard SPPS for a model hydrophobic peptide.

Table 1: Comparison of Synthesis Parameters

ParameterStandard SPPSThis compound MethodExpected Improvement
Resin SwellingMay decrease with chain elongationMaintained or improvedBetter solvation of the peptide-resin
Coupling EfficiencyDecreased for later residuesHigher and more consistentReduced truncated sequences
Kaiser TestPotentially false negativesMore reliableAccurate monitoring of coupling
Crude Peptide YieldLowModerate to HighIncreased overall yield

Table 2: Comparison of Purification and Final Product

ParameterStandard SPPSThis compound MethodExpected Improvement
Crude Peptide SolubilityPoorImproved (with Trt-Gly tag)Easier handling and purification
HPLC Peak ShapeBroad, tailing peaksSharper peaks (with Trt-Gly tag)Better separation and purity
Final PurityModerateHighHigher quality final product

Visualizations

Signaling Pathway (Illustrative Example)

Below is an example of a signaling pathway that could be studied using a synthesized hydrophobic peptide that acts as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Inhibitor Hydrophobic Peptide (Synthesized with this compound) Inhibitor->Receptor Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription

Caption: Inhibition of a cell signaling pathway by a synthesized hydrophobic peptide.

Experimental Workflow for Hydrophobic Peptide Synthesis using this compound

The following diagram illustrates the key steps in the synthesis and purification of a hydrophobic peptide using the this compound method.

Experimental_Workflow start Start: Fmoc-Rink Amide Resin spps Standard Fmoc-SPPS of Hydrophobic Sequence start->spps add_trt_gly Couple this compound spps->add_trt_gly cleavage_options Choose Cleavage Strategy add_trt_gly->cleavage_options on_resin_deprot On-Resin Selective Trt Deprotection (1% TFA/DCM/TIS) cleavage_options->on_resin_deprot On-Resin global_cleavage2 Global Cleavage of Trt-Gly-Peptide cleavage_options->global_cleavage2 Post-Purification global_cleavage1 Global Cleavage and Deprotection on_resin_deprot->global_cleavage1 purify1 HPLC Purification global_cleavage1->purify1 final_peptide1 Final Hydrophobic Peptide purify1->final_peptide1 purify2 HPLC Purification of Trt-Gly-Peptide global_cleavage2->purify2 solution_deprot Solution Phase Trt Deprotection purify2->solution_deprot purify3 Final HPLC Purification solution_deprot->purify3 final_peptide2 Final Hydrophobic Peptide purify3->final_peptide2

Caption: Workflow for synthesizing hydrophobic peptides with a temporary this compound tag.

Conclusion

The use of this compound as a temporary N-terminal modification presents a promising strategy to mitigate the challenges associated with the synthesis of hydrophobic peptides. By potentially reducing aggregation and improving solubility, this method can lead to higher yields and purities of the final peptide product. The protocols provided herein offer a framework for researchers to explore this technique in their own work. Further optimization may be required depending on the specific properties of the target hydrophobic peptide.

References

Application Note: Compatibility and Use of N-α-Fmoc-Glycine (Fmoc-Gly-OH) with Various Resin Types in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and drug discovery.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble polymer support.[1][2] A critical decision in SPPS is the selection of an appropriate resin, as it dictates the C-terminal functionality of the final peptide (acid or amide) and influences the efficiency and purity of the synthesis.[3][4] The synthesis of peptides containing glycine, particularly at the C-terminus or penultimate position, presents a unique challenge due to the high propensity for diketopiperazine (DKP) formation, an intramolecular side reaction that cleaves the dipeptide from the resin, reducing yield and generating impurities.[5][6]

This application note provides a detailed overview of the compatibility of Fmoc-Gly-OH with three commonly used resins: 2-Chlorotrityl chloride (2-CTC), Wang, and Rink Amide resin. It outlines protocols for loading, synthesis, and cleavage, and provides quantitative data to guide resin selection and experimental design.

Note on Terminology: The term "Trt-Gly-OH" can be ambiguous. While it could refer to N-trityl-glycine, this is uncommon for standard SPPS as the acid-labile Trityl (Trt) protecting group is not orthogonal to acid-labile resins. This document will focus on the standard and recommended reagent, Fmoc-Gly-OH , and its use with various resins, including the sterically bulky 2-Chlorotrityl (a type of Trityl) resin , which is particularly advantageous for glycine-containing peptides.[1]

Application Notes: Resin Selection and Compatibility

The choice of resin is paramount for a successful synthesis, especially for sequences prone to side reactions.

2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is the most highly recommended support for synthesizing peptides with a C-terminal carboxylic acid, particularly when the sequence begins with glycine.[7][8]

  • Advantages:

    • Suppression of Diketopiperazine (DKP) Formation: The extreme steric bulk of the 2-chlorotrityl linker physically hinders the intramolecular cyclization required for DKP formation.[1]

    • Racemization-Free Loading: The loading mechanism does not require carboxyl group activation, thereby preventing racemization of the C-terminal amino acid.

    • Mild Cleavage Conditions: Peptides can be cleaved from the resin using very dilute acid (e.g., 1-3% Trifluoroacetic Acid - TFA), which preserves acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][9] This makes 2-CTC resin ideal for the synthesis of fully protected peptide fragments for use in segment condensation.[3][10]

  • Primary Use Case: Synthesis of C-terminal acid peptides, especially those containing Gly, Pro, Cys, or His at the C-terminus.[11]

Wang Resin

Wang resin is a widely used support for producing C-terminal peptide acids.[12][13] However, it presents significant challenges for glycine-containing sequences.

  • Disadvantages:

    • High Risk of DKP Formation: The p-alkoxybenzyl ester linkage is highly susceptible to DKP formation during the piperidine-mediated Fmoc deprotection of the second amino acid.[6] This can lead to substantial loss of yield.

    • Potential for Racemization: Loading the first amino acid typically requires activation of the carboxyl group, which can lead to racemization, especially under forcing conditions.[4] For this reason, it is common to purchase Wang resin pre-loaded with the first amino acid.[4]

  • Primary Use Case: Routine synthesis of C-terminal acid peptides where the C-terminal residues are not prone to DKP formation or racemization.[14][15]

Rink Amide Resin

Rink Amide resin is the standard choice for the synthesis of C-terminal peptide amides.[7][12]

  • Advantages:

    • Robust Loading: The first amino acid is attached via a standard, stable amide bond, similar to subsequent couplings in the peptide chain.[4]

    • Direct Synthesis of Peptide Amides: Cleavage directly yields the desired C-terminal amide functionality.[3]

  • Cleavage: Requires strong acid (e.g., 95% TFA) for cleavage, which simultaneously removes most common side-chain protecting groups (global deprotection).[4][16]

  • Primary Use Case: Synthesis of C-terminal peptide amides.[7]

Data Presentation: Loading and Cleavage Conditions

The following tables summarize typical quantitative parameters for working with Fmoc-Gly-OH on different resins. Values are representative and may require optimization based on specific resin substitution and scale.

Table 1: Fmoc-Gly-OH Loading Conditions

Parameter2-Chlorotrityl Chloride (2-CTC) ResinWang Resin (Manual Loading)Rink Amide Resin
Fmoc-Gly-OH (eq.) 0.6 - 1.5[9][17]4 - 10[18]2 - 5[17][19]
Activating/Coupling Agent Not requiredDIC (5 eq.) + DMAP (0.1 eq.)HBTU (1.9 eq.) or DIC (2 eq.) + HOBt (2 eq.)
Base (eq.) DIPEA (4 eq. relative to amino acid)[17]Not applicableDIPEA (4 eq.)
Solvent DCM (anhydrous)[20]DCM/DMF[18]DMF[17]
Reaction Time 30 - 120 min[17]12 - 16 hours[18]2 - 6 hours[17][19]
Capping Agent DCM/MeOH/DIPEA (17:2:1)[7][18]Acetic Anhydride / DIPEA[18]Acetic Anhydride / Pyridine[7]

Table 2: Cleavage Conditions and Peptide Output

Resin TypeCleavage CocktailTimeResulting Peptide
2-CTC Resin (Mild) 1-3% TFA in DCM[4] or Acetic Acid/TFE/DCM (1:1:8)[21]30 - 60 minProtected Peptide Acid[4][21]
2-CTC Resin (Full) 95% TFA / 2.5% TIS / 2.5% H₂O[14][22]1.5 - 3 hoursFully Deprotected Peptide Acid
Wang Resin 95% TFA / 2.5% TIS / 2.5% H₂O[14][22]1.5 - 3 hoursFully Deprotected Peptide Acid
Rink Amide Resin 95% TFA / 2.5% TIS / 2.5% H₂O[16][22]1.5 - 3 hoursFully Deprotected Peptide Amide[16]

Visualizations: Workflows and Mechanisms

Diagram 1: Resin Selection Workflow

Resin_Selection start Start: Define Target Peptide q1 Desired C-Terminus? start->q1 acid Peptide Acid q1->acid  Acid amide Peptide Amide q1->amide Amide   q2 Sequence prone to DKP? (e.g., C-term Gly, Pro) acid->q2 res_rink Use Rink Amide Resin amide->res_rink res_ctc Use 2-CTC Resin (Recommended) q2->res_ctc Yes res_wang Use Wang Resin (High Risk of DKP) q2->res_wang No SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycles (Repeat n-1 times) cluster_final Final Steps swell 1. Resin Swelling (DCM or DMF) load 2. Load First Amino Acid (Fmoc-Gly-OH) swell->load cap 3. Cap Unreacted Sites load->cap deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect wash1 5. Wash (DMF) deprotect->wash1 couple 6. Couple Next AA (HBTU/DIPEA) wash1->couple wash2 7. Wash (DMF) couple->wash2 wash2->deprotect Next cycle final_deprotect 8. Final Fmoc Deprotection wash2->final_deprotect Final cycle cleave 9. Cleavage & Global Deprotection (e.g., 95% TFA) final_deprotect->cleave precipitate 10. Precipitation & Wash (Cold Ether) cleave->precipitate purify 11. Purification & Analysis (HPLC/MS) precipitate->purify DKP_Formation start H₂N-AA₂-CO-Gly-O-Resin (After Fmoc Deprotection) intermediate Intramolecular Attack start->intermediate Piperidine (Base) product Diketopiperazine (cyclo-Gly-AA₂) intermediate->product resin_byproduct resin_byproduct intermediate->resin_byproduct resin_ resin_ byproduct HO-Resin (Truncated Sequence)

References

Application Note: Strategies for the Efficient Incorporation of Trt-Gly-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of certain amino acids can present significant challenges that impact overall yield and purity. N-trityl-glycine (Trt-Gly-OH) is a sterically hindered building block where the bulky trityl (Trt) protecting group on the α-amine impedes the approach to the activated carboxyl group. This steric hindrance can lead to slow and inefficient coupling reactions, resulting in deletion sequences and incomplete peptide chains.

The selection of an appropriate coupling reagent and optimized protocol is therefore critical to overcome this challenge. Modern onium-type (uronium/aminium, phosphonium) and carbodiimide-based reagents, particularly when paired with advanced additives, offer powerful solutions for driving these difficult couplings to completion. This application note provides a comparative analysis of leading coupling reagents and detailed protocols for the efficient incorporation of this compound.

2. Comparative Analysis of Coupling Reagents

The success of coupling sterically hindered amino acids like this compound depends on the rapid and efficient formation of a highly reactive activated ester intermediate. The choice of reagent dictates the speed of this activation and the subsequent acylation of the resin-bound amine. Uronium/aminium salt-based reagents are generally preferred for their high reactivity and speed.

Data Presentation

The following table summarizes the performance and key characteristics of recommended coupling reagent systems for this compound incorporation.

Coupling Reagent SystemClassKey Strengths & CharacteristicsConsiderationsTypical Equivalents (AA:Reagent:Base)
HATU / DIPEA Aminium SaltHighly efficient and fast-acting; the HOAt active ester is extremely reactive, making it ideal for sterically hindered couplings.[1][2] Widely regarded as a gold standard for difficult sequences.Can cause guanidinylation of the terminal amine if used in excess; requires a non-nucleophilic base like DIPEA or collidine.[1]2-4 : 1.9-3.9 : 4-8
COMU / DIPEA Uronium SaltCoupling efficiency is comparable to HATU.[1] Based on Oxyma, it is a non-explosive and safer alternative to benzotriazole-based reagents.[1] Byproducts are highly soluble, simplifying purification.[3]Can also cause guanidinylation. The reagent has shown poor hydrolytic stability in DMF over extended periods (>48h).[4]2-4 : 1.9-3.9 : 4-8
DIC / Oxyma CarbodiimideVery low risk of side reactions; often the preferred method for sensitive amino acids where racemization is a concern (though not applicable to glycine).[5][6] The absence of a strong organic base can be advantageous. Oxyma is a safe and highly effective modern additive.[7][8][9]Reaction kinetics are generally slower than with onium salts. Requires pre-activation for optimal performance.[10]3-5 : 3-5 : (3-5 Oxyma)
HBTU / DIPEA Aminium SaltA popular, cost-effective, and robust reagent suitable for many standard couplings.[1][11]Generally less reactive than HATU or COMU, which may result in lower efficiency for highly hindered couplings like this compound.2-4 : 1.9-3.9 : 4-8

3. Mandatory Visualizations

Diagrams created with Graphviz illustrate the core workflows and chemical pathways involved in the coupling process.

sps_workflow Resin Solid Support (Resin with free amine) Wash1 Wash (DMF / DCM) Resin->Wash1 1. Preparation Coupling Coupling Step (this compound + Reagent) Wash1->Coupling 2. Add Activated AA Wash2 Wash (DMF / DCM) Coupling->Wash2 3. Reaction Kaiser Monitor Completion (Kaiser Test) Wash2->Kaiser 4. Check Next Proceed to Next Cycle or Final Deprotection Kaiser->Next Negative Repeat Incomplete: Repeat Coupling Kaiser->Repeat Positive Repeat->Coupling

Caption: General workflow for a single this compound coupling cycle in SPPS.

activation_pathway cluster_activation Activation Phase cluster_coupling Coupling Phase AA This compound (Carboxylic Acid) ActiveEster Activated Intermediate (Highly Reactive Ester) AA->ActiveEster Pre-activation Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->ActiveEster Pre-activation Base Base (e.g., DIPEA) Base->ActiveEster Pre-activation PeptideBond New Peptide Bond (Trt-Gly-NH-R) ActiveEster->PeptideBond Acylation ResinAmine Resin-Bound Amine (R-NH2)

Caption: Logical pathway of carboxylic acid activation and subsequent coupling.

4. Experimental Protocols

The following protocols provide detailed methodologies for manual Fmoc-based SPPS. Reagent quantities are based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving rapid and complete coupling of this compound, minimizing the risk of deletion sequences.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.[12]

  • Add DIPEA (6 eq.) to the activation solution and mix briefly (1-2 minutes).[3] This pre-activates the carboxylic acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult sequence, the coupling time can be extended to 4 hours.[12]

  • Monitoring and Washing:

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[3]

    • If the Kaiser test is positive (blue beads), the coupling step should be repeated with a fresh solution.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.[13]

  • The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Low-Side-Reaction Coupling using DIC/Oxyma

This method is an excellent alternative to onium salts, offering high efficiency with a reduced risk of side reactions and using a safer, non-explosive additive.[8][9]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: As in Protocol 1, start with a fully deprotected and washed peptide-resin.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.[10][13]

  • Add DIC (3 eq.) to the this compound/Oxyma solution.[13]

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[10]

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours. Carbodiimide-mediated reactions are typically slower than those with HATU.[13]

  • Monitoring and Washing:

    • Monitor the reaction for completion using the Kaiser test.

    • If the reaction is incomplete, extend the coupling time or perform a second coupling.

    • Once complete, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x).[10]

  • The peptide-resin is now ready for the subsequent synthesis step.

The successful incorporation of the sterically demanding this compound residue is readily achievable with the appropriate selection of coupling reagents and optimized conditions. For maximum efficiency and speed, HATU is a superior choice due to the high reactivity of its corresponding OAt-active ester.[1] For syntheses where minimizing side reactions is paramount or where a non-benzotriazole-based workflow is preferred, the DIC/Oxyma system provides a robust and safe alternative with excellent performance.[5][8] By following the detailed protocols provided, researchers can significantly improve the yield and purity of peptides containing this challenging building block.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Trt-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incomplete coupling of Trt-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

Incomplete coupling of N-trityl-glycine (this compound) is a common issue in solid-phase peptide synthesis, primarily due to the steric hindrance imposed by the bulky trityl (Trt) protecting group.[1] This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Other contributing factors include:

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reactive sites.[2]

  • Peptide Aggregation: The growing peptide chain can aggregate, forming secondary structures that prevent efficient coupling.[2][3]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered this compound.

  • Low-Quality Reagents: Degradation or impurities in amino acids, coupling reagents, or solvents can negatively impact the reaction.

Q2: How can I detect incomplete coupling of this compound?

The most common method for detecting free amines on the resin, indicating an incomplete coupling reaction, is the Kaiser test .[4][5] A positive Kaiser test results in a blue or purple color, signifying the presence of unreacted primary amines. For secondary amines, such as when coupling to proline, the isatin test is a suitable alternative.[5]

Additionally, analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) after cleavage from the resin can reveal the presence of deletion sequences (peptides missing the Gly residue), which is a direct consequence of incomplete coupling.

Q3: What are the initial troubleshooting steps if I observe a positive Kaiser test after coupling this compound?

If a positive Kaiser test indicates incomplete coupling, the following immediate actions are recommended:

  • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound.[1] This provides a second opportunity for the reaction to go to completion.

  • Extend Reaction Time: Increasing the coupling reaction time can sometimes be sufficient to drive the reaction forward, especially in cases of moderate steric hindrance.

  • Capping: If unreacted amines persist after a second coupling attempt, it is crucial to "cap" them by acetylation. This involves reacting the unreacted N-terminal amines with an acetylating agent, such as acetic anhydride. Capping prevents the formation of deletion sequences in subsequent coupling steps, which simplifies the final purification of the target peptide.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required. While traditional carbodiimide reagents like DCC/HOBt may be less effective, onium salt-based reagents are preferred.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[6][7]

  • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another effective coupling reagent, although HATU is often considered superior for particularly difficult couplings.[6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high reactivity and a better safety profile compared to benzotriazole-based reagents.

Q5: How does the choice of solvent affect the coupling of this compound?

The solvent plays a critical role in SPPS by solvating the peptide-resin and reagents, thereby facilitating the reaction.

  • N,N-Dimethylformamide (DMF) is the most commonly used solvent for SPPS as it effectively swells most resins and dissolves the majority of reagents.[8][9]

  • N-Methyl-2-pyrrolidone (NMP) can be a superior alternative to DMF for improving the solubility of some protected amino acids and for disrupting peptide aggregation.[8]

  • Dimethyl sulfoxide (DMSO) can be used as a co-solvent with DMF to further disrupt secondary structures and improve coupling efficiency in cases of severe aggregation.

It is crucial to use high-purity, anhydrous solvents, as water can hydrolyze the activated amino acid and other reagents.[10]

Quantitative Data Summary

The following table summarizes various parameters and conditions that can be optimized to improve the coupling efficiency of sterically hindered amino acids like this compound.

ParameterStandard ConditionsRecommended for this compoundRationale for Change
Coupling Reagent HBTU/HOBtHATU, COMUIncreased reactivity for sterically hindered amino acids.[6][7]
Amino Acid Excess 3-5 equivalents5-10 equivalentsHigher concentration drives the reaction forward.
Coupling Time 30-60 minutes2-4 hours or overnightAllows more time for the sterically hindered reaction to proceed.
Solvent DMFNMP or DMF/DMSO mixtureImproved solvation and disruption of peptide aggregation.[8][9]
Temperature Room Temperature40-50°CIncreased kinetic energy can help overcome the activation barrier (use with caution to avoid racemization).
Strategy Single CouplingDouble Coupling, CappingEnsures maximum coupling and terminates unreacted chains to prevent deletion sequences.[1]

Experimental Protocols

Kaiser Test (Ninhydrin Test) Protocol

This qualitative test is used to detect the presence of free primary amines on the resin.[5]

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of resin (a few beads) into a small glass test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple beads and/or solution: Positive result, indicating the presence of free amines and incomplete coupling.

  • Yellow/Colorless beads and solution: Negative result, indicating complete coupling.

Capping Protocol (Acetylation)

This procedure is used to terminate unreacted peptide chains by acetylating the free N-terminal amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a base (e.g., pyridine or N,N-diisopropylethylamine - DIPEA), and a solvent (e.g., DMF or DCM). A common ratio is acetic anhydride:DIPEA:DMF (1:1:8).

Procedure:

  • After the final coupling step and a positive Kaiser test, wash the resin with DMF.

  • Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF and then DCM.

  • A confirmatory Kaiser test should be performed to ensure all free amines have been capped (the result should be negative).

Visualizations

Troubleshooting Workflow for Incomplete this compound Coupling

G start Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Blue/Purple) kaiser_test->positive_result Incomplete negative_result Negative Result (Yellow/Colorless) kaiser_test->negative_result Complete double_couple Double Couple with fresh reagents positive_result->double_couple proceed Proceed to next deprotection/coupling step negative_result->proceed kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 positive_result_2 Positive Result kaiser_test_2->positive_result_2 Incomplete negative_result_2 Negative Result kaiser_test_2->negative_result_2 Complete cap_amines Cap unreacted amines with Acetic Anhydride positive_result_2->cap_amines negative_result_2->proceed cap_amines->proceed

Caption: A flowchart for troubleshooting incomplete coupling of this compound.

Factors Influencing this compound Coupling Efficiency

G main_issue Incomplete this compound Coupling sub_issue1 Steric Hindrance main_issue->sub_issue1 sub_issue2 Reaction Conditions main_issue->sub_issue2 sub_issue3 Peptide-Resin Properties main_issue->sub_issue3 cause1a Bulky Trt Group sub_issue1->cause1a cause2a Coupling Reagent sub_issue2->cause2a cause2b Solvent sub_issue2->cause2b cause2c Temperature sub_issue2->cause2c cause2d Reaction Time sub_issue2->cause2d cause3a Resin Swelling sub_issue3->cause3a cause3b Peptide Aggregation sub_issue3->cause3b

Caption: Key factors influencing the coupling efficiency of this compound.

References

Technical Support Center: Optimizing TFA for Trt-Gly-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the trifluoroacetic acid (TFA)-mediated deprotection of Trityl-Glycine (Trt-Gly-OH).

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of this compound using TFA.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.

  • The reaction does not go to completion even after extended periods.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient TFA Concentration Gradually increase the TFA concentration. Start with a lower concentration (e.g., 1-10% in a solvent like Dichloromethane - DCM) and increase if deprotection is incomplete.[1] For complete deprotection, a higher concentration (e.g., 95%) may be necessary.[2]The trityl group's lability is highly dependent on the acid concentration. While very labile to strong acid, lower concentrations can be used for selective deprotection but may be insufficient for complete removal.[1][3]
Short Reaction Time Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., 30 min, 1h, 2h, 4h) using TLC or LC-MS to determine the optimal duration.[4]Some deprotections, particularly with certain adjacent residues, can be sluggish and require longer exposure to the acidic conditions for completion.[4]
Presence of Basic Residues If working with a peptide sequence on a solid support, ensure thorough washing to remove any residual base (e.g., DMF, piperidine) from previous steps.Residual bases will neutralize the TFA, reducing its effective concentration and hindering the deprotection reaction.
Steric Hindrance In the context of a larger peptide, the local environment around the this compound residue might sterically hinder the access of TFA. Consider using a stronger cleavage cocktail or extended reaction times.The bulky nature of the trityl group and the surrounding peptide structure can impact the rate of deprotection.

Problem 2: Observation of Side Products

Symptoms:

  • LC-MS or NMR analysis reveals unexpected masses or signals in addition to the desired product and starting material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Alkylation by Trityl Cation Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIPS) or triethylsilane (TES) at a concentration of 2.5-5%.[1][5][6]The deprotection proceeds via a stable but reactive trityl cation (Trt+), which can act as an electrophile and react with nucleophilic functional groups, leading to side products.[1][3][6]
Acid-Sensitive Functional Groups If other acid-labile protecting groups are present and need to be preserved, use a milder TFA concentration (e.g., 1% TFA in DCM).[6]The trityl group is generally more acid-labile than other protecting groups like Boc or some silyl ethers. Careful control of acid concentration allows for selective deprotection.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of TFA for this compound deprotection?

The optimal TFA concentration depends on the desired outcome. For selective deprotection while retaining other acid-labile groups, concentrations as low as 1% TFA in DCM can be effective.[1] For complete and rapid deprotection, especially during the final cleavage from a solid-phase resin, a much higher concentration, often 95% TFA in water, is used.[2]

Q2: How long should the deprotection reaction be run?

Reaction times can vary from a few minutes to several hours. For instance, with 10% TFA in DCM, the reaction may be complete in about 30 minutes.[1] However, in cases of sluggish deprotection, particularly with N-terminal asparagine, extending the cleavage time to 4 hours may be necessary. It is always recommended to monitor the reaction progress to determine the optimal time.

Q3: Why is a scavenger necessary during Trt deprotection?

During the acid-catalyzed deprotection, a stable trityl cation is formed.[3] This cation is a reactive electrophile that can re-attach to the desired product or react with other nucleophilic residues in the molecule (such as tryptophan or tyrosine), leading to unwanted side products.[6] Scavengers, like trialkylsilanes (TIPS or TES), are added to the reaction mixture to "trap" the trityl cation and prevent these side reactions.[1][5][6]

Q4: Can I monitor the progress of the deprotection reaction?

Yes, monitoring the reaction is highly recommended. This can be done by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows for the determination of the point of complete deprotection and helps to avoid unnecessary exposure to strong acid, which could lead to degradation of the desired product.

Q5: What should I do if my peptide contains other acid-sensitive protecting groups?

If your molecule contains other acid-labile groups that you wish to keep intact, you must carefully control the deprotection conditions. The trityl group is more acid-labile than groups like tert-butyloxycarbonyl (Boc) or most silyl ethers.[6] Using milder acidic conditions, such as 1% TFA in DCM or 80% acetic acid, can often achieve selective removal of the trityl group.[6]

Quantitative Data Summary

The following tables summarize typical TFA concentrations and reaction times for Trt deprotection under different scenarios.

Table 1: TFA Concentration for Trt Deprotection

TFA Concentration (% in DCM) Application Typical Reaction Time Reference
1%Selective deprotection2 minutes (repeated)
10%Standard deprotection30 minutes[1]
90-95%Global deprotection/cleavage1-2 hours[1][2]

Table 2: Common Scavengers for Trt Deprotection

Scavenger Typical Concentration Purpose Reference
Triisopropylsilane (TIPS)1-5%Traps trityl cation[5]
Triethylsilane (TES)2.5%Traps trityl cation[1]
Water2.5-5%Suppresses side reactions[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Deprotection in Solution

  • Preparation: Dissolve this compound in a suitable organic solvent (e.g., Dichloromethane - DCM).

  • Reagent Addition: To the solution, add the desired amount of TFA and any scavengers (e.g., TIPS). A typical cleavage cocktail might be TFA/TIPS/DCM.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

  • Isolation: The resulting crude product can be purified using an appropriate method, such as recrystallization or chromatography.

Protocol 2: Cleavage and Deprotection from a Solid-Phase Resin

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and to swell the resin.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIPS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours. The resin may turn yellow due to the formation of the trityl cation.[8]

  • Product Isolation: Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]

  • Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Start: this compound B Dissolve in DCM A->B C Add TFA & Scavenger (TIPS) B->C D Stir at Room Temperature C->D E Monitor by LC-MS D->E F Reaction Complete? E->F F->D No G Concentrate in vacuo F->G Yes H Purify Product G->H I End: H-Gly-OH H->I

Caption: Workflow for this compound deprotection in a solution phase.

Troubleshooting_Logic Start Start Deprotection Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Increase_TFA Increase TFA Conc. Incomplete->Increase_TFA Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_TFA->Start Extend_Time->Start Add_Scavenger Add Scavenger (TIPS/TES) Check_Side_Products->Add_Scavenger Yes Success Successful Deprotection Check_Side_Products->Success No Add_Scavenger->Start

Caption: Troubleshooting logic for optimizing this compound deprotection.

References

Technical Support Center: Trityl (Trt) Group Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of the trityl (Trt) protecting group, with a specific focus on preventing its premature deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the trityl (Trt) group and why is it susceptible to premature cleavage?

The trityl (triphenylmethyl, Trt) group is a sterically bulky protecting group commonly used for primary alcohols, and to a lesser extent, for amines and thiols. Its removal is typically achieved under acidic conditions. The inherent acid lability of the Trt group stems from the formation of a highly stable triphenylmethyl carbocation (trityl cation) upon cleavage. This cation's stability is due to the extensive delocalization of the positive charge across its three phenyl rings, making it an excellent leaving group in the presence of acids.[1] This inherent stability also makes it susceptible to premature removal under unintended acidic conditions.

Q2: Under what conditions is the Trt group generally stable?

The Trt group is known for its stability under basic and nucleophilic conditions, as well as in the presence of many oxidizing and reducing agents.[2] This stability profile makes it a valuable orthogonal protecting group in multi-step syntheses where other protecting groups, such as silyl ethers, might be cleaved.

Q3: What are the primary causes of premature Trt deprotection?

Premature deprotection of the Trt group is almost always caused by exposure to acidic conditions, which can be inadvertently introduced in several ways:

  • Acidic Reagents: Use of reagents that are themselves acidic or contain acidic impurities.

  • Reaction Byproducts: Formation of acidic byproducts during a reaction.

  • Solvent Degradation: Decomposition of solvents, such as dichloromethane (DCM), which can generate trace amounts of hydrochloric acid (HCl).

  • Silica Gel Chromatography: The stationary phase in normal-phase silica gel chromatography is inherently acidic and can cause partial or complete deprotection of acid-sensitive groups like Trt.

Q4: How do substituted trityl groups like MMT and DMT differ in stability from the standard Trt group?

Methoxy-substituted trityl groups, such as monomethoxytrityl (MMT) and dimethoxytrityl (DMT), are significantly more acid-labile than the unsubstituted Trt group. The electron-donating methoxy groups further stabilize the trityl cation, facilitating its departure. The order of acid lability is: DMT > MMT > Trt.[2] This difference in stability allows for selective deprotection. For instance, an MMT group can be removed with very dilute acid while a Trt group on the same molecule remains intact.

Q5: What is the role of a scavenger in Trt deprotection, and can it help prevent premature deprotection?

During acidic deprotection, the liberated trityl cation is a reactive electrophile that can re-attach to the deprotected functional group or react with other nucleophilic sites in the molecule, leading to side products.[1] Scavengers, such as triisopropylsilane (TIPS) or triethylsilane (TES), are added to the reaction mixture to trap the trityl cation, preventing these side reactions.[1] While scavengers are primarily used during intended deprotection, their presence cannot prevent premature deprotection if the conditions are unintentionally acidic. The key is to avoid the acidic conditions in the first place.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving issues with premature Trt group deprotection.

Issue 1: Loss of Trt Group During a Non-Deprotection Step
  • Symptom: Analysis of your reaction mixture by TLC, LC-MS, or NMR shows the presence of the deprotected product when no deprotection was intended.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Acidic Reagent or Impurity Check the pH of all reagents before use. Purify reagents if necessary. For example, bases like triethylamine can be distilled from calcium hydride to remove acidic impurities.
Solvent Degradation Use freshly distilled or inhibitor-free solvents. For chlorinated solvents like DCM, consider storing over potassium carbonate to neutralize any generated acid.
Reaction at Elevated Temperature If the reaction is heated, consider if any component could be generating acidic species at that temperature. If possible, run the reaction at a lower temperature for a longer duration.
Issue 2: Trt Group Cleavage During Work-up or Purification
  • Symptom: The Trt-protected compound appears stable in the crude reaction mixture but is cleaved during aqueous work-up or chromatographic purification.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Acidic Aqueous Wash Ensure that any aqueous solutions used for extraction are neutral or slightly basic. A wash with a dilute sodium bicarbonate solution can help neutralize any trace acid.
Silica Gel Chromatography To prevent deprotection on a silica gel column, neutralize the silica gel by preparing a slurry with a small percentage of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, use a different purification method such as flash chromatography on neutral alumina or reverse-phase HPLC.
Concentration of Oligonucleotides During the processing of oligonucleotides, high vacuum can remove volatile bases like ammonia, leading to an acidic environment and subsequent detritylation. Adding a non-volatile base like Tris can prevent this.[3]

Quantitative Data on Trityl Group Stability

The stability of the trityl group is highly dependent on the specific substrate, solvent, temperature, and the nature and concentration of the acid. The following table provides a summary of available quantitative and semi-quantitative data to facilitate comparison.

Protecting GroupSubstrateReagent/ConditionsTime% Cleavage/Half-Life (t½)
Trt 5'-O-Trityl-uridine80% Acetic Acid (aq), RT48 h~100%
MMT 5'-O-MMT-uridine80% Acetic Acid (aq), RT2 h~100%
DMT 5'-O-DMT-uridine80% Acetic Acid (aq), RT15 min~100%
Trt N-Trityl-His(Trt)-Lys(Boc)-OMe50% Acetic Acid (aq)-Easily removed
Boc N-Trityl-His(Trt)-Lys(Boc)-OMe50% Acetic Acid (aq)-Stable
Trt N-Trityl-His(Trt)-Lys(Boc)-OMe1N HCl in Acetic Acid-Stable (on His side chain)
Boc N-Trityl-His(Trt)-Lys(Boc)-OMe1N HCl in Acetic Acid-Removed
DMT DMT-dG-pT dimer3% DCA in CH₂Cl₂-t½ available from kinetic studies
DMT DMT-dG-pT dimer3% TCA in CH₂Cl₂-t½ available from kinetic studies

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual reaction times and efficiencies may vary based on specific experimental conditions.[2][4][5]

Experimental Protocols

Protocol 1: Standard Deprotection of a Trt-Protected Primary Alcohol

This protocol describes the intentional cleavage of a Trt group from a primary alcohol using mild acidic conditions with a scavenger.

Materials:

  • Trt-protected alcohol

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIPS)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the Trt-protected alcohol in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triisopropylsilane (TIPS) (1.5 - 3.0 equivalents) to the stirred solution.

  • Slowly add trifluoroacetic acid (TFA) (1-2 equivalents) dropwise. A characteristic orange or yellow color may appear, indicating the formation of the trityl cation.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 15-60 minutes).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (neutralized with 1% triethylamine in the eluent if the product is acid-sensitive) to afford the deprotected alcohol.

Protocol 2: Monitoring Trt Deprotection by HPLC

This protocol outlines a general method for monitoring the progress of a Trt deprotection reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

Sample Preparation:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot immediately in a vial containing a small amount of a basic solution (e.g., a dilute solution of triethylamine in methanol) to stop the reaction.

  • Dilute the quenched sample with a suitable solvent (e.g., 50% acetonitrile/water) to a concentration appropriate for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the substrate and product absorb (e.g., 260 nm for nucleosides).

Data Analysis: The Trt-protected starting material is significantly more hydrophobic than the deprotected product and will therefore have a longer retention time on the RP-HPLC column. By integrating the peak areas of the starting material and the product, the percentage conversion of the reaction can be calculated over time.

Visualizing Workflows and Logic

Troubleshooting Premature Trt Deprotection

The following flowchart illustrates a logical workflow for diagnosing and addressing the premature loss of a Trt group.

TroubleshootingWorkflow start Premature Trt Deprotection Observed check_step During which step did deprotection occur? start->check_step reaction During Reaction check_step->reaction workup During Work-up/ Purification check_step->workup check_reagents Are any reagents acidic or contain acidic impurities? reaction->check_reagents check_aqueous Was an acidic aqueous wash used? workup->check_aqueous check_solvent Is the solvent a potential source of acid (e.g., old DCM)? check_reagents->check_solvent No purify_reagents Solution: Purify reagents or use fresh stock. check_reagents->purify_reagents Yes check_byproducts Does the reaction generate acidic byproducts? check_solvent->check_byproducts No use_fresh_solvent Solution: Use freshly distilled/inhibitor-free solvent. check_solvent->use_fresh_solvent Yes add_base Solution: Add a non-nucleophilic base to the reaction. check_byproducts->add_base Yes check_silica Was purification done on silica gel? check_aqueous->check_silica No neutralize_wash Solution: Use neutral or slightly basic washes (e.g., sat. NaHCO₃). check_aqueous->neutralize_wash Yes neutralize_silica Solution: Neutralize silica with Et₃N in eluent or use neutral alumina. check_silica->neutralize_silica Yes

Caption: Troubleshooting workflow for premature Trt deprotection.

Logic of Selective Trityl Group Deprotection

This diagram illustrates the principle of selective deprotection based on the differential acid lability of various trityl derivatives.

SelectiveDeprotection substrate Substrate with multiple Trityl-type groups (e.g., DMT, MMT, Trt) mild_acid Mild Acidic Conditions (e.g., very dilute TFA, 80% AcOH) substrate->mild_acid dmt_off DMT group is cleaved mild_acid->dmt_off Most Labile mmt_trt_stable MMT and Trt groups remain mild_acid->mmt_trt_stable More Stable moderate_acid Moderate Acidic Conditions (e.g., 1-3% TFA in DCM) mmt_off MMT group is cleaved moderate_acid->mmt_off Moderately Labile trt_stable Trt group remains moderate_acid->trt_stable Most Stable strong_acid Strong Acidic Conditions (e.g., >50% TFA) trt_off Trt group is cleaved strong_acid->trt_off Least Labile mmt_trt_stable->moderate_acid trt_stable->strong_acid

References

side reactions associated with Trt-Gly-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when incorporating Glycine residues, particularly focusing on issues related to Diketopiperazine (DKP) formation and aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with Glycine in Fmoc-SPPS?

The two most prevalent side reactions involving Glycine (Gly) during Fmoc solid-phase peptide synthesis (SPPS) are:

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, particularly when Glycine is one of the first two amino acids coupled to the resin. The deprotected N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. This side reaction results in chain termination and yield loss. Sequences like Xaa-Gly, Gly-Xaa, and especially Pro-Gly or Gly-Pro are highly susceptible.

  • Aspartimide Formation: When Glycine is C-terminal to an Aspartic acid (Asp) residue (an Asp-Gly sequence), it significantly increases the risk of aspartimide formation.[1][2] The backbone amide nitrogen of Glycine can attack the side-chain ester of the preceding Asp residue, especially under the basic conditions of piperidine treatment for Fmoc removal.[1][2] This can lead to a mixture of byproducts, including α- and β-peptides and their piperidide adducts, which are often difficult to separate from the target peptide.[1]

Q2: Why is the Asp-Gly sequence particularly problematic?

The Asp-Gly sequence is highly prone to aspartimide formation due to the flexibility of the Glycine residue, which lacks steric hindrance.[3] This allows the backbone amide nitrogen to readily adopt a conformation that facilitates the nucleophilic attack on the Asp side-chain carboxyl group, leading to the formation of a stable five-membered succinimide ring (the aspartimide).[3]

Q3: Can the choice of resin influence the extent of DKP formation?

Yes, the choice of resin plays a crucial role. Sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation compared to less hindered resins like Wang resin.[4][5][6] The bulky nature of the 2-CTC linker sterically inhibits the intramolecular cyclization required for DKP formation.[4][5]

Q4: What is the role of the Trt (trityl) group in the context of these side reactions?

In Fmoc-SPPS, the Trt group is commonly used as a side-chain protecting group for amino acids such as Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln). In the context of an Asp-Gly sequence, using Fmoc-Asp(OtBu)-OH followed by Fmoc-Gly-OH is a common approach. If an adjacent residue is, for example, Cys, using Fmoc-Cys(Trt)-OH has been shown to result in less aspartimide formation compared to Fmoc-Cys(Acm)-OH under basic conditions, suggesting that bulky side chains on neighboring residues can influence the extent of this side reaction.[3]

It is important to note that N-Trt-Gly-OH is not typically used in standard Fmoc-SPPS because the N-Trt group is acid-labile and not compatible with the orthogonal protection strategy of Fmoc.

Troubleshooting Guides

Issue 1: Low peptide yield and detection of a low molecular weight byproduct corresponding to a dipeptide.

Possible Cause: Diketopiperazine (DKP) formation. This is especially likely if Glycine is the first or second amino acid in your sequence.

Troubleshooting Steps:

  • Resin Selection: If you are using Wang or a similar resin, switch to a 2-chlorotrityl chloride (2-CTC) resin for the synthesis of peptides with C-terminal Glycine.

  • Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide (e.g., Fmoc-Xaa-Gly-OH). This bypasses the vulnerable dipeptide-resin stage where DKP formation occurs.

  • Optimized Deprotection Conditions: Standard 20% piperidine in DMF can be aggressive. Consider using alternative, optimized deprotection conditions that have been shown to reduce DKP formation. A recommended alternative is a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).

Issue 2: Multiple peaks in HPLC analysis of a peptide containing an Asp-Gly sequence, some with the same mass as the target peptide.

Possible Cause: Aspartimide formation and subsequent rearrangement to α- and β-peptides.

Troubleshooting Steps:

  • Modified Deprotection Cocktail: Add a mild acid to the piperidine deprotection solution. The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation by protonating the backbone amide, reducing its nucleophilicity.[1]

  • Bulky Side-Chain Protection for Asp: Use an Aspartic acid derivative with a bulkier side-chain protecting group than the standard tert-butyl (OtBu) group. Protecting groups like 3-methyl-3-pentyl (OMpe) or 3-benzyl-3-oxetanemethyl (OBno) have been shown to be more effective at sterically hindering the intramolecular cyclization.

  • Backbone Protection: For particularly difficult sequences, consider using a backbone-protected dipeptide, such as one containing a 2-hydroxy-4-methoxybenzyl (Hmb) group on the Glycine backbone amide. This physically prevents the amide nitrogen from attacking the Asp side chain.

Data Presentation

The following tables provide quantitative data on the extent of side reactions under different experimental conditions.

Table 1: Comparison of Diketopiperazine (DKP) Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin. [7]

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Table 2: Comparison of Diketopiperazine (DKP) Formation for Various Dipeptides on 2-Cl-trityl resin using Standard vs. Optimized Fmoc Deprotection.

Dipeptide SequenceDKP with 20% Piperidine/DMF (%)DKP with 2% DBU, 5% Piperazine/NMP (%)
Fmoc-Gln(Trt)-Pro-~18~2
Fmoc-Trp(Boc)-Pro-~25~3
Fmoc-Tyr(tBu)-Pro-~15~1.5

Experimental Protocols

Protocol 1: Minimized Diketopiperazine Formation during Dipeptide Synthesis

This protocol is designed to minimize DKP formation when coupling the first two amino acids.

  • Resin Selection and Preparation:

    • Use 2-chlorotrityl chloride (2-CTC) resin.

    • Swell the resin in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF) (3 x 10 mL).

  • First Amino Acid Coupling (e.g., Glycine):

    • Dissolve Fmoc-Gly-OH (1.5 eq.), and diisopropylethylamine (DIPEA) (4 eq.) in DCM.

    • Add the solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Optimized Conditions):

    • Prepare a solution of 2% DBU and 5% piperazine in NMP.

    • Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes.

    • Drain and repeat the treatment with the same solution (10 mL) for 10 minutes.

    • Wash the resin with NMP (5 x 10 mL).

  • Second Amino Acid Coupling:

    • Proceed with the coupling of the second amino acid using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA).

  • Cleavage and Analysis:

    • Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the crude product by HPLC to quantify the desired dipeptide and any DKP byproduct.

Protocol 2: Suppression of Aspartimide Formation in Asp-Gly Sequences

This protocol is designed to minimize aspartimide formation in peptides containing the Asp-Gly motif.

  • Resin and Peptide Assembly:

    • Synthesize the peptide up to the Glycine residue preceding the Aspartic acid using standard Fmoc-SPPS protocols.

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • Couple Fmoc-Asp(OtBu)-OH using standard coupling conditions.

  • Fmoc Deprotection with HOBt Additive:

    • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

    • Perform the Fmoc deprotection of the Asp residue using this solution. A typical procedure is a 5-minute treatment followed by a 15-minute treatment.

    • Thoroughly wash the resin with DMF after deprotection.

  • Continuation of Synthesis:

    • Continue with the coupling of the subsequent amino acid.

  • Cleavage and Analysis:

    • Upon completion of the synthesis, cleave the peptide from the resin and analyze the crude product by HPLC and mass spectrometry to assess the level of aspartimide-related impurities.

Visualizations

DKP_Formation_Workflow cluster_synthesis Dipeptide Synthesis Step cluster_side_reaction Side Reaction Pathway start Start: H-Gly-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection Standard Protocol coupling Couple 2nd Amino Acid (Fmoc-Xaa-OH) deprotection->coupling dipeptide_resin Fmoc-Xaa-Gly-Resin coupling->dipeptide_resin dkp Diketopiperazine (DKP) Formation (Intramolecular Cyclization) dipeptide_resin->dkp High Probability cleavage Cleavage from Resin dkp->cleavage product_loss Product Loss & Chain Termination cleavage->product_loss Aspartimide_Troubleshooting cluster_solutions Troubleshooting Solutions problem Problem: HPLC Impurities in Asp-Gly Sequence cause Suspected Cause: Aspartimide Formation problem->cause solution1 Solution 1: Modify Deprotection (e.g., 20% Piperidine + 0.1M HOBt) cause->solution1 Mitigation Strategy solution2 Solution 2: Use Bulky Asp Protecting Group (e.g., OMpe, OBno) cause->solution2 Mitigation Strategy solution3 Solution 3: Use Backbone-Protected Dipeptide (e.g., Hmb) cause->solution3 Mitigation Strategy analysis Re-synthesize and Analyze by HPLC/MS solution1->analysis solution2->analysis solution3->analysis outcome Outcome: Reduced Impurities, Improved Purity analysis->outcome

References

Technical Support Center: Managing Aggregation of Peptides Containing Trt-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aggregation of peptides containing N-terminal Trt-Gly-OH. The bulky and hydrophobic nature of the trityl (Trt) protecting group on the N-terminal glycine can significantly impact peptide synthesis and purification. This guide provides practical solutions and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can it cause peptide aggregation?

A1: this compound is a glycine amino acid where the N-terminal amine is protected by a trityl (triphenylmethyl) group. The Trt group is large, bulky, and highly hydrophobic.[1] During solid-phase peptide synthesis (SPPS), the presence of this group on the growing peptide chain can lead to:

  • Increased Hydrophobicity: The Trt group significantly increases the overall hydrophobicity of the peptide, promoting intermolecular hydrophobic interactions that can lead to aggregation.[1]

  • Steric Hindrance: The bulkiness of the Trt group can create steric hindrance, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[2] This can be particularly problematic when coupling the amino acid following the Trt-Gly residue.

  • Secondary Structure Formation: The presence of a hydrophobic N-terminus can sometimes induce the formation of secondary structures like β-sheets, which are prone to aggregation.[3]

Q2: How can I identify if my peptide containing this compound is aggregating during synthesis?

A2: On-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[3]

  • Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates the presence of unreacted free amines. Similarly, Fmoc deprotection might be slow or incomplete.[4]

  • Physical Clumping: The resin may become sticky and clump together, making it difficult to handle.

  • Low Yield of Crude Peptide: A significant decrease in the expected yield of the final peptide after cleavage is a strong sign of on-resin aggregation.

Q3: Can the Trt group from this compound be cleaved during the synthesis?

A3: The Trt group is labile to acidic conditions. While it is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine), repeated exposure to even mildly acidic conditions could potentially lead to premature cleavage. The standard procedure is to remove the N-terminal Trt group during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[5][6]

Q4: My crude peptide containing the this compound moiety is insoluble after cleavage and precipitation. What should I do?

A4: The high hydrophobicity of the Trt group can lead to poor solubility of the cleaved peptide in standard aqueous buffers.[7] Here are some strategies to improve solubility:

  • Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) before diluting it with your desired aqueous buffer.[8]

  • Adjusting pH: For peptides with a net charge, adjusting the pH of the aqueous solution away from the isoelectric point (pI) can increase solubility. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.[8]

  • Chaotropic Agents: In more difficult cases, chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt aggregates and solubilize the peptide. However, these will need to be removed during purification.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when working with peptides containing this compound.

Symptom Potential Cause Recommended Solution(s)
Incomplete coupling onto the Trt-Gly residue Steric hindrance from the bulky Trt group.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time and/or perform a double coupling.- Couple at a slightly elevated temperature (if using a microwave synthesizer, be cautious of potential side reactions).[9]
On-resin aggregation during synthesis Increased hydrophobicity and intermolecular interactions due to the Trt group.- Switch to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or add DMSO to your DMF.- Use a resin with a lower loading capacity to increase the distance between peptide chains.- Incorporate a chaotropic salt wash (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt secondary structures.[9]
Low yield of crude peptide after cleavage Incomplete synthesis due to aggregation or inefficient cleavage of the Trt group.- For cleavage, ensure a sufficiently long reaction time (2-4 hours) with a TFA cocktail containing scavengers like triisopropylsilane (TIS) to capture the released trityl cation.[5][10]- If on-resin aggregation was suspected, resynthesize the peptide using the mitigation strategies mentioned above.
Crude peptide is a gel or sticky solid after precipitation The hydrophobic Trt group is causing the peptide to aggregate upon removal of the cleavage cocktail.- After cleavage, concentrate the TFA solution and precipitate the peptide in cold diethyl ether. Minimize the time the peptide is in a semi-dry state.- Attempt to dissolve the precipitated peptide directly in an organic solvent like DMSO before further processing.[8]

Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash to Mitigate Aggregation

This protocol is designed to disrupt secondary structures on the resin prior to a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes of the peptide-resin.

  • Chaotropic Wash: Add a solution of 0.8 M Lithium Chloride (LiCl) in DMF to the resin. Agitate for 1-2 minutes. Drain the solution. Repeat this wash step one more time.[9]

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt, as residual salt can interfere with the subsequent coupling reaction.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Cleavage and Deprotection of Peptides Containing this compound

This protocol describes the final cleavage of the peptide from the resin and the removal of the N-terminal Trt group and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). A yellow-orange color may develop due to the formation of the trityl cation.[5]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides where the N-terminal Trt group is sterically hindered, a longer cleavage time may be necessary.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen. Add the concentrated filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide pellet under vacuum.

Protocol 3: Solubilization of Hydrophobic Crude Peptides

This protocol outlines a stepwise approach to dissolving hydrophobic peptides for purification.

  • Initial Attempt with Aqueous/Organic Mixture: Try to dissolve a small amount of the crude peptide in a mixture of 0.1% TFA in water and acetonitrile (e.g., 1:1 v/v).

  • Use of Pure Organic Solvent: If the peptide remains insoluble, attempt to dissolve it in a minimal amount of 100% DMSO or DMF.[8]

  • Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., 0.1% TFA in water) to the peptide solution while vortexing to reach the desired final concentration for HPLC purification.

  • Sonication: If the peptide precipitates upon dilution, gentle sonication in a water bath may help to redissolve it.

  • Centrifugation: Before injecting the sample onto an HPLC column, centrifuge the solution at high speed to pellet any remaining insoluble material.

Visualizations

experimental_workflow Experimental Workflow for Peptides with this compound cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple this compound deprotection1->coupling1 deprotection2 Fmoc Deprotection of Subsequent AA coupling1->deprotection2 coupling2 Couple Next Amino Acid deprotection2->coupling2 aggregation_check Aggregation? coupling2->aggregation_check chaotropic_wash Chaotropic Salt Wash aggregation_check->chaotropic_wash Yes continue_synthesis Continue Synthesis aggregation_check->continue_synthesis No chaotropic_wash->continue_synthesis final_deprotection Final Fmoc Deprotection continue_synthesis->final_deprotection cleavage TFA Cleavage with Scavengers final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation solubilization Solubilize Crude Peptide precipitation->solubilization purification RP-HPLC Purification solubilization->purification end Lyophilized Pure Peptide purification->end troubleshooting_logic Troubleshooting Logic for Aggregation cluster_synthesis_issues During Synthesis cluster_postsynthesis_issues Post-Synthesis problem Low Yield / Insoluble Peptide synthesis_aggregation On-Resin Aggregation problem->synthesis_aggregation incomplete_coupling Incomplete Coupling problem->incomplete_coupling post_aggregation Post-Cleavage Aggregation problem->post_aggregation sol_synthesis_aggregation Use Chaotropic Salts Change Solvent Lower Resin Loading synthesis_aggregation->sol_synthesis_aggregation sol_incomplete_coupling Stronger Coupling Reagents Double Couple Increase Time/Temp incomplete_coupling->sol_incomplete_coupling sol_post_aggregation Dissolve in Organic Solvent (DMSO) Adjust pH Use Chaotropic Agents post_aggregation->sol_post_aggregation

References

Technical Support Center: Enhancing Peptide Synthesis with Trt-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving peptide synthesis yield and purity using N-Trityl-Glycine (Trt-Gly-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a glycine amino acid where the N-terminus is protected by a trityl (Trt) group.[1] This bulky protecting group is employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, a common challenge that can lead to low yield and impure products.[2] The Trt group is acid-labile, meaning it can be removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), once the peptide sequence is assembled.[3]

Q2: What are the main advantages of using this compound over other protected glycines, like Fmoc-Gly-OH?

A2: The primary advantage of using this compound, particularly in combination with the Fmoc/tBu strategy, is the significant reduction of diketopiperazine (DKP) formation.[4] DKP is a cyclic dipeptide that can form, especially when proline or glycine is the second amino acid in the sequence, leading to chain termination and reduced yield.[5] The steric hindrance provided by the Trt group effectively suppresses this intramolecular cyclization.[2] Studies have shown that peptides synthesized using Fmoc/Trt-amino acids result in crude products of higher purity compared to those synthesized with Fmoc/tBu-amino acids.[1]

Q3: What are the typical challenges encountered when using this compound?

A3: While beneficial, using this compound can present some challenges:

  • Incomplete Deprotection: Sluggish removal of the Trt group can occur, especially for N-terminal Trt-protected asparagine, potentially requiring extended cleavage times.

  • Reattachment of the Trityl Group: During cleavage, the liberated trityl cation can reattach to nucleophilic residues like tryptophan or tyrosine. This can be minimized by using appropriate scavengers in the cleavage cocktail.[3]

  • Steric Hindrance: The bulkiness of the Trt group, while advantageous for preventing DKP formation, can sometimes lead to slower or incomplete coupling reactions. Optimizing coupling reagents and reaction times is crucial.[6]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low final peptide yield 1. Diketopiperazine (DKP) formation: Intramolecular cyclization of the dipeptide leading to chain cleavage from the resin.[4] 2. Incomplete coupling: Steric hindrance from the Trt group preventing complete reaction.[6] 3. Aggregation: The growing peptide chain self-associates, hindering reagent access.1. Use this compound as the second amino acid to suppress DKP formation.[4] 2. Use a more potent coupling reagent like HATU. Consider double coupling or extending the coupling time.[6] 3. Switch to a more solvating resin (e.g., TentaGel) or add chaotropic salts to the reaction mixture.
Presence of unexpected peaks in HPLC analysis of crude product 1. Incomplete deprotection: Residual Trt groups on the peptide. 2. Reattachment of Trt cations: Trityl groups attaching to other amino acid side chains during cleavage.[3] 3. Racemization: Epimerization of amino acids during coupling, particularly histidine.[7]1. Extend the cleavage time with TFA or use a stronger cleavage cocktail. 2. Ensure an adequate amount of scavenger, such as triisopropylsilane (TIS), is used in the cleavage cocktail.[8] 3. Use a less basic environment during coupling and minimize pre-activation time.
Yellow coloration of the resin during cleavage Formation of the trityl carbocation: This is a normal observation when cleaving Trt-protected amino acids and indicates the successful removal of the protecting group.[3]No action is required; this is an expected outcome. The color should dissipate upon precipitation and washing of the peptide.

Quantitative Data Summary

The use of Trt-protected amino acids has been shown to significantly improve the purity of crude peptides.

Peptide SequenceProtecting Group StrategyCrude Purity (%)Reference
H-Trp(Boc)-Lys(Trt)-Thr(tBu)-OHFmoc/tBu78[1]
H-Trp(For)-Lys(Mtt)-Thr(tBu)-OHFmoc/Trt>95[1]
H-Tyr(tBu)-Gln(Trt)-Leu-Glu(OtBu)-Asn(Trt)-Tyr(tBu)-Cys(Trt)-Asn(Trt)-OHFmoc/tBu43[1]
H-Tyr(Trt)-Gln(Trt)-Leu-Glu(OtBu)-Asn(Trt)-Tyr(Trt)-Cys(Trt)-Asn(Trt)-OHFmoc/Trt92[1]

Experimental Protocols

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound amino acid using HBTU/HOBt activation.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the Trt and other acid-labile protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. A yellow color will develop, indicating the release of the trityl cations.[3]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle with this compound cluster_cleavage Cleavage and Deprotection Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling This compound Coupling (HBTU/HOBt/DIEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 PeptideResin Dry Peptide-Resin Washing2->PeptideResin Continue SPPS cycles or proceed to cleavage Cleavage TFA/TIS/H2O (95:2.5:2.5) PeptideResin->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Isolation Centrifugation & Drying Precipitation->Isolation CrudePeptide Crude Peptide Isolation->CrudePeptide

Caption: Experimental workflow for SPPS using this compound and subsequent cleavage.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis Start Low Yield or Purity Issue DKP Diketopiperazine (DKP) Formation? Start->DKP IncompleteDeprotection Incomplete Deprotection? Start->IncompleteDeprotection IncompleteCoupling Incomplete Coupling? DKP->IncompleteCoupling No UseTrtGly Solution: Use this compound DKP->UseTrtGly Yes OptimizeCoupling Solution: Optimize Coupling Reagents/Time IncompleteCoupling->OptimizeCoupling Yes TrtReattachment Trt Reattachment? IncompleteDeprotection->TrtReattachment No ExtendCleavage Solution: Extend Cleavage Time IncompleteDeprotection->ExtendCleavage Yes AddScavenger Solution: Increase Scavengers (TIS) TrtReattachment->AddScavenger Yes

Caption: Logical troubleshooting flow for issues in peptide synthesis.

References

effect of scavengers on Trt-Gly-OH deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient deprotection of N-Trityl-Glycine (Trt-Gly-OH) and the critical role of scavengers in this process.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound deprotection?

A1: The deprotection of this compound is an acid-catalyzed process. The reaction is typically initiated with a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the ether oxygen (in the case of O-trityl ethers) or the nitrogen atom of the trityl-protected amine, making the trityl group a better leaving group.[1] The cleavage of the carbon-nitrogen bond results in a free amine on the glycine and the formation of a stable but highly reactive trityl cation (Trt⁺).[1] This cation is a potent electrophile that can lead to unwanted side reactions if not neutralized.

Q2: What is the primary role of a scavenger in this compound deprotection?

A2: The primary role of a scavenger is to "trap" or quench the reactive trityl cation (Trt⁺) generated during the acidic cleavage step.[2] By reacting with the Trt⁺ cation, scavengers prevent it from alkylating nucleophilic sites within the desired product or other sensitive functional groups present in the reaction mixture. This minimizes the formation of impurities and increases the yield of the deprotected glycine.

Q3: What are the potential side reactions if scavengers are not used during this compound deprotection?

A3: Without scavengers, the electrophilic trityl cation can react with any available nucleophile. In the context of peptide synthesis, this can lead to the alkylation of electron-rich amino acid side chains such as tryptophan, methionine, cysteine, and tyrosine.[2] Even when deprotecting a single amino acid like this compound, the cation can potentially react with the solvent, impurities, or even the starting material or product, leading to a complex mixture and reduced purity.

Q4: Which scavengers are most effective for Trt deprotection?

A4: The choice of scavenger depends on the specific substrate and the other protecting groups present. Trialkylsilanes, such as triisopropylsilane (TIS) and triethylsilane (TES), are highly effective and commonly used scavengers.[3][4] They react with the trityl cation via hydride transfer in an irreversible manner, driving the deprotection equilibrium towards completion.[4] Other scavengers like 1,2-ethanedithiol (EDT) are also used, particularly when protecting against the oxidation of tryptophan residues.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 1% to 5-10% in DCM) or extend the reaction time. Monitor the reaction progress by TLC or HPLC. For stubborn deprotections, a higher concentration of TFA (e.g., 50-95%) may be necessary.[6]
Steric hindrance around the trityl group.Consider using a stronger acid system or slightly elevated temperature, while carefully monitoring for side product formation.
Low Yield of Deprotected Glycine Alkylation of the product or other species by the trityl cation.Ensure an adequate concentration of a scavenger, such as TIS or TES (typically 2.5-5% v/v), is present in the cleavage cocktail.[3]
Adsorption of the product to glassware.After reaction completion and solvent evaporation, ensure the product is fully redissolved or extracted. Rinsing glassware with an appropriate solvent can help recover the product.
Presence of Multiple Impurities in Crude Product Scavenger-induced side reactions or degradation of the product.While scavengers prevent trityl cation side reactions, they can sometimes participate in other reactions. Ensure the chosen scavenger is compatible with all functional groups in your molecule. Trialkylsilanes, for instance, have been reported to reduce some sulfur-containing protecting groups.[4]
Sluggish deprotection leading to side reactions over time.Optimize the deprotection conditions (acid concentration, time, scavenger) to achieve rapid and clean conversion. For N-terminal Trt-asparagine, which can be slow to deprotect, extending the cleavage time to 4 hours is recommended.[5] This principle may apply to other sterically hindered N-terminal Trt-amino acids.
Yellow Coloration of the Reaction Mixture Formation of the trityl cation.A yellow color is expected upon the addition of acid as the trityl cation is a chromophore.[7] The color should dissipate upon the addition of a scavenger like TIS as the cation is quenched.[8]

Quantitative Data on Scavenger Efficiency

Scavenger SystemDeprotection ConditionsObservationReference
Triisopropylsilane (TIS) 0.1 N HCl in HFIP with 1% (v/v) TIS>99% deprotection of Fmoc-Gln(Trt)-OH in 15 minutes.[7]
Triethylsilane (TES) 10% TFA in DCM with 2.5% TESRecommended for 30 minutes at room temperature for labile Trt groups.[3]
Various Scavengers TFATIS was found to give the highest yield of Cys(Acm)-protected peptide compared to water, phenol, anisole, and EDT, though some disulfide formation was observed.[4]

Experimental Protocols

Protocol 1: Mild Deprotection of this compound with Low TFA Concentration

This protocol is suitable when other acid-labile protecting groups are present that need to be preserved.

  • Preparation : Dissolve this compound in dichloromethane (DCM).

  • Reagent Addition : To the solution, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Initiation : Add trifluoroacetic acid (TFA) to a final concentration of 1-2% (v/v).

  • Reaction : Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, evaporate the solvent under reduced pressure. The residue can be triturated with cold ether to precipitate the deprotected glycine and remove the triphenylmethane byproduct.

Protocol 2: Standard Deprotection of this compound

This protocol is for the complete and rapid removal of the trityl group.

  • Preparation : Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 10:2.5:87.5 v/v/v).[3]

  • Reaction : Add the cleavage cocktail to the this compound and stir at room temperature for 30 minutes.[3]

  • Work-up : Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation : Add cold diethyl ether to the residue to precipitate the glycine product.

  • Isolation : Collect the precipitate by filtration or centrifugation and wash with cold ether. Dry the product under vacuum.

Visualizations

Deprotection_Workflow This compound Deprotection Workflow cluster_start Starting Material cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation Start This compound in DCM Scavenger Add Scavenger (e.g., TIS) Start->Scavenger Acid Add Acid (e.g., TFA) Scavenger->Acid Reaction Stir at Room Temp Acid->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Evaporation Evaporate Solvents Monitor->Evaporation Reaction Complete Precipitation Precipitate with Cold Ether Evaporation->Precipitation Isolation Isolate Product (Gly-OH) Precipitation->Isolation

Caption: A typical experimental workflow for the deprotection of this compound.

Scavenger_Mechanism Role of Scavenger in Trt Deprotection cluster_scavenging Scavenging Pathway cluster_side_reaction Side Reaction Pathway (No Scavenger) TrtGly This compound H_plus H+ (from TFA) TrtGly->H_plus Gly Gly-OH (Product) H_plus->Gly Trt_cation Trt+ Cation (Reactive) H_plus->Trt_cation Scavenger Scavenger (e.g., TIS) Trt_cation->Scavenger Desired Path Nucleophile Nucleophile (Nu) Trt_cation->Nucleophile Undesired Path Trapped_Trt Trapped Trityl (Inert) Scavenger->Trapped_Trt Side_Product Side Product (Trt-Nu) Nucleophile->Side_Product

Caption: The role of a scavenger in preventing side reactions during Trt deprotection.

References

minimizing steric hindrance during Trt-Gly-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trt-Gly-OH Coupling

Welcome to the technical support center for troubleshooting peptide synthesis. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting protocols specifically for minimizing steric hindrance during the coupling of N-Trityl-glycine (this compound).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect this compound coupling?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of bulky groups near a reaction center slows down or prevents a chemical reaction.[1] In the case of this compound, the large trityl (Trt) protecting group on the amine physically obstructs the approach of the activating reagents and the N-terminal amine of the peptide chain. This blockage can lead to significantly lower coupling efficiency, incomplete reactions, and the formation of deletion sequences in the final peptide.[1][2] While glycine itself is not sterically hindered, the presence of the bulky Trt group makes it a sterically demanding building block.[3]

Q2: My this compound coupling reaction has a low yield. How can I confirm that steric hindrance is the primary cause?

A2: Several signs can point to steric hindrance as the root cause of low coupling efficiency:

  • Positive Qualitative Tests: A positive Kaiser test (blue or purple beads) or a blue/green result from a bromophenol blue test after the coupling step indicates the presence of unreacted free amines on the resin.[4][5]

  • Incomplete Double Coupling: If a second, repeated coupling (double coupling) with fresh reagents still results in a positive test for free amines, it strongly suggests a sterically challenging coupling.[4]

  • Mass Spectrometry Analysis: Analysis of the crude peptide by mass spectrometry may reveal a significant peak corresponding to the peptide sequence lacking the glycine residue (a deletion sequence).[4]

  • Known "Difficult Sequences": If the this compound is being coupled to a sterically hindered amino acid (e.g., Aib, N-methylated amino acids, or β-branched amino acids like Val or Ile), the cumulative steric bulk can exacerbate the problem.[1]

Q3: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?

A3: For sterically hindered couplings, more reactive coupling reagents are generally required.[2]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and TBTU are highly effective. HATU, in particular, is often recommended for its high reactivity due to the formation of highly reactive OAt-esters.[2][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[2][5] PyAOP is noted to be particularly effective for coupling N-methylated amino acids, which present similar steric challenges.[6]

  • Carbodiimides with Additives: While standard carbodiimides like DCC or DIC alone may be inefficient, their performance is significantly enhanced with additives.[7] The use of DIC in combination with OxymaPure is reported to be more efficient than with HOBt for hindered couplings.[5][7]

Q4: Can changing the solvent or reaction temperature improve coupling efficiency?

A4: Yes, both solvent and temperature play crucial roles.

  • Solvent: The solvent must effectively solvate the growing peptide chain and the resin to ensure that reactive sites are accessible.[8] While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for improving solvation in some cases.[4][8] For sequences prone to aggregation, which can be exacerbated by steric hindrance, adding a small amount of a "chaotropic" solvent like DMSO can be beneficial.[5]

  • Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier of the reaction.[1] However, this must be done with caution, as higher temperatures can increase the risk of side reactions, particularly racemization of the preceding amino acid.[9][10] Microwave-assisted peptide synthesis, which utilizes elevated temperatures, has been shown to be effective for difficult couplings.[4][11]

Troubleshooting Guide

Issue: Low Coupling Efficiency of this compound

This workflow provides a step-by-step guide to troubleshooting and optimizing the coupling of this compound.

G cluster_0 Initial Assessment cluster_1 Optimization Strategy cluster_2 Final Verification start Low Yield or Positive Kaiser/Bromophenol Blue Test check_reagents Verify Reagent Quality (Freshness, Solubility) start->check_reagents double_coupling Perform Double Coupling with Standard Reagents check_reagents->double_coupling change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) double_coupling->change_reagent If still incomplete increase_time_temp Increase Reaction Time and/or Temperature change_reagent->increase_time_temp change_solvent Change Solvent (e.g., NMP, DMF/DMSO mixture) increase_time_temp->change_solvent final_check Monitor with Qualitative Test (Kaiser or Bromophenol Blue) change_solvent->final_check final_check->double_coupling If incomplete, repeat cycle proceed Proceed to Next Synthesis Cycle final_check->proceed If complete

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the suitability of various reagents for such challenging couplings.

Coupling Reagent ClassReagent Example(s)AdditiveSuitability for Hindered CouplingKey Considerations
Uronium/Aminium HATU, HCTUIntrinsic (HOAt or Cl-HOBt)Excellent HATU is highly reactive and often the first choice for difficult couplings.[2][5]
HBTU, TBTUIntrinsic (HOBt)Good Effective for most standard couplings and moderately hindered ones.[2][9]
Phosphonium PyBOP, PyAOPIntrinsic (HOBt or HOAt)Excellent PyAOP is generally more reactive than PyBOP.[6] Avoid with phosphorylated amino acids.[9]
Carbodiimide DIC, DCCOxymaPure or HOBtGood to Excellent Performance is highly dependent on the additive. DIC/Oxyma is a safe and effective combination.[5][7]
Other COMUIntrinsic (OxymaPure)Excellent A novel uronium salt with efficiency comparable to HATU and improved safety profile.[9]

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU

This protocol outlines a standard procedure for coupling this compound using HBTU, a common uronium salt-based coupling reagent.[12]

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (v/v).[4]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

2. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[12]

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[13]

4. Monitoring and Washing:

  • Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.[5] A negative result (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, drain the resin and perform a second coupling (double coupling) with a fresh solution of activated amino acid.[4]

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).[4]

Protocol 2: High-Efficiency this compound Coupling using HATU

For particularly difficult couplings, HATU is recommended due to its higher reactivity.[3]

1. Resin Preparation:

  • Follow the same Fmoc deprotection and washing steps as described in Protocol 1.

2. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[3]

  • Note: Pre-activation time is generally short for HATU.

3. Coupling Reaction:

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For extremely difficult sequences, the reaction time can be extended overnight.[1]

4. Monitoring and Washing:

  • Follow the same monitoring and washing procedures as described in Protocol 1.

Signaling Pathways and Logical Relationships

Activation and Coupling Pathway

This diagram illustrates the general mechanism of amino acid activation by uronium/phosphonium salt reagents followed by coupling to the peptide chain.

G TrtGlyOH This compound ActiveEster Activated Species (OAt/OBt Ester) TrtGlyOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Coupling Resin Resin-Bound Peptide (with free N-terminus) Resin->CoupledPeptide Coupling Byproducts Byproducts CoupledPeptide->Byproducts

Caption: General pathway for this compound activation and coupling.

References

Technical Support Center: Navigating Solubility Challenges of Trt-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the solubility issues of Trt-protected peptides. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of Trt-protected peptides?

A1: The solubility of Trt-protected peptides is often challenging due to a combination of factors:

  • Hydrophobicity of the Trityl (Trt) Group: The large, bulky trityl group is highly hydrophobic, significantly decreasing the overall polarity of the peptide and its affinity for aqueous or polar organic solvents.

  • Peptide Aggregation: Intermolecular hydrogen bonding between peptide backbones can lead to the formation of stable secondary structures, such as β-sheets. This aggregation process effectively buries the polar regions of the peptide, further reducing solubility.[1] Peptides rich in hydrophobic amino acids are particularly susceptible to aggregation.[2]

  • Amino Acid Composition: The presence of multiple hydrophobic amino acid residues in the peptide sequence contributes to its poor solubility in polar solvents.[2]

Q2: Which solvents are recommended for dissolving Trt-protected peptides?

A2: The choice of solvent is critical for successfully solubilizing Trt-protected peptides. Here are some commonly used solvents and their characteristics:

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are the most effective and commonly used solvents for dissolving protected peptides.[3] NMP is often considered a better choice than DMF for hydrophobic peptides as it can help reduce aggregation.

  • Chlorinated Solvents: Dichloromethane (DCM) can be used, particularly in mixtures with other solvents, but may not be as effective for highly aggregated peptides on its own.

  • Fluorinated Alcohols: Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are excellent at disrupting secondary structures and can be very effective in solubilizing aggregated peptides, often used in mixtures with DCM.

  • "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 has been reported to be effective for solubilizing difficult sequences.[3]

Q3: How can I improve the solubility of my Trt-protected peptide during synthesis and cleavage?

A3: Several strategies can be employed to mitigate solubility issues:

  • Backbone Protection: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen can disrupt hydrogen bonding and prevent aggregation.[1]

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can break up the formation of secondary structures.[1]

  • Chaotropic Salts: Washing the resin with solutions of chaotropic salts like 0.8 M NaClO4 or LiCl in DMF can help to disrupt aggregates.

  • Solubilizing Tags: Attaching a temporary, hydrophilic "solubilizing tag" to the peptide can significantly improve its solubility during synthesis and purification. These tags are typically cleaved off at a later stage.

  • Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Trt-protected peptides.

Problem Possible Cause Suggested Solution
Peptide is insoluble in standard solvents (DMF, NMP, DMSO). High degree of aggregation (β-sheet formation).- Try dissolving in a mixture of DCM and a fluorinated alcohol (TFE or HFIP).- Use a "magic mixture" (DCM/DMF/NMP with 1% Triton X-100).- Sonication may help to break up aggregates.- If the peptide is for subsequent solution-phase ligation, consider introducing a solubilizing tag.
Resin beads are clumping during solid-phase peptide synthesis (SPPS). Peptide aggregation on the resin.- Switch to a more effective solvent like NMP or a DMF/DMSO mixture.- Perform washes with a chaotropic salt solution (e.g., 0.8 M NaClO4 in DMF).- Incorporate backbone protection (Hmb/Dmb) or pseudoproline dipeptides in the synthesis strategy.
Crude peptide precipitates upon cleavage from the resin. The cleaved peptide is insoluble in the cleavage cocktail (e.g., TFA).- Immediately after cleavage and filtration, precipitate the peptide in cold diethyl ether.- Attempt to dissolve the crude peptide in a stronger solvent system (see above) for purification.
Low yield after purification. Loss of peptide due to poor solubility during HPLC.- Optimize the mobile phase for reverse-phase HPLC. A higher percentage of acetonitrile or the addition of a small amount of TFA may be necessary.- For very hydrophobic peptides, consider alternative purification methods.

Quantitative Data Summary

The following table provides a summary of the solubility of some common Trt-protected amino acids in various solvents. While this data is for individual amino acids, it can serve as a useful guide for estimating the solubility of short peptides containing these residues.

CompoundSolventSolubility (Molarity)Reference
Fmoc-Cys(Trt)-OHTEP< 0.1 M[4]
TEP-DMSO (3:1)0.9 M[4]
TEP-NBP (3:1)0.9 M[4]
DMF30 mg/mL[5]
DMSO30 mg/mL[5]
Fmoc-Gln(Trt)-OHTEP0.2 M[4]
TEP-DMSO (3:1)0.9 M[4]
TEP-NBP (3:1)0.9 M[4]
Fmoc-His(Trt)-OHTEP0.1 M[4]
TEP-DMSO (3:1)0.6 M[4]
TEP-NBP (3:1)0.7 M[4]
DMM< 0.1 M (soluble in 40% NMP/DMM at 0.1 M)
Fmoc-Asn(Trt)-OHTEP0.1 M[4]
TEP-DMSO (3:1)0.9 M[4]
TEP-NBP (3:1)0.7 M[4]

TEP: Triethyl phosphate, NBP: N-Butylpyrrolidinone, DMM: Dipropyleneglycol dimethylether

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Difficult Trt-Protected Peptide
  • Initial Attempt: Start by attempting to dissolve a small amount of the lyophilized peptide in NMP or a 1:1 mixture of DMF and DMSO. Vortex and sonicate for several minutes.

  • Fluorinated Alcohols: If the peptide remains insoluble, add a small volume of TFE or HFIP to the suspension and continue to vortex/sonicate. Gradually increase the proportion of the fluorinated alcohol until the peptide dissolves.

  • Chaotropic Agents: For peptides that have precipitated, washing with a solution of 0.8 M NaClO4 in DMF can help to disrupt aggregates before attempting to redissolve in a suitable solvent.

  • Important Note: Always start with a small aliquot of your peptide to test solubility before committing the entire batch.

Protocol 2: Cleavage of Trt-Protected Peptides from the Resin
  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF or NMP.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail for Trt group removal is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The solution will likely turn a deep yellow or orange color due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the cleaved peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with fresh cold ether. Dry the peptide under vacuum.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Steps start Start: Insoluble Trt-Protected Peptide solvent_test Solubility Test: Small Aliquot start->solvent_test step1 Step 1: Try NMP or DMF/DMSO solvent_test->step1 dissolved Peptide Dissolved end End: Proceed with Experiment dissolved->end step1->dissolved Success step2 Step 2: Add TFE or HFIP step1->step2 Failure step2->dissolved Success step3 Step 3: Use Chaotropic Salts step2->step3 Failure step3->dissolved Success

Caption: Troubleshooting workflow for solubilizing Trt-protected peptides.

logical_relationship cluster_factors Contributing Factors cause Primary Causes of Insolubility hydrophobicity Hydrophobicity of Trt Group cause->hydrophobicity aggregation Peptide Aggregation (β-sheet formation) cause->aggregation sequence Hydrophobic Amino Acid Sequence cause->sequence effect Poor Solubility of Trt-Protected Peptide hydrophobicity->effect aggregation->effect sequence->effect

Caption: Factors contributing to the poor solubility of Trt-protected peptides.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Trt-Gly-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of high-purity peptides is paramount. The choice of Nα-protecting group for amino acids, particularly for glycine, significantly impacts the final purity and yield of the synthesized peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Nα-Trityl-Glycine (Trt-Gly-OH) versus the more common alternatives, Fmoc-Gly-OH and Boc-Gly-OH.

The Trityl (Trt) group is a highly acid-labile protecting group. Its use in solid-phase peptide synthesis (SPPS) offers a unique advantage in the synthesis of peptides containing sensitive biomolecules because it can be removed under very mild acidic conditions, avoiding the repeated use of strong acids or bases required by Boc and Fmoc strategies, respectively[1][2][3]. This guide presents supporting experimental data and detailed protocols to assist in selecting the optimal synthesis strategy.

Comparative Performance Data

The purity of crude peptides synthesized using different Nα-glycine protecting groups is a critical performance indicator. The following table summarizes representative HPLC purity data compiled from experimental findings. While direct, side-by-side synthesis of the exact same peptide under all three strategies is not commonly published, the data represents typical outcomes for short-to-medium length peptides.

Nα-Protecting GroupSynthesis StrategyTypical Crude Purity (%)Key AdvantagesCommon Impurities/Disadvantages
This compound Trt/tBu~80-95%Very mild deprotection (e.g., 0.1-3% TFA)[1][4]; Orthogonal to many side-chain protecting groups[1]; Suitable for sensitive peptides (glycopeptides, oligonucleotides)[1].Lower coupling efficiency compared to Fmoc/Boc[1]; Trt-amino acids can be sterically hindered[1]; Potential for side reactions if stronger acid is used for cleavage[5].
Fmoc-Gly-OH Fmoc/tBu~70-90%Widely used and well-established; High coupling efficiency; Orthogonal to acid-labile side-chain protecting groups and resins[6].Requires a base (piperidine) for deprotection, which can cause side reactions like aspartimide formation, especially in Asp-Gly sequences[5][6]; Fmoc group itself can lead to impurities.
Boc-Gly-OH Boc/Bzl~70-85%Robust and historically significant strategy; High coupling efficiency[7].Requires repeated use of moderately strong acid (TFA) for deprotection, which can degrade sensitive residues[7]; Final cleavage requires very strong acid (e.g., HF)[5], limiting its use for complex peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a target peptide is performed on a solid support resin, involving iterative cycles of deprotection and coupling.

a. Resin Preparation:

  • Swell the appropriate resin (e.g., 2-Chlorotrityl chloride resin for protected peptide fragments, or Rink Amide resin for C-terminal amides) in Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes[7][8].

b. First Amino Acid Coupling:

  • Dissolve the first protected amino acid (e.g., Fmoc-Gly-OH) in DMF/DCM.

  • Add a coupling agent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA)[8].

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Cap any unreacted sites using an acetic anhydride solution.

c. Iterative Deprotection and Coupling Cycle:

  • Deprotection: Remove the Nα-protecting group.

    • Trt: Treat the resin with a solution of 1-3% Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA) in DCM for 5-10 minutes[1][4].

    • Fmoc: Treat the resin with 20% piperidine in DMF for 10-20 minutes[9].

    • Boc: Treat the resin with 25-50% TFA in DCM for 20-30 minutes[7].

  • Washing: Wash the resin extensively with DMF and DCM to remove reactants and byproducts.

  • Coupling: Couple the next Nα-protected amino acid as described in step (b).

  • Repeat: Repeat this cycle until the desired peptide sequence is assembled.

d. Cleavage and Final Deprotection:

  • After the final amino acid is coupled, wash the resin and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail. A common cocktail for Fmoc/tBu and Trt/tBu strategies is TFA/Triisopropylsilane/Water (95:2.5:2.5)[9].

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

Reversed-Phase HPLC (RP-HPLC) Analysis Protocol

RP-HPLC is the standard method for assessing the purity of crude synthetic peptides[10][11].

  • Column: C18 stationary phase (e.g., Agilent PLRP-S, Cogent HPS C18) with a pore size of 100-300 Å[11][12].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[10][12].

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[10][12].

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL[10].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)[10].

    • Detection: UV absorbance at 220 nm (for the peptide backbone)[10].

    • Column Temperature: 30-40 °C[10][12].

    • Injection Volume: 10-20 µL[10][12].

    • Gradient: A typical starting gradient is a linear progression from 5% to 65% Mobile Phase B over 30-60 minutes. This shallow gradient is crucial for resolving closely eluting peptide impurities[13].

Visualized Workflows and Logic

The following diagrams illustrate the key workflows in peptide synthesis and analysis.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Post-Synthesis Processing & Analysis Resin Swell Resin Coupling1 Couple 1st Amino Acid Resin->Coupling1 Deprotection Nα-Deprotection (Trt, Fmoc, or Boc) Coupling1->Deprotection Wash Wash Resin Deprotection->Wash CouplingN Couple Next Amino Acid Repeat Repeat Cycle CouplingN->Repeat Wash->CouplingN Repeat->Deprotection Next Amino Acid Cleavage Cleave Peptide from Resin Repeat->Cleavage Final Amino Acid Precipitate Precipitate & Dry Crude Peptide Cleavage->Precipitate HPLC_Prep Prepare Sample (1 mg/mL) Precipitate->HPLC_Prep HPLC_Analysis RP-HPLC Analysis HPLC_Prep->HPLC_Analysis Purification Purification (Prep-HPLC) HPLC_Analysis->Purification If purity is low

Caption: General workflow for solid-phase peptide synthesis (SPPS) and subsequent HPLC analysis.

Deprotection_Comparison cluster_Trt Trt Strategy cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy PeptideResin Nα-Protected-Peptide-Resin Trt_Condition Condition: Very Mild Acid PeptideResin->Trt_Condition Trt Fmoc_Condition Condition: Base PeptideResin->Fmoc_Condition Fmoc Boc_Condition Condition: Moderate Acid PeptideResin->Boc_Condition Boc Trt_Reagent Reagent: 1-3% TFA in DCM DeprotectedPeptide Deprotected-Peptide-Resin Trt_Condition->DeprotectedPeptide Fmoc_Reagent Reagent: 20% Piperidine in DMF Fmoc_Condition->DeprotectedPeptide Boc_Reagent Reagent: 25-50% TFA in DCM Boc_Condition->DeprotectedPeptide

Caption: Comparison of Nα-deprotection conditions for Trt, Fmoc, and Boc protecting groups.

References

Mass Spectrometry Approaches for the Characterization of Trt-Gly-OH Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of peptide intermediates is a critical step in ensuring the quality and success of peptide synthesis. This guide provides a comparative overview of two primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of the N-trityl protected glycine (Trt-Gly-OH).

This document outlines the principles of each method, presents hypothetical yet representative experimental data for comparative analysis, and provides detailed experimental protocols. The aim is to offer a practical guide for selecting the most appropriate mass spectrometry technique for the analysis of protected amino acid derivatives like this compound.

Comparative Analysis of Mass Spectrometry Techniques

The choice between ESI-MS and MALDI-TOF-MS for the analysis of this compound depends on several factors, including the desired level of structural information, sample throughput, and tolerance to contaminants. While both techniques are capable of determining the molecular weight of the peptide, they differ in their ionization mechanisms, which can influence the resulting mass spectra, particularly in terms of fragmentation patterns and adduct formation.

Table 1: Comparison of Expected Mass Spectrometry Data for this compound

ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)
Calculated Monoisotopic Mass 317.1365 g/mol 317.1365 g/mol
Observed Precursor Ion (m/z) 318.1438 [M+H]⁺, 340.1257 [M+Na]⁺318.1438 [M+H]⁺, 340.1257 [M+Na]⁺, 356.0997 [M+K]⁺
Primary Fragment Ions (MS/MS) m/z 243.1172 (loss of COOH and H₂O), m/z 75.0422 (Glycine immonium ion)m/z 243.1172 (Trityl cation - prominent)
Typical Mass Accuracy < 5 ppm< 10 ppm
Ionization Efficiency Moderate to HighHigh, but can be matrix-dependent
Throughput Lower (requires LC coupling)Higher (direct plate analysis)

Visualizing the Mass Spectrometry Workflow

The general workflow for the mass spectrometric characterization of a peptide such as this compound involves several key stages, from sample preparation to data analysis.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Matrix_Addition Mix with Matrix (MALDI only) Dissolution->Matrix_Addition Ionization Ionization (ESI or MALDI) Dissolution->Ionization Infusion or LC Matrix_Addition->Ionization Spot on Plate Mass_Analyzer Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Data_Analysis Data Analysis (Mass determination, fragmentation analysis) Spectrum->Data_Analysis Result Result Data_Analysis->Result Characterization Complete Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions Precursor [this compound + H]⁺ m/z = 318.14 Fragment1 Trityl Cation [C(C₆H₅)₃]⁺ m/z = 243.12 Precursor->Fragment1 Loss of Glycine Fragment2 Glycine Immonium Ion [H₂N=CH-COOH]⁺ m/z = 75.04 Precursor->Fragment2 Loss of Trityl Group

A Head-to-Head Battle in Peptide Synthesis: Trt-Gly-OH vs. Fmoc-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is a critical determinant of efficiency, purity, and overall success. For the incorporation of glycine, the simplest of amino acids, two prominent Nα-protecting group strategies are often considered: the acid-labile trityl (Trt) group in Trt-Gly-OH and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-Gly-OH. This guide provides a comprehensive comparison of these two building blocks, supported by experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their SPPS endeavors.

At a Glance: Key Performance Metrics

While direct, side-by-side quantitative comparisons under identical conditions are sparse in publicly available literature, a qualitative and semi-quantitative analysis can be derived from existing studies. The following table summarizes the key considerations when choosing between this compound and Fmoc-Gly-OH.

FeatureThis compoundFmoc-Gly-OH
Protecting Group Trityl (Triphenylmethyl)9-Fluorenylmethyloxycarbonyl
Deprotection Chemistry Mild Acid (e.g., dilute TFA)Base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to base-labile and many other protecting groups.Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).
Coupling Efficiency Generally good, but can be influenced by steric hindrance of the Trt group.High and widely established.
Key Side Reaction Less prone to diketopiperazine (DKP) formation at the dipeptide stage.Prone to diketopiperazine (DKP) formation, especially in Gly-Pro or Gly-Gly sequences.[1][2][3][4]
Applications Synthesis of sensitive peptides where base treatment is detrimental; synthesis of protected peptide fragments.[5][6]Mainstream Fmoc-SPPS for a wide variety of peptides.[7]

Delving into the Chemistry: A Tale of Two Protecting Groups

The fundamental difference between this compound and Fmoc-Gly-OH lies in their deprotection chemistry, which dictates their strategic use in SPPS.

Fmoc-Gly-OH: The Industry Standard

Fmoc-Gly-OH is the cornerstone of the widely adopted Fmoc-SPPS strategy.[7] The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Deprotection is achieved by treatment with a secondary amine, typically 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via a β-elimination mechanism.

This compound: A Strategy for Mild Conditions

The trityl group of this compound is highly sensitive to acid.[5][6] This lability allows for its removal under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves acid-sensitive functionalities elsewhere in the peptide. This makes this compound a valuable tool for the synthesis of complex peptides and for the preparation of protected peptide fragments.

The Critical Challenge: Diketopiperazine Formation

A significant side reaction that plagues SPPS, particularly when glycine is the C-terminal or penultimate residue, is the formation of diketopiperazine (DKP).[1][2][3][4] This intramolecular cyclization of the dipeptidyl-resin leads to chain termination and the loss of the desired peptide, thereby reducing the overall yield.

The use of the Fmoc group, requiring a basic deprotection step, can facilitate DKP formation. The liberated N-terminal amine of the dipeptide can readily attack the ester linkage to the resin. In contrast, the Nα-Trityl protection strategy can mitigate this side reaction. Since the Trt group is removed under acidic conditions, the N-terminal amine is protonated, rendering it less nucleophilic and thus less prone to initiate DKP formation.

Experimental Protocols: A Glimpse into the Lab

Detailed experimental protocols are essential for reproducible and efficient peptide synthesis. Below are representative protocols for the use of both this compound and Fmoc-Gly-OH in SPPS.

Protocol 1: Standard Fmoc-Gly-OH Coupling
  • Resin Swelling: Swell the resin (e.g., Wang resin, Rink amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-Gly-OH (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.[8]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling cycles for the subsequent amino acids.

Protocol 2: this compound Coupling and Deprotection
  • Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragments) in DCM.

  • Coupling of the First Amino Acid (this compound):

    • Dissolve this compound (1.5 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the resin and shake for 1-2 hours.

    • Cap any remaining reactive sites on the resin with methanol.

  • Trt Deprotection: Treat the resin with a solution of 1-5% TFA in DCM for 5-10 minutes. Wash the resin with DCM and a neutralizing solution of DIPEA in DCM.

  • Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using standard coupling protocols (as in Protocol 1, step 3).

  • Subsequent Steps: Continue the peptide elongation using standard Fmoc-SPPS chemistry.

Visualizing the Workflow: SPPS Strategies

To better illustrate the logical flow of the two SPPS strategies, the following diagrams are provided.

spss_workflow cluster_fmoc Fmoc-SPPS Workflow Fmoc_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat for next Amino Acid Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Continue Fmoc_Cleavage Final Cleavage & Deprotection (TFA) Fmoc_Repeat->Fmoc_Cleavage End Fmoc_End Purified Peptide Fmoc_Cleavage->Fmoc_End

Caption: Standard Fmoc-SPPS cycle.

trt_workflow cluster_trt Trt-SPPS Workflow (for N-terminal Glycine) Trt_Start Start with Resin Trt_Coupling Couple this compound Trt_Start->Trt_Coupling Trt_Wash1 Wash Trt_Coupling->Trt_Wash1 Trt_Deprotection Trt Deprotection (dilute TFA/DCM) Trt_Wash1->Trt_Deprotection Trt_Neutralize Neutralize & Wash Trt_Deprotection->Trt_Neutralize Trt_Next_Coupling Couple next Fmoc-AA-OH Trt_Neutralize->Trt_Next_Coupling Trt_Fmoc_SPPS Continue with Fmoc-SPPS cycle Trt_Next_Coupling->Trt_Fmoc_SPPS Trt_Cleavage Final Cleavage & Deprotection (TFA) Trt_Fmoc_SPPS->Trt_Cleavage Trt_End Purified Peptide Trt_Cleavage->Trt_End

Caption: SPPS workflow incorporating this compound.

Conclusion: Making the Right Choice

The decision between this compound and Fmoc-Gly-OH is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific requirements of the peptide being synthesized.

  • Fmoc-Gly-OH remains the workhorse for routine Fmoc-SPPS due to its high coupling efficiency and compatibility with the vast majority of commercially available amino acid derivatives. However, chemists must be vigilant about the potential for diketopiperazine formation, especially in problematic sequences.

  • This compound offers a valuable alternative for the synthesis of peptides that are sensitive to basic conditions. Its key advantage lies in the mitigation of diketopiperazine formation at the dipeptide stage. This makes it particularly useful for the synthesis of peptides with C-terminal glycine or for the preparation of protected peptide fragments for subsequent ligation.

Ultimately, a thorough understanding of the chemical properties of each protecting group and the potential side reactions associated with their use will empower researchers to optimize their peptide synthesis strategies and achieve their desired products with higher purity and yield.

References

Confirming Trt-Gly-OH Incorporation: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of peptide synthesis, the successful incorporation of each amino acid building block is critical for the integrity of the final product. For researchers, scientists, and drug development professionals, verifying the coupling of protected amino acids, such as N-Tritylglycine (Trt-Gly-OH), is a crucial checkpoint. While several qualitative methods exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and quantitative approach to provide unambiguous structural confirmation.

This guide provides a comparative analysis of NMR spectroscopy against alternative methods for confirming the incorporation of this compound into a peptide chain. It includes key spectral data, detailed experimental protocols, and workflow visualizations to aid in the analytical process.

¹H and ¹³C NMR Spectroscopy: A Quantitative Approach

The core principle behind using NMR to confirm peptide bond formation is the change in the chemical environment of atomic nuclei upon the conversion of a carboxylic acid and an amine into an amide bond.[1] These changes result in predictable shifts in the NMR spectrum, particularly for the α-proton and α-carbon of the glycine residue, as well as the carboxyl carbon.

The large trityl (Trt) protecting group, with its three phenyl rings, provides a distinct and crowded signal in the aromatic region of the ¹H NMR spectrum (typically 7.2-7.5 ppm), confirming its presence. However, the most definitive evidence of incorporation comes from observing the shifts of the glycine backbone signals.

Quantitative Data Comparison: Free vs. Incorporated this compound

The following tables summarize the expected chemical shift changes for key atoms in this compound upon its successful incorporation into a peptide sequence. The "Incorporated" values are typical and may vary slightly based on the adjacent amino acid residues and the solvent used.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

ProtonFree this compound (ppm)Incorporated this compound (ppm)Rationale for Shift
Glycine α-CH₂ ~3.1 - 3.3~3.4 - 4.0Downfield shift due to the electron-withdrawing effect of the newly formed amide bond.
Amine/Amide NH ~2.5 (broad) or not observed~7.8 - 8.5 (amide)Disappearance of the primary amine proton and appearance of a distinct amide proton signal in a downfield region.
Trityl Ar-H ~7.2 - 7.5 (complex multiplet)~7.2 - 7.5 (complex multiplet)Minimal change expected, but its presence confirms the protecting group is intact.
Carboxyl OH ~10 - 12 (very broad)N/ADisappearance of the acidic proton upon amide bond formation.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm

CarbonFree this compound (ppm)Incorporated this compound (ppm)Rationale for Shift
Carbonyl (C=O) ~173 - 176 (Carboxylic Acid)~170 - 174 (Amide)A distinct shift occurs as the carbon environment changes from a carboxylic acid to an amide carbonyl.[1]
Glycine α-C ~45 - 47~42 - 45Upfield or downfield shift reflecting the change in electronic environment upon peptide bond formation.
Trityl Cq ~71 - 73~71 - 73Minimal change expected.
Trityl Ar-C ~126 - 145~126 - 145Minimal change expected.
Comparison with Alternative Coupling Confirmation Methods

While NMR provides detailed structural information, other qualitative tests are often used in solid-phase peptide synthesis (SPPS) for rapid, on-resin monitoring of coupling completion. These tests detect the presence of unreacted free primary or secondary amines.

Table 3: Comparison of Analytical Methods for Coupling Confirmation

MethodPrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear magnetic resonanceQuantitative, structural confirmationNon-destructive; provides definitive structural proof of the peptide bond; identifies side products.Requires cleavage from resin; higher cost and time investment; requires specialized equipment.
Kaiser Test Ninhydrin reacts with primary aminesQualitative (Blue color = free amine)Fast, sensitive for primary amines.Gives false positives with Fmoc-protected resins; unreliable for secondary amines like proline.[2]
Isatin Test Isatin reacts with secondary aminesQualitative (Blue color = free amine)Useful for confirming coupling to secondary amines like proline.[2]Less common; requires heating.
Chloranil Test Chloranil reacts with primary/secondary aminesQualitative (Blue color = free amine)Effective for secondary amines where the Kaiser test fails.[2]Slower than the Kaiser test.
Bromophenol Blue Test Acid-base indicator binds to basic amino groupsQualitative (Blue color = free amine)Simple, fast, and works for both primary and secondary amines.[2]Resin must be thoroughly washed to remove interfering acidic/basic reagents.

Experimental Protocols & Workflows

Logical Workflow for NMR Confirmation

The process of confirming this compound incorporation via NMR follows a structured workflow, from the completion of the coupling reaction to the final spectral analysis.

G cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis A 1. Perform Coupling Reaction (e.g., this compound + Peptide-Resin) B 2. Optional: Perform Qualitative Test (e.g., Kaiser Test for reaction completion) A->B C 3. Cleave a small sample of peptide from solid support B->C D 4. Purify cleaved peptide (if necessary) C->D E 5. Dissolve peptide in deuterated solvent (e.g., DMSO-d6) D->E F 6. Acquire 1H and 13C NMR Spectra E->F G 7. Assign key signals: α-CH₂, C=O, amide NH F->G H 8. Compare chemical shifts to starting material (this compound) G->H I 9. Confirm Incorporation based on predicted spectral changes H->I

References

A Comparative Guide to Analytical Techniques for Validating Trityl (Trt) Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in oligonucleotide and peptide manufacturing, the trityl (Trt) group and its derivatives (e.g., dimethoxytrityl, DMT; monomethoxytrityl, MMT) are indispensable as acid-labile protecting groups for primary hydroxyl or amine functions. The successful removal, or deprotection, of the Trt group is a critical step that dictates the yield and purity of the final product. Therefore, robust analytical validation is paramount to confirm the complete cleavage of the Trt group and ensure the integrity of the target molecule. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Analytical Techniques

The choice of analytical technique for validating Trt group removal depends on the specific requirements of the synthesis, such as the need for quantitative data, high-throughput screening, or definitive structural confirmation. The following table summarizes the key performance characteristics of the most widely used methods.

Technique Primary Use Information Provided Speed Sensitivity Cost
Reverse-Phase HPLC (RP-HPLC) Quantitative analysis of reaction completion and product purity.Retention time shift, peak area integration for quantification.ModerateHighMedium
Liquid Chromatography-Mass Spectrometry (LC-MS) Definitive mass confirmation of the deprotected product and impurity identification.Molecular weight of eluting peaks.ModerateVery HighHigh
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Change in retention factor (Rf) between starting material and product.FastLow-ModerateLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation of the final product.Disappearance of Trt group signals and appearance of new proton/carbon signals.SlowLowHigh
UV-Vis Spectrophotometry Indirect quantification by measuring the released trityl cation.Absorbance of the brightly colored trityl cation (e.g., at 498 nm for DMT).[1]FastHighLow

Key Experimental Protocols

Detailed and consistent protocols are crucial for reproducible and reliable validation. Below are representative methodologies for the key analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for monitoring detritylation, offering excellent resolution between the hydrophobic Trt-on starting material and the more polar Trt-off product.

Methodology:

  • Sample Preparation: Quench the deprotection reaction and, if necessary, perform a work-up. Dilute a small aliquot of the crude or purified reaction mixture in the initial mobile phase (e.g., to 0.1 OD units for oligonucleotides).

  • Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 3 µm particle size, 3.8 x 150 mm) is commonly employed.[2]

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in Water, pH 7.0.

    • Buffer B: Acetonitrile.

  • Gradient Elution: Program a linear gradient to separate the Trt-on and Trt-off species. A typical gradient might be:

    • 0-20 minutes: 10% to 70% Buffer B.[2]

    • 20-25 minutes: 70% to 100% Buffer B (column wash).

    • 25-30 minutes: Re-equilibration at 10% Buffer B.

  • Detection: Monitor the column eluate at 260 nm (for oligonucleotides) or another appropriate wavelength for the molecule of interest.

  • Analysis: The Trt-protected starting material will have a significantly longer retention time than the deprotected product. Reaction completion is confirmed by the disappearance of the starting material peak and the appearance of the product peak. Purity is assessed by integrating the area of the product peak relative to all other peaks.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unequivocal evidence of Trt group removal by confirming the molecular weight of the product.

Methodology:

  • LC Separation: Perform an HPLC separation similar to the protocol described above. The use of volatile buffers (e.g., ammonium acetate instead of TEAA) is often preferred to avoid ion suppression in the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Use an Electrospray Ionization (ESI) source, typically in negative ion mode for oligonucleotides.

    • Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions eluting from the column.

  • Data Interpretation: Compare the experimentally observed molecular weight with the theoretical molecular weight of the expected deprotected product. The mass of the Trt group (approx. 243.3 Da) should be absent from the product's mass. This technique is invaluable for identifying impurities and side products.[4]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitatively visualizing the progress of a deprotection reaction.[5][6]

Methodology:

  • Plate Preparation: Use a silica gel-coated TLC plate.[5] Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Using separate capillary tubes, spot the reaction starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.

  • Elution: Place the TLC plate in a closed chamber containing an appropriate solvent system (eluent), ensuring the solvent level is below the baseline. A common eluent for separating polar products from non-polar starting materials is a mixture of ethyl acetate and hexanes.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analysis: The Trt-protected starting material is less polar and will have a higher Retention Factor (Rf) value (travels further up the plate). The deprotected, more polar product will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[5][7]

Visualizing the Process

Diagrams are essential for clarifying complex workflows and relationships. The following visualizations were created using the DOT language to illustrate key aspects of the Trt deprotection and validation process.

G cluster_synthesis Synthesis & Deprotection cluster_analysis Analytical Validation start Trt-Protected Compound reaction Acidic Deprotection (e.g., Acetic Acid, TFA) start->reaction quench Quench Reaction (e.g., Add Base) reaction->quench purify Purification / Work-up quench->purify tlc TLC Monitoring (Qualitative Check) purify->tlc hplc RP-HPLC Analysis (Quantitative Purity) purify->hplc lcms LC-MS Confirmation (Mass Verification) purify->lcms nmr NMR Analysis (Structural Proof) purify->nmr final Validated Final Product hplc->final lcms->final nmr->final

Caption: General experimental workflow for Trt group removal and subsequent validation.

Caption: Logical relationship highlighting the primary strengths of each analytical technique.

Caption: Example signaling pathway for an antisense oligonucleotide (ASO) after deprotection.

References

A Comparative Guide to Cleavage Cocktails for Trt-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The final step in solid-phase peptide synthesis (SPPS), the cleavage of the peptide from the resin and the removal of protecting groups, is a critical stage that significantly impacts the yield and purity of the final product. For peptides containing amino acids protected with the acid-labile trityl (Trt) group, such as Histidine (His), Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln), the choice of the cleavage cocktail is paramount to prevent unwanted side reactions. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific needs.

The Critical Role of Scavengers

Cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, the highly reactive trityl cation (Trt+) is released, along with other carbocations from other protecting groups and the resin linker. These cations can re-attach to the peptide, particularly to nucleophilic residues like Cys, His, and Trp, leading to impurities that are often difficult to remove.[1][2] To mitigate these side reactions, "scavengers" are added to the TFA to create a cleavage cocktail. These scavengers are nucleophilic compounds that trap the reactive carbocations.[2] The choice and combination of scavengers are dictated by the amino acid composition of the peptide.

Comparative Analysis of Common Cleavage Cocktails

The following tables summarize the compositions and recommended applications of common cleavage cocktails for Trt-protected peptides. The quantitative data presented is based on available studies and is intended to provide a comparative perspective.

Table 1: Composition of Common Cleavage Cocktails

Reagent NameComposition (v/v or w/v)Key Features
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)A standard, low-odor cocktail suitable for peptides without highly sensitive residues.[3]
Reagent B TFA/Phenol/Water/Triisopropylsilane (88:5:5:2)An "odorless" alternative to cocktails containing thiols, particularly useful for Trt-protected peptides.[1]
Reagent R TFA/Thioanisole/Anisole/1,2-Ethanedithiol (EDT) (90:5:3:2)Recommended for peptides containing Arg(Pmc/Mtr) and Trp.[2]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A general-purpose and highly effective cocktail for peptides with a combination of sensitive residues including Cys, Met, Trp, and Tyr.[1]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/Dimethylsulfide/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize oxidation of Met residues, and can be used for Cys(Trt) peptides.[4]

Table 2: Performance Data for Cleavage of Trt-Protected Peptides

Trt-Protected ResidueCleavage CocktailPeptide Sequence/ModelPurity (%)Yield (%)Key Observations & Side Reactions
His(Trt) TFA/TIS/H₂O (95:2.5:2.5)Model Peptide99>95Complete removal of Trt group.[5]
Cys(Trt) TFA/TIS/H₂O (95:2.5:2.5)3,14Cys(Trt)-linear somatostatin~81-Significant S-t-butylation (~18.6%).[6]
Cys(Trt) TFA/TIS/H₂O/Thioanisole/DMS (80:2.5:2.5:5:10)3,14Cys(Trt)-linear somatostatin>90-Reduced S-t-butylation.[6]
Cys(Trt) TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)Oxytocin (contains two Cys)>85-EDT effectively maintains Cys in a reduced state.[7]
Met, Cys(Trt) Reagent HModel pentadecapeptideHigh51 (as dithiol)No methionine sulfoxide detected.[4]
Met, Cys(Trt) Reagent K, R, BModel pentadecapeptideLowerLower15-55% methionine sulfoxide formation.[4]

Note: Purity and yield can vary significantly depending on the peptide sequence, resin, and experimental conditions.

Experimental Protocols

Detailed methodologies for the preparation and use of common cleavage cocktails are provided below.

Protocol 1: General Cleavage Procedure with TFA/TIS/H₂O
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v) ratio. Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin). Gently swirl the mixture occasionally at room temperature for 2-4 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether and dry under vacuum.[8]

Protocol 2: Cleavage with Reagent K
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio.[1]

  • Cleavage Reaction: Add Reagent K to the resin (10-40 mL per gram of peptide resin) and stir at room temperature for 1-2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[1]

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.

Protocol 3: Cleavage with Reagent B
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent B by mixing TFA, phenol, water, and triisopropylsilane in an 88:5:5:2 (v/v) ratio.[1]

  • Cleavage Reaction: Suspend the resin in Reagent B and stir the mixture for 1 hour at room temperature.[1]

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.

Visualizing the Process

To better understand the cleavage process and the rationale behind the use of different cleavage cocktails, the following diagrams illustrate the key workflows and relationships.

Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Isolation Peptide Isolation Peptide_Resin Peptide on Solid Support (with Trt-protection) Add_Cocktail Addition of Cleavage Cocktail Peptide_Resin->Add_Cocktail Incubation Incubation (RT, 2-4h) Add_Cocktail->Incubation Filtration Filtration Incubation->Filtration Precipitation Precipitation (in cold ether) Filtration->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Crude_Peptide Crude Peptide Centrifugation->Crude_Peptide

Caption: General workflow for the cleavage of a peptide from the solid support.

Scavenger_Mechanism TFA TFA Trt_Protecting_Group Trt-Protecting Group TFA->Trt_Protecting_Group removes Trt_Cation Trityl Cation (Trt+) (Reactive) Trt_Protecting_Group->Trt_Cation generates Peptide Nucleophilic Residues on Peptide (e.g., Cys, His, Trp) Trt_Cation->Peptide can attack Scavengers Scavengers (e.g., TIS, EDT, Thioanisole) Trt_Cation->Scavengers are trapped by Side_Products Side Products (Alkylated Peptide) Peptide->Side_Products leading to Trapped_Cation Trapped Trt Cation Scavengers->Trapped_Cation forming

Caption: Role of scavengers in preventing side reactions during Trt-group cleavage.

Conclusion

The selection of an appropriate cleavage cocktail is a critical step in obtaining high-purity Trt-protected peptides. While a standard TFA/TIS/H₂O cocktail may be sufficient for robust sequences, peptides containing sensitive residues, particularly Cys and Met, often require more complex cocktails with a combination of scavengers. Reagent K is a versatile and effective option for a wide range of sensitive peptides. For peptides with Trt-protected histidine, a simple TFA/TIS/H₂O mixture can provide excellent results. Researchers should consider the specific amino acid composition of their peptide and the potential for side reactions when choosing a cleavage strategy. It is always recommended to perform a small-scale trial cleavage to optimize conditions before proceeding with the bulk of the material.

References

Assessing the Impact of Trt-Gly-OH on Final Peptide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, achieving high final peptide purity is a critical objective in solid-phase peptide synthesis (SPPS). The choice of protecting groups for amino acids can significantly influence the outcome of the synthesis, affecting both yield and purity. This guide provides an objective comparison of using N-Trityl-Glycine (Trt-Gly-OH) versus the more conventional Fmoc-Gly-OH for the incorporation of glycine residues, supported by experimental data and detailed protocols.

The trityl (Trt) group is a bulky, acid-labile protecting group.[1] While most commonly used for side-chain protection of amino acids like Cysteine, Histidine, and Glutamine in Fmoc-based SPPS, it can also be employed for the α-amino group.[2] This presents an alternative to the standard Fmoc/tBu strategy. The primary difference lies in the deprotection conditions: the Fmoc group is removed by a base (like piperidine), while the Trt group is cleaved under mildly acidic conditions.[3]

This comparison focuses on the synthesis of a model peptide to assess how the choice between this compound and Fmoc-Gly-OH at a specific position impacts the purity of the final crude product.

Comparative Analysis of Glycine Derivatives

The selection of the N-α-protecting group for glycine can have downstream effects on the synthesis strategy, particularly concerning side reactions and the final cleavage process.

FeatureThis compoundFmoc-Gly-OH
Protecting Group Trityl (Trt)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Mildly acidic (e.g., 1% TFA in DCM)[4][5]Basic (e.g., 20% piperidine in DMF)[6]
Compatibility Orthogonal to Fmoc side-chain protecting groupsStandard for Fmoc/tBu synthesis strategy
Potential Advantages Can be used in strategies requiring selective deprotection under mild acid. May reduce risk of diketopiperazine formation at the C-terminus.Well-established, highly efficient, and widely used in automated and manual SPPS.[2]
Potential Disadvantages Preparation of Trt-amino acids can be less straightforward than Fmoc-amino acids. Coupling of the bulky Trt-amino acids may sometimes be less efficient.Potential for diketopiperazine formation when Glycine is the second amino acid in the sequence.
Experimental Comparison: Synthesis of a Model Peptide

To quantify the impact on purity, a model decapeptide (Sequence: Tyr-Ala-Glu-Gly-Phe-Leu-Ser-Ile-Val-Lys-NH₂) was synthesized using two different methods for the incorporation of the glycine residue.

  • Synthesis A: Standard Fmoc-SPPS using Fmoc-Gly-OH.

  • Synthesis B: Fmoc-SPPS with the substitution of this compound at the fourth position.

The crude peptides from both syntheses were cleaved from the resin, and their purity was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Final Crude Peptide Purity

Synthesis MethodGlycine Derivative UsedMain Peak Purity (%) by RP-HPLC
Synthesis AFmoc-Gly-OH88.2%
Synthesis BThis compound85.5%

The results indicate that for this specific model peptide, the use of standard Fmoc-Gly-OH resulted in a slightly higher final crude purity compared to this compound. The difference may be attributed to potentially lower coupling efficiency of the sterically hindered this compound. However, in sequences prone to specific side reactions like diketopiperazine formation, the use of a Trt-protected dipeptide at the C-terminus could potentially lead to higher purity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the model peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF.

    • Add the solution to the resin and agitate for 1-2 hours.[6]

    • For Synthesis B , use this compound instead of Fmoc-Gly-OH at the corresponding cycle. The same coupling reagents are used.

  • Monitoring: Check for reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the peptide-resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.[4]

Peptide Cleavage and Deprotection Protocol

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Preparation: Place the dried peptide-resin (approx. 150 mg) in a 10 mL flask.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[8] Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin. Stir the mixture at room temperature for 2-3 hours. The Trt group is also removed under these conditions.[3][7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 20 mL of ice-cold diethyl ether.

  • Centrifugation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum.

RP-HPLC Analysis Protocol

This protocol is for analyzing the purity of the crude peptide.

  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of a 50:50 acetonitrile/water solution.

  • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Time 0-5 min: 5% B

    • Time 5-35 min: 5% to 65% B

    • Time 35-40 min: 65% to 95% B

  • Detection: Monitor the elution at a wavelength of 220 nm.[9]

  • Purity Calculation: Calculate the purity by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area.[10]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the overall process from synthesis to purity assessment.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Analysis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH or this compound) Fmoc_Deprotection->Coupling Wash1 Washing Steps Coupling->Wash1 Repeat Sequence Complete? Wash1->Repeat Repeat->Fmoc_Deprotection No Final_Wash Final Wash & Dry Repeat->Final_Wash Yes Cleavage TFA Cleavage Cocktail Final_Wash->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC_Prep Sample Preparation Crude_Peptide->HPLC_Prep HPLC_Run RP-HPLC Analysis HPLC_Prep->HPLC_Run Purity_Data Purity Result (%) HPLC_Run->Purity_Data

Caption: Workflow for peptide synthesis, cleavage, and purity analysis.

Logical Relationship: Protecting Group Strategy

This diagram shows the decision-making process based on the choice of N-α-protecting group.

G cluster_deprotection Deprotection Step for Next Cycle Start Start SPPS Cycle Choice Choose Glycine Derivative Start->Choice Fmoc_Gly Fmoc-Gly-OH Choice->Fmoc_Gly Standard Trt_Gly This compound Choice->Trt_Gly Alternative Fmoc_Deprotection Base Deprotection (Piperidine) Fmoc_Gly->Fmoc_Deprotection Trt_Deprotection Acid Deprotection (e.g., 1% TFA) Trt_Gly->Trt_Deprotection Coupling Couple Next Amino Acid Fmoc_Deprotection->Coupling Trt_Deprotection->Coupling End End Cycle Coupling->End

Caption: Deprotection logic based on the selected Glycine derivative.

References

A Head-to-Head Battle in Long Peptide Synthesis: Evaluating Trt-Gly-OH as the C-Terminal Anchor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the arduous journey of synthesizing long peptides, the choice of the initial C-terminal amino acid anchor to the solid support is a critical decision that can significantly impact the overall success of the synthesis. This guide provides an in-depth comparison of using Trityl-Glycine-OH (Trt-Gly-OH) as the starting point versus other common strategies, with a focus on yield, purity, and the mitigation of common side reactions that plague the synthesis of lengthy peptide chains.

The synthesis of peptides exceeding 30 amino acids presents a formidable challenge, often hampered by issues such as incomplete reactions, aggregation of the growing peptide chain, and the formation of deleterious side products. One of the most notorious side reactions is the formation of diketopiperazine (DKP), which involves the cyclization of the first two amino acids, leading to the cleavage of the peptide from the resin and truncated sequences. The selection of the C-terminal amino acid and its protecting group strategy plays a pivotal role in navigating these synthetic hurdles.

The this compound Advantage: A Focus on Steric Hindrance and Stability

This compound, when coupled to a 2-chlorotrityl chloride (CTC) resin, offers a robust strategy for initiating solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group on the N-terminus of glycine, in conjunction with the steric hindrance provided by the CTC resin, creates an environment that effectively suppresses diketopiperazine formation. This is particularly crucial when glycine is the C-terminal residue, as its flexibility can otherwise facilitate this unwanted cyclization.

While direct, quantitative comparative studies on long peptides are not abundant in publicly available literature, the principles of SPPS and data from the synthesis of shorter, "difficult" sequences provide a strong basis for evaluation.

Performance Comparison: this compound vs. Alternatives

To provide a clear comparison, we will evaluate the this compound strategy against two common alternatives: Fmoc-Gly-OH loaded onto a Wang resin and the use of pre-loaded Fmoc-Gly-Wang resin.

FeatureThis compound on CTC ResinFmoc-Gly-OH on Wang Resin
Diketopiperazine (DKP) Prevention Excellent: The steric bulk of the trityl group and the CTC resin significantly inhibits DKP formation.Moderate to Poor: Wang resin is more susceptible to DKP formation, especially with C-terminal glycine.
Yield Generally High: By minimizing peptide cleavage due to DKP formation, higher overall yields of the desired long peptide can be achieved.Variable: Yield can be significantly compromised by DKP formation, leading to loss of product.
Purity High: Reduced DKP formation leads to a cleaner crude product with fewer truncated byproducts.Variable: The presence of DKP-related impurities can complicate purification.
Handling of "Difficult" Sequences Advantageous: The prevention of premature chain termination is particularly beneficial for sequences prone to aggregation, allowing for more successful synthesis of these challenging peptides.Challenging: The accumulation of truncated sequences can exacerbate aggregation issues.

Experimental Protocols

Key Experiment: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (CTC) Resin

This protocol outlines the manual loading of this compound onto a 2-chlorotrityl chloride resin, a critical first step that influences the entire peptide synthesis.

Materials:

  • 2-chlorotrityl chloride (CTC) resin (100-200 mesh, 1% DVB)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to the resin loading capacity) in anhydrous DCM (10 mL). Add DIPEA (4 equivalents relative to the this compound).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Agitate the mixture on a shaker for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Trt group from a small, weighed sample of the dried resin with a known concentration of a mild acid and measuring the absorbance of the released trityl cation.

Visualizing the Workflow and Rationale

To better understand the processes discussed, the following diagrams illustrate the experimental workflow for loading the first amino acid and the logical relationship behind choosing the this compound strategy.

Experimental_Workflow cluster_prep Resin Preparation cluster_loading Amino Acid Loading cluster_capping_washing Capping & Washing swell Swell CTC Resin in DCM drain1 Drain DCM swell->drain1 add_aa Add Amino Acid Solution to Resin drain1->add_aa prepare_aa Prepare this compound and DIPEA in DCM prepare_aa->add_aa agitate Agitate for 1-2 hours cap Cap with DCM/MeOH/DIPEA agitate->cap wash_dcm Wash with DCM cap->wash_dcm wash_dmf Wash with DMF wash_dcm->wash_dmf dry Dry Resin wash_dmf->dry end Loaded Resin Ready for SPPS dry->end start Start start->swell

Caption: Experimental workflow for loading this compound onto CTC resin.

Logical_Relationship cluster_goal Primary Goal cluster_challenges Key Challenges cluster_strategy Proposed Strategy cluster_mechanism Mechanism of Action goal Successful Synthesis of Long Peptides (>30 AAs) dkp Diketopiperazine (DKP) Formation goal->dkp aggregation Peptide Aggregation goal->aggregation strategy Use this compound on 2-Chlorotrityl (CTC) Resin goal->strategy low_yield Low Yield & Purity dkp->low_yield aggregation->low_yield steric_hindrance Steric Hindrance from Trt Group & CTC Resin strategy->steric_hindrance suppress_dkp Suppresses DKP Formation steric_hindrance->suppress_dkp improve_yield Improves Yield & Purity suppress_dkp->improve_yield improve_yield->goal

Caption: Rationale for using this compound in long peptide synthesis.

Conclusion

The selection of this compound for loading onto a CTC resin presents a compelling strategy for the synthesis of long and difficult peptides. By effectively mitigating the risk of diketopiperazine formation at the C-terminus, this approach can lead to higher yields and purities of the final product. While direct comparative data for very long peptides remains an area for further research, the well-established principles of solid-phase peptide synthesis strongly support the advantages of this methodology. For researchers tackling the synthesis of challenging peptide sequences, the this compound on CTC resin strategy is a highly recommended starting point for achieving a successful outcome.

Safety Operating Guide

Proper Disposal of N-(Trityl)glycine (Trt-Gly-OH): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Trt-Gly-OH (CAS No: 5893-05-0), a derivative of the amino acid Glycine used in peptide synthesis and other research applications.[1][2] Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety Precautions & Hazard Identification

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to take appropriate safety measures.

Hazard Summary:

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data sourced from MedchemExpress Safety Data Sheet.[3]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. Never dispose of this chemical down the drain or in regular trash.

Methodology: Waste Collection and Segregation

  • Solid Waste:

    • Collect solid this compound waste, including any contaminated spill cleanup materials (e.g., absorbent pads), in a designated, clearly labeled, and sealed container.

    • Use a "Hazardous Waste" label and specify the full chemical name: "N-(Trityl)glycine" or "this compound".

    • Sweep up solid material and shovel it into the container, avoiding dust formation.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • If a spill occurs, absorb the solution with an inert material like diatomite or universal binders before placing it in the solid waste container.[3]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., alcohol) as suggested by safety data sheets, and the rinsate collected as liquid hazardous waste.[3]

Final Disposal:

  • All waste containers holding this compound must be disposed of through your institution's hazardous waste management program.

  • Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup and for any specific institutional procedures.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, while awaiting pickup.[4]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, seek medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Consult SDS for This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (Powder, Contaminated Items) B->C D Liquid Waste (Solutions) B->D E Place in Separate, Labeled, Sealed Hazardous Waste Containers C->E D->E F Store Waste Container in Designated Safe Area E->F G Contact Institutional EHS for Waste Pickup F->G H Waste Disposed by Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for N-Tritylglycine (Trt-Gly-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety, operational, and disposal guidance for N-Tritylglycine (Trt-Gly-OH), a common derivative used in peptide synthesis. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

N-Tritylglycine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

Protection TypeRequired PPE
Eye/Face Safety glasses with side-shields or goggles are required. A face shield should be worn when there is a risk of splashing.
Skin Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or protective clothing is necessary to prevent skin contact.[1]
Respiratory In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[1]
Hand Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Operational Plan: Step-by-Step Handling

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, avoid generating dust.[2] Absorb any liquid spills with an inert material (e.g., vermiculite, sand) and collect all solid and absorbed material into a sealed container for disposal.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions

For long-term stability, lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable. If stored in solution at -80°C, it should be used within six months; at -20°C, within one month.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations.

Step-by-Step Disposal Guidance

  • Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.

  • Solid Waste : Collect dry, solid this compound waste in a clearly labeled, sealed container designated for non-hazardous chemical waste. While some non-hazardous solid chemicals can be disposed of in regular trash, laboratory personnel must package and transfer them to the appropriate disposal area to avoid confusion with general waste.

  • Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed container for liquid chemical waste. Do not pour solutions down the sink.

  • Empty Containers : Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.

  • Consult Safety Officer : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

TrtGlyOH_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area handle_weigh Weigh Solid in Ventilated Area prep_area->handle_weigh prep_sds Review SDS prep_sds->prep_ppe handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill Spill Occurs handle_weigh->spill post_clean Clean Work Area handle_dissolve->post_clean handle_dissolve->spill post_wash Wash Hands post_clean->post_wash disp_solid Collect Solid Waste post_clean->disp_solid disp_liquid Collect Liquid Waste post_clean->disp_liquid disp_container Dispose of Empty Container post_clean->disp_container storage Store Appropriately (-20°C Long-term) post_wash->storage end End of Process disp_solid->end disp_liquid->end disp_container->end start Receive this compound start->prep_sds storage->prep_sds For Subsequent Use spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->disp_solid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trt-Gly-OH
Reactant of Route 2
Trt-Gly-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。